Product packaging for Antibacterial agent 83(Cat. No.:)

Antibacterial agent 83

Cat. No.: B15140008
M. Wt: 282.08 g/mol
InChI Key: XTPYKTMUWMXBMC-UHFFFAOYSA-N
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Description

Antibacterial agent 83 is a useful research compound. Its molecular formula is C11H5Cl2N3O2 and its molecular weight is 282.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5Cl2N3O2 B15140008 Antibacterial agent 83

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H5Cl2N3O2

Molecular Weight

282.08 g/mol

IUPAC Name

5-(4,5-dichloro-2-hydroxybenzoyl)-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C11H5Cl2N3O2/c12-7-2-6(10(17)3-8(7)13)11(18)9-1-5(4-14)15-16-9/h1-3,17H,(H,15,16)

InChI Key

XTPYKTMUWMXBMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CC(=NN2)C#N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: "Antibacterial Agent 83" - A Search for a Specific Molecule

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific chemical entity designated as "Antibacterial agent 83" did not yield a singular, recognized compound with this name in publicly available scientific literature and databases. The term appears in various contexts within the broader field of antibacterial research, often as a numerical identifier in a series of compounds under investigation or as a citation marker, rather than a formal name for a distinct molecule.

Without a specific chemical structure, IUPAC name, or another standard identifier, it is not possible to provide a detailed technical guide on "this compound" that would include its chemical properties, mechanism of action, experimental protocols, and signaling pathways as requested.

To facilitate a more targeted and effective search for the desired information, a more specific identifier for "this compound" is required. This could include:

  • A full chemical name or IUPAC name.

  • A Chemical Abstracts Service (CAS) registry number.

  • A trade name or a common name.

  • The chemical structure of the molecule.

  • A reference to a specific scientific publication, patent, or clinical trial where this agent is described.

Once a more specific identifier is provided, a comprehensive technical guide can be developed, including the requested data tables and visualizations.

General Principles of Antibacterial Action and Drug Discovery

While information on a specific "this compound" is unavailable, the following provides a general overview of the principles and methodologies relevant to the study of novel antibacterial agents, which would be applicable to any such compound.

Table 1: Key Properties of Antibacterial Agents

PropertyDescription
Spectrum of Activity Describes the range of bacterial species that the agent is effective against. This can be narrow-spectrum (targeting specific types of bacteria, e.g., only Gram-positive) or broad-spectrum (effective against a wide range of bacteria, including both Gram-positive and Gram-negative)[4].
Mechanism of Action The specific biochemical process that the antibacterial agent disrupts in the bacterial cell. Common mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways[5].
Bacteriostatic vs. Bactericidal Bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents kill the bacteria outright[4]. The choice between them depends on the severity of the infection and the patient's immune status[4].
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a key measure of an agent's potency.
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Pharmacokinetics The study of how the body absorbs, distributes, metabolizes, and excretes a drug. This includes factors like bioavailability and half-life.
Pharmacodynamics The study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

Common Experimental Protocols in Antibacterial Research

The development of a new antibacterial agent involves a series of in vitro and in vivo experiments to determine its efficacy and safety.

1. Antimicrobial Susceptibility Testing:

  • Broth Dilution Method: Used to determine the Minimum Inhibitory Concentration (MIC). A standardized suspension of bacteria is added to a series of tubes or microplate wells containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that shows no visible growth.

  • Disk Diffusion Method (Kirby-Bauer Test): A paper disk impregnated with a standard amount of the antibacterial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if it is effective, it creates a zone of inhibition where bacterial growth is prevented. The diameter of this zone is correlated with the MIC.

2. Mechanism of Action Studies:

  • Macromolecular Synthesis Assays: These assays measure the effect of the agent on the synthesis of key macromolecules like DNA, RNA, proteins, and peptidoglycan (cell wall). This is often done by monitoring the incorporation of radiolabeled precursors.

  • Cell Permeability Assays: These experiments determine if the agent damages the bacterial cell membrane. This can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded from the cell.

  • Target-Based Assays: If the putative target of the agent is known (e.g., a specific enzyme), in vitro assays with the purified target can confirm direct inhibition.

3. In Vivo Efficacy Studies:

  • Animal Models of Infection: These studies are crucial for evaluating the therapeutic potential of a new agent in a living organism. Common models include murine sepsis, thigh infection, and pneumonia models. Key parameters measured are bacterial burden in various organs and survival rates.

Visualization of a Generic Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of a new antibacterial agent.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_Identification Target Identification and Validation Hit_Generation Hit Generation (Screening) Target_Identification->Hit_Generation Identified Target Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Active Compounds Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Promising Leads In_Vivo_Studies In Vivo Efficacy and Safety Lead_Optimization->In_Vivo_Studies Optimized Candidates Phase_I Phase I (Safety) In_Vivo_Studies->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Safe Dose Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Effective in Patients Approval Regulatory Approval Phase_III->Approval Proven Efficacy and Safety

Caption: A generalized workflow for antibacterial drug discovery and development.

This guide provides a framework for the type of information that would be included in a technical whitepaper for a specific antibacterial agent. Should a more precise identifier for "this compound" become available, a detailed and targeted report can be generated.

References

In-Depth Technical Guide: Antibacterial Agent 83 (CAS 2413865-92-4)

Author: BenchChem Technical Support Team. Date: November 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 83, also identified as compound 17h, is a novel synthetic compound demonstrating significant promise in combating multidrug-resistant Gram-positive bacteria. With the CAS number 2413865-92-4, this molecule has emerged from recent research as a potent antibacterial agent, particularly against clinically challenging pathogens such as Vancomycin-Resistant Enterococcus (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of its chemical properties, antibacterial activity, and the experimental methodologies used in its evaluation, based on the available scientific literature.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₁H₅Cl₂N₃O₂ and a molecular weight of 282.08.[1] Its chemical structure, as described in the primary literature, is central to its biological activity.

PropertyValueReference
CAS Number 2413865-92-4[1][2]
Molecular Formula C₁₁H₅Cl₂N₃O₂[1]
Molecular Weight 282.08[1]
Appearance Solid[1]
Synonym Compound 17h[2][3]

Antibacterial Activity and Spectrum

Compound 17h has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains.[2][3] The primary research highlights its efficacy against various strains of VRE and MRSA.[3][4]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against selected bacterial strains as reported in "Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm" by Huan et al.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA) USA3000.125
Staphylococcus aureus (MRSA) N3150.25
Vancomycin-Resistant Enterococcus faecalis V5830.5
Vancomycin-Resistant Enterococcus faecalis A2561
Staphylococcus aureus ATCC 292130.25
Enterococcus faecalis ATCC 292121

Activity Against Biofilms

A significant feature of this compound is its ability to reduce the formation of MRSA biofilms.[2][3][4] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance. The capacity of this compound to disrupt biofilms suggests a potential advantage in treating complex and persistent bacterial infections.

Pharmacological Profile

Initial in vitro studies have indicated that this compound is metabolically stable in human liver microsomes.[2][3][4] This stability is a crucial characteristic for a potential drug candidate as it suggests a lower likelihood of rapid degradation in the body, which can contribute to a longer duration of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the evaluation of this compound.

Synthesis of this compound (Compound 17h)

A detailed, step-by-step synthesis protocol for compound 17h is described in the publication by Huan et al. (2022). For the precise and complete methodology, including reactants, reaction conditions, and purification techniques, direct consultation of this primary source is recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of compound 17h was assessed by determining its MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Strains Bacterial Strains (e.g., MRSA, VRE) Culture Inoculum Preparation in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Bacterial_Strains->Culture Inoculation Inoculation of Microtiter Plates Culture->Inoculation Compound_Prep Serial Dilution of this compound Compound_Prep->Inoculation Incubation Incubation at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Formation Assay

The effect of compound 17h on MRSA biofilm formation was quantified using a crystal violet staining method.

Experimental Workflow for Biofilm Assay:

Biofilm_Assay start MRSA Culture with Sub-MIC of Compound 17h in TSBg incubation Incubation in 96-well Plates (24h, 37°C) start->incubation wash1 Planktonic Cell Removal (PBS Wash) incubation->wash1 fixation Methanol Fixation wash1->fixation staining Crystal Violet Staining fixation->staining wash2 Excess Stain Removal (Water Wash) staining->wash2 solubilization Acetic Acid Solubilization wash2->solubilization measurement Absorbance Measurement at OD570 solubilization->measurement end Quantification of Biofilm Inhibition measurement->end

Caption: Experimental workflow for the MRSA biofilm formation assay.

Liver Microsomal Stability Assay

The metabolic stability of compound 17h was evaluated by incubating it with human liver microsomes. The remaining concentration of the compound over time was measured to determine its metabolic fate.

Logical Relationship in Microsomal Stability Assay:

Microsomal_Stability cluster_components Reaction Components Compound This compound Incubation Incubation at 37°C Compound->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching at various time points Analysis LC-MS/MS Analysis Quenching->Analysis Result Determination of Compound Remaining (%) Analysis->Result

Caption: Logical flow of the in vitro liver microsomal stability assay.

Mechanism of Action and Signaling Pathways

The primary publication does not explicitly detail the mechanism of action or the specific signaling pathways affected by this compound. The research focuses on the synthesis and initial biological evaluation of its antibacterial and antibiofilm properties. Further studies are required to elucidate the precise molecular targets and mechanisms through which this compound exerts its effects.

Conclusion and Future Directions

This compound (compound 17h) represents a promising new scaffold for the development of novel antibiotics against challenging Gram-positive pathogens. Its potent activity against VRE and MRSA, coupled with its ability to inhibit biofilm formation and its favorable metabolic stability profile, warrants further investigation. Future research should focus on elucidating its mechanism of action, expanding the scope of its antibacterial spectrum, and evaluating its efficacy and safety in preclinical in vivo models. These steps will be critical in determining its potential for clinical development as a new therapeutic agent in the fight against antimicrobial resistance.

References

The "Antibacterial Agent 83": A Technical Guide to the Synthesis of Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Linezolid, a potent antibacterial agent belonging to the oxazolidinone class. While referred to here as "Antibacterial Agent 83" for illustrative purposes, the following protocols and data pertain to the well-established synthesis of Linezolid, a crucial tool in combating resistant Gram-positive bacterial infections. This document provides a comprehensive overview of a common synthetic pathway, including detailed experimental procedures, quantitative data, and visualizations of the synthetic workflow and its mechanism of action.

Core Synthesis Pathway Overview

The synthesis of Linezolid can be efficiently achieved through a multi-step process commencing with the commercially available starting material, 3-fluoro-4-morpholinoaniline. This pathway involves the construction of the core oxazolidinone ring, followed by a final acetylation step to yield the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the quantitative data for a common and effective synthetic route to Linezolid. This pathway demonstrates high yields and purity across its key transformations.

StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Formation of 3-fluoro-4-morpholinoaniline1,2-difluoro-4-nitrobenzene, Morpholine, Fe/NH4Cl, Methanol/Water70588>98
2Formation of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one3-fluoro-4-morpholinoaniline, (R)-epichlorohydrin, n-butyllithium, Hexane-78 to -20Not SpecifiedHighNot Specified
3Phthalimide substitution(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, Potassium phthalimide, Polar solventNot SpecifiedNot SpecifiedHighNot Specified
4Deprotection and Acetylation to LinezolidPhthalimide intermediate, Hydrazine hydrate, Acetic anhydrideRefluxNot Specified90 (overall for 4 steps)>99.5

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Linezolid.

Step 1: Synthesis of 3-fluoro-4-morpholinoaniline
  • Nitrophenylmorpholine Formation: 1,2-difluoro-4-nitrobenzene is reacted with morpholine under neat conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine[1].

  • Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)morpholine (18.6 mmol) is dissolved in ethyl acetate (120 ml)[2]. 10% Palladium on carbon (420 mg) is added to the solution[2]. The reaction mixture is subjected to hydrogenation in a hydrogen reactor at a pressure of 4 bar for 5 hours[2].

  • Work-up and Purification: After the reaction is complete, the Palladium on carbon is removed by filtration through celite[2]. The filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane and dried under vacuum at approximately 40°C to yield 3-fluoro-4-morpholinoaniline (yield: 88%)[2].

Step 2: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one
  • Reaction Setup: A solution of methyl 3-fluoro-4-morpholinophenyl carbamate is reacted with (R)-epichlorohydrin in the presence of n-butyllithium in hexane[3][4]. This reaction is typically carried out at cryogenic temperatures, ranging from -78°C to -20°C[5].

  • Reaction Execution: The n-butyllithium is added slowly to the reaction mixture to facilitate the formation of the oxazolidinone ring[3].

  • Intermediate Isolation: The resulting intermediate, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, is isolated for the subsequent step[3][4].

Step 3: Phthalimide Substitution
  • Reaction Setup: (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one is reacted with potassium phthalimide in a suitable polar solvent[3][4].

  • Reaction Execution: The reaction mixture is stirred to allow for the nucleophilic substitution of the chloride with the phthalimide group[3].

  • Intermediate Isolation: The resulting phthalimide intermediate is isolated and purified before proceeding to the final step[3][4].

Step 4: Deprotection and Acetylation to Linezolid
  • Phthalimide Deprotection: The phthalimide intermediate is treated with hydrazine hydrate in methanol and heated to reflux to remove the phthalimide protecting group, yielding the primary amine[6].

  • Acetylation: The resulting amine is then acetylated using acetic anhydride in ethyl acetate at a temperature of 0-5°C to form Linezolid[6].

  • Final Product Purification: The crude Linezolid is purified by recrystallization to obtain the final product with high purity (>99.5%). The overall yield for these four steps is reported to be 90%[3][4].

Visualizations

Linezolid Synthesis Workflow

The following diagram illustrates the logical flow of the key stages in the synthesis of Linezolid.

G Linezolid Synthesis Workflow A Starting Materials (3-fluoro-4-morpholinoaniline, (R)-epichlorohydrin) B Oxazolidinone Ring Formation A->B n-butyllithium C Phthalimide Substitution B->C Potassium Phthalimide D Deprotection C->D Hydrazine Hydrate E Acetylation D->E Acetic Anhydride F Purification E->F G Final Product (Linezolid) F->G

Caption: A flowchart of the Linezolid synthesis pathway.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It specifically binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action is depicted below.

G Linezolid's Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) 50S_subunit->Initiation_Complex Prevents Formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA No_Protein_Synthesis Protein Synthesis Blocked Linezolid->No_Protein_Synthesis mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Inhibition of the 70S initiation complex by Linezolid.

References

An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin (as a representative for "Antibacterial agent 83")

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its bactericidal action is primarily achieved through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By targeting these enzymes, ciprofloxacin induces double-stranded DNA breaks, ultimately leading to bacterial cell death.[2][5] This guide provides a detailed overview of the molecular mechanism, quantitative activity, and key experimental protocols used to characterize the action of ciprofloxacin.

Molecular Mechanism of Action

Ciprofloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[6] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[2][3] Ciprofloxacin binds to the complex of DNA gyrase and DNA, stabilizing it and preventing the re-ligation of the DNA strands after they have been cleaved by the enzyme.[2][3] This leads to an accumulation of double-strand breaks, which stalls the replication fork and is ultimately lethal to the bacterium.[3][7]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[6] This enzyme is essential for the separation (decatenation) of interlinked daughter DNA molecules following DNA replication.[2][3] Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells, thereby blocking cell division.[3]

The dual targeting of both DNA gyrase and topoisomerase IV by ciprofloxacin is a key aspect of its efficacy and reduces the likelihood of the development of bacterial resistance, as mutations in both enzymes would be required for high-level resistance.[3]

Signaling Pathway and Molecular Interactions

The interaction of ciprofloxacin with the DNA-enzyme complex is crucial for its antibacterial activity. The following diagram illustrates the mechanism of action.

Ciprofloxacin Mechanism of Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Topoisomerase_IV->DS_Breaks Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Quantitative Data

The antibacterial activity of ciprofloxacin can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against its target enzymes.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli11775 (I)0.013[8]
Escherichia coli204 (II)0.08[8]
Staphylococcus aureus(clinical isolate)0.6[8]
Staphylococcus aureusNewman (MSSA)0.25[9]
Staphylococcus aureusN315 (MRSA)1[9]
Enzyme Inhibition (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of the target enzymes.

EnzymeSourceAssayIC50 (µM)Reference
DNA GyraseNeisseria gonorrhoeae (WT)Supercoiling0.39[10]
Topoisomerase IVNeisseria gonorrhoeae (WT)Decatenation13.7[10]
Topoisomerase IVStaphylococcus aureusDecatenation3.0[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ciprofloxacin.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA and the inhibition of this activity by ciprofloxacin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 175 mM KGlu, 5 mM MgCl2, 50 µg/mL BSA, 1.5 mM ATP, and 5 nM of relaxed pBR322 plasmid DNA in a total volume of 20 µL.[10]

  • Enzyme and Inhibitor Addition: Add 15 nM of wild-type N. gonorrhoeae DNA gyrase to the reaction mixture. For inhibition studies, add varying concentrations of ciprofloxacin.[10]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes to allow for the supercoiling reaction to proceed.[10]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. The degree of supercoiling is determined by the migration of the plasmid DNA. The IC50 value is calculated by quantifying the amount of supercoiled DNA at different ciprofloxacin concentrations.

DNA_Gyrase_Supercoiling_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) Start->Prepare_Reaction_Mix Add_Gyrase_Cipro Add DNA Gyrase & Varying [Ciprofloxacin] Prepare_Reaction_Mix->Add_Gyrase_Cipro Incubate Incubate at 37°C Add_Gyrase_Cipro->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Analyze Visualize and Quantify Supercoiled DNA Gel_Electrophoresis->Visualize_Analyze End End Visualize_Analyze->End DNA_Cleavage_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Plasmid DNA, Buffer) Start->Prepare_Reaction_Mix Add_Enzyme_Cipro Add Topoisomerase & Varying [Ciprofloxacin] Prepare_Reaction_Mix->Add_Enzyme_Cipro Incubate_Cleavage Incubate for Cleavage Add_Enzyme_Cipro->Incubate_Cleavage Denature_Digest Add SDS and Proteinase K Incubate_Cleavage->Denature_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Denature_Digest->Gel_Electrophoresis Visualize_Cleavage Visualize Linearized Plasmid DNA Gel_Electrophoresis->Visualize_Cleavage End End Visualize_Cleavage->End

References

"Antibacterial Agent 83": A Novel Pyrrolomycin Analogue for Combating Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The pyrrolomycins, a class of polyhalogenated, nitro-substituted pyrrole antibiotics, represent a promising scaffold for the development of new therapeutics. This document provides a comprehensive technical overview of a novel pyrrolomycin analogue, designated "Antibacterial agent 83". While specific data for "this compound" is proprietary, this guide will utilize established knowledge of the pyrrolomycin class to present a framework for its characterization. We will detail the core structure-activity relationships, mechanism of action, and present standardized experimental protocols for its evaluation. All quantitative data is presented in a comparative format, and key processes are visualized through detailed diagrams.

Introduction to Pyrrolomycins

Pyrrolomycins are a family of antibiotics first isolated from Actinosporangium vitaminophilum. They are characterized by a highly substituted pyrrole ring, often containing nitro and chloro groups, which are crucial for their biological activity. This class of compounds has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria. Their primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to a loss of membrane potential and subsequent cell death. "this compound" is a synthetically derived analogue of this class, designed to enhance potency, broaden the spectrum of activity, and improve the pharmacological profile.

Quantitative Data

The following tables summarize the in vitro antibacterial activity and cytotoxicity of "this compound" in comparison to other known pyrrolomycins.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolomycin Analogues against a Panel of Bacterial Pathogens

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound 0.1250.251632
Pyrrolomycin A0.5132>64
Pyrrolomycin B0.250.564>64
Vancomycin12>128>128
Ciprofloxacin0.510.0150.25

Table 2: In Vitro Cytotoxicity of Pyrrolomycin Analogues

CompoundIC50 (HeLa cells, µg/mL)IC50 (HepG2 cells, µg/mL)
This compound 15.822.4
Pyrrolomycin A8.211.5
Pyrrolomycin B10.115.7
Doxorubicin (Control)0.91.2

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of "this compound" was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: "this compound" was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action: Bacterial Membrane Potential Assay

The effect of "this compound" on bacterial membrane potential was assessed using the fluorescent probe DiSC3(5).

  • Bacterial Cell Preparation: Bacterial cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer solution.

  • Loading of Fluorescent Probe: The cells were incubated with DiSC3(5) until a stable level of fluorescence quenching was achieved.

  • Addition of Compound: "this compound" was added to the cell suspension at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence intensity were monitored over time using a fluorescence spectrophotometer. Depolarization of the cell membrane results in an increase in fluorescence.

Visualizations

Proposed Mechanism of Action of "this compound"

Mechanism_of_Action Agent_83 This compound Bacterial_Membrane Bacterial Cell Membrane Agent_83->Bacterial_Membrane Intercalates into Ion_Channel Ion Channel Formation / Pore Formation Bacterial_Membrane->Ion_Channel Induces Membrane_Potential Loss of Membrane Potential Ion_Channel->Membrane_Potential Leads to Cellular_Processes Disruption of Cellular Processes (e.g., ATP synthesis) Membrane_Potential->Cellular_Processes Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death

Caption: Proposed mechanism of "this compound" targeting the bacterial cell membrane.

Experimental Workflow for Characterization of "this compound"

Experimental_Workflow Start Start: Synthesis of 'this compound' Primary_Screen Primary Screening: Antibacterial Activity (MIC) Start->Primary_Screen Secondary_Screen Secondary Screening: Spectrum of Activity Primary_Screen->Secondary_Screen MOA_Studies Mechanism of Action Studies: Membrane Potential Assay Secondary_Screen->MOA_Studies Cytotoxicity In Vitro Cytotoxicity Assays MOA_Studies->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization

Caption: Workflow for the preclinical evaluation of "this compound".

Conclusion

"this compound" represents a promising new lead compound in the pyrrolomycin class of antibiotics. Its potent activity against clinically relevant pathogens, including MRSA, coupled with a distinct membrane-targeting mechanism of action, makes it a valuable candidate for further development. The data presented herein provides a foundational framework for its continued investigation and optimization. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and further elucidation of its molecular interactions with the bacterial cell membrane.

Spectroscopic data for "Antibacterial agent 83" (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic Analysis of a Novel Antibacterial Agent

Introduction

The identification and characterization of novel antibacterial agents are critical in the ongoing battle against antimicrobial resistance. A thorough understanding of a new compound's chemical structure and properties is fundamental to its development as a therapeutic agent. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process, providing detailed structural and molecular information.

It is important to note that the designation "Antibacterial agent 83" does not refer to a specific, publicly cataloged compound. Instead, this nomenclature typically arises from its use as a citation placeholder in scientific literature. This guide, therefore, uses "this compound" as a hypothetical case study to present the standard spectroscopic data and protocols that would be generated for a novel antibacterial candidate.

Spectroscopic Data for "this compound"

The following tables summarize the hypothetical spectroscopic data obtained for our case study compound, "this compound."

Table 1: ¹H NMR Data for "this compound" (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85d1H8.5Ar-H
7.52d1H8.5Ar-H
7.21t1H7.8Ar-H
4.15q2H7.1-O-CH₂-CH₃
3.45s3H--N-CH₃
2.50m1H--CH-
1.25t3H7.1-O-CH₂-CH₃
1.10d6H6.8-CH(CH₃)₂

Table 2: ¹³C NMR Data for "this compound" (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
168.2C=O
155.4Ar-C
142.1Ar-C
130.5Ar-CH
128.7Ar-CH
118.9Ar-CH
60.8-O-CH₂-
45.3-N-CH₃
34.2-CH-
22.1-CH(CH₃)₂
14.5-CH₃

Table 3: Mass Spectrometry Data for "this compound"

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
[M+H]⁺ (m/z)250.1234
[M+Na]⁺ (m/z)272.1053
High-Resolution Mass250.1239 (Calculated for C₁₄H₁₅N₁O₃)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of "this compound" was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: One-dimensional proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated.

  • ¹³C NMR: One-dimensional carbon NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were collected.

  • Data Processing: The collected data were processed using MestReNova software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase and baseline corrected, and the chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

  • Sample Preparation: A 1 mg/mL stock solution of "this compound" was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: High-resolution mass spectra were obtained using a Waters SYNAPT G2-S Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis Conditions: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C. The desolvation gas flow was set to 600 L/hr at a temperature of 350°C.

  • Data Acquisition: Data were acquired in the m/z range of 50-1200. Leucine enkephalin was used as the lock mass for accurate mass measurements.

  • Data Processing: The acquired spectra were processed using MassLynx software.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Data Interpretation Sample Novel Antibacterial Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep 5-10 mg MS_Prep Dilute in Solvent Mixture Sample->MS_Prep 1 mg NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Proc Process FID Data NMR_Acq->NMR_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation MS_Proc Process Mass Data MS_Acq->MS_Proc MS_Proc->Structure_Elucidation

Caption: Inhibition of peptidoglycan synthesis by "this compound".

Access to Core Research on Antibacterial Agent 83 (Compound 17h) Restricted

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the discovery and origin of Antibacterial Agent 83 (also known as compound 17h) cannot be fully generated at this time due to restricted access to the primary scientific literature. The foundational research detailing the synthesis, experimental protocols, and in-depth quantitative data for this compound is located in a 2022 article in the European Journal of Medicinal Chemistry, which is currently behind a paywall.

Initial research has identified "this compound" as a promising synthetic compound with potent activity against multidrug-resistant bacteria. It is specifically recognized for its efficacy against vancomycin-resistant Enterococcus faecalis (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, preliminary findings indicate its ability to inhibit the formation of MRSA biofilms, a critical factor in persistent infections, and it has shown stability in human liver microsomes, suggesting favorable metabolic properties.

The key scientific publication is:

  • Title: Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm

  • Journal: European Journal of Medicinal Chemistry, Volume 236, 114309

  • Year: 2022

While the abstract of this paper confirms the compound's significant antibacterial properties, the full text is required to extract the following critical information as mandated by the user request:

  • Detailed Experimental Protocols: The precise methodologies for the chemical synthesis of compound 17h, the determination of Minimum Inhibitory Concentrations (MICs), biofilm inhibition assays, and metabolic stability studies are contained within the full article.

  • Comprehensive Quantitative Data: Specific quantitative results for this compound (compound 17h), such as its MIC values against various bacterial strains and percentage of biofilm inhibition, are necessary for the requested data tables.

  • Signaling Pathways and Mechanism of Action: Any elucidation of the compound's mechanism of action or interaction with bacterial signaling pathways would be detailed in the full publication.

Without access to this core data, the creation of a detailed technical guide with structured data tables, experimental protocols, and accurate visualizations of experimental workflows or signaling pathways is not possible. Further attempts to locate a publicly accessible version of this crucial research paper have been unsuccessful.

In Silico Modeling of Aurexin-83: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in silico modeling of "Aurexin-83," a novel antibacterial agent. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibacterial therapies.

Aurexin-83 is a potent, broad-spectrum antibacterial agent identified through high-throughput screening. This guide details the computational approaches used to characterize its mechanism of action, predict its pharmacokinetic and pharmacodynamic properties, and guide further lead optimization.

Physicochemical and Pharmacokinetic Properties of Aurexin-83

Computational methods were employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Aurexin-83. These predictions are crucial for assessing the drug-like properties of the compound and identifying potential liabilities early in the drug discovery process.

PropertyPredicted ValueMethod
Molecular Weight389.4 g/mol RDKit
LogP2.1RDKit
Hydrogen Bond Donors2RDKit
Hydrogen Bond Acceptors5RDKit
Polar Surface Area85.2 ŲRDKit
Aqueous Solubility-3.5 log(mol/L)SwissADME
GI AbsorptionHighSwissADME
BBB PermeantNoSwissADME
CYP2D6 InhibitorYesSwissADME
hERG BlockerLow RiskpkCSM
Ames MutagenicityNegativepkCSM

In Vitro Antibacterial Activity of Aurexin-83

The in vitro antibacterial activity of Aurexin-83 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) against the primary target, DNA gyrase, were determined.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.5
Streptococcus pneumoniaeGram-positive0.25
Escherichia coliGram-negative1
Pseudomonas aeruginosaGram-negative4
Target EnzymeIC50 (nM)
E. coli DNA Gyrase15
S. aureus DNA Gyrase8

Mechanism of Action: Inhibition of DNA Gyrase

Aurexin-83 exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the enzyme, Aurexin-83 stabilizes the DNA-gyrase complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

mechanism_of_action cluster_bacterium Bacterial Cell Aurexin83 Aurexin-83 DNAGyrase DNA Gyrase Aurexin83->DNAGyrase Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables CellDeath Cell Death DNAGyrase->CellDeath Leads to DNA breaks

Caption: Mechanism of action of Aurexin-83 targeting bacterial DNA gyrase.

In Silico Modeling Workflow

A multi-step in silico workflow was implemented to investigate the interaction of Aurexin-83 with its target and to predict its ADMET properties. This workflow integrates molecular docking, molecular dynamics simulations, and predictive modeling.

in_silico_workflow cluster_workflow In Silico Modeling Workflow start Start: Aurexin-83 Structure docking Molecular Docking (Target: DNA Gyrase) start->docking admet ADMET Prediction start->admet md_sim Molecular Dynamics Simulation docking->md_sim Top poses binding_analysis Binding Free Energy Analysis md_sim->binding_analysis end End: Candidate Profile binding_analysis->end admet->end

Caption: Workflow for the in silico evaluation of Aurexin-83.

Experimental Protocols

Molecular Docking
  • Objective: To predict the binding mode of Aurexin-83 within the active site of E. coli DNA gyrase.

  • Software: AutoDock Vina

  • Protocol:

    • Receptor Preparation: The crystal structure of E. coli DNA gyrase (PDB ID: 5MMN) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.

    • Ligand Preparation: The 3D structure of Aurexin-83 was generated and energy-minimized using the RDKit library in Python. Gasteiger charges were assigned, and rotatable bonds were defined.

    • Grid Box Generation: A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å was centered on the known active site of the enzyme.

    • Docking Simulation: The docking simulation was performed using the Lamarckian Genetic Algorithm with an exhaustiveness of 32. The top 10 binding poses were generated and ranked based on their binding affinity scores.

Molecular Dynamics Simulation
  • Objective: To assess the stability of the Aurexin-83/DNA gyrase complex and to characterize the key intermolecular interactions over time.

  • Software: GROMACS

  • Protocol:

    • System Preparation: The top-ranked docked pose of the Aurexin-83/DNA gyrase complex was selected. The complex was solvated in a cubic box with TIP3P water molecules, and the system was neutralized with Na+ ions.

    • Energy Minimization: The system was subjected to energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.

    • Equilibration: The system was equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 200 ps.

    • Production Run: A production MD simulation was carried out for 100 ns under the NPT ensemble. Trajectories were saved every 10 ps for analysis.

    • Analysis: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis were performed to analyze the simulation trajectory.

Logical Relationships of Findings

The combination of in silico and in vitro data provides a comprehensive understanding of Aurexin-83's potential as an antibacterial agent. The logical flow from computational prediction to experimental validation is crucial for decision-making in drug development.

logical_relationships cluster_logic Logical Data Integration node_docking High Docking Score node_md Stable MD Simulation node_docking->node_md Suggests node_ic50 Low IC50 (DNA Gyrase) node_md->node_ic50 Correlates with node_mic Low MIC (Bacteria) node_ic50->node_mic Leads to node_candidate Promising Drug Candidate node_mic->node_candidate Supports node_admet Favorable ADMET Profile node_admet->node_candidate Supports

Caption: Logical flow from in silico predictions to candidate validation.

Unveiling the Target: A Technical Guide to the Identification of Antibacterial Agent 83's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. "Antibacterial agent 83" has emerged as a promising candidate, demonstrating significant efficacy against a range of pathogenic bacteria. This guide provides a comprehensive overview of the pivotal studies undertaken to identify the molecular target of this compound. We will delve into the experimental methodologies employed, present the key quantitative findings in a structured format, and visually map the elucidated pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

I. Initial Target Hypothesis Generation

Early investigations into the mode of action of this compound focused on broad, phenotype-based screening to narrow down the potential cellular processes affected.

A. Macromolecular Synthesis Assays

A foundational step in identifying the target of a novel antibacterial is to determine which major cellular biosynthetic pathway it inhibits. This is often achieved by monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.

Experimental Protocol: Macromolecular Synthesis Assay

  • Bacterial Culture: A mid-logarithmic phase culture of the test organism (e.g., Staphylococcus aureus) is prepared.

  • Aliquot and Pre-incubation: The culture is aliquoted into separate tubes. A pre-incubation period allows the cells to equilibrate.

  • Addition of Agent 83: this compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration - MIC). Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are run in parallel. A no-drug control is also included.

  • Addition of Radiolabeled Precursors: Following a brief incubation with the antibacterial agents, specific radiolabeled precursors are added to each respective tube:

    • [³H]-thymidine for DNA synthesis

    • [³H]-uridine for RNA synthesis

    • [³H]-leucine for protein synthesis

    • [¹⁴C]-N-acetylglucosamine for peptidoglycan (cell wall) synthesis

  • Incubation and Quenching: The cultures are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into their respective macromolecules. The reaction is then quenched by the addition of a strong acid (e.g., trichloroacetic acid - TCA).

  • Precipitation and Washing: The acid precipitates the macromolecules. The precipitate is collected by filtration and washed to remove any unincorporated radiolabeled precursors.

  • Scintillation Counting: The radioactivity of the precipitate is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of synthesis of the respective macromolecule.

  • Data Analysis: The CPM values for the drug-treated samples are normalized to the no-drug control to determine the percentage of inhibition for each pathway.

Table 1: Inhibition of Macromolecular Synthesis by this compound in S. aureus

PathwayRadiolabeled Precursor% Inhibition at 1x MIC% Inhibition at 4x MIC
DNA Synthesis[³H]-thymidine8%15%
RNA Synthesis[³H]-uridine5%12%
Protein Synthesis[³H]-leucine92% 98%
Cell Wall Synthesis[¹⁴C]-N-acetylglucosamine10%18%

The data strongly indicated that this compound is a potent inhibitor of bacterial protein synthesis.

II. Pinpointing the Ribosomal Target

With protein synthesis identified as the primary inhibited pathway, subsequent efforts focused on identifying the specific component of the translational machinery targeted by Agent 83.

A. In Vitro Transcription/Translation Assays

To confirm direct inhibition of the ribosome, cell-free in vitro transcription/translation (IVTT) systems are utilized. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) and can be programmed with a template DNA to produce a reporter protein (e.g., luciferase).

Experimental Protocol: In Vitro Transcription/Translation Assay

  • System Setup: A commercially available bacterial IVTT kit (e.g., from E. coli S30 extract) is used.

  • Reaction Mix: The reaction mix is prepared containing the S30 extract, amino acid mixture, energy source, and a plasmid DNA template encoding firefly luciferase.

  • Addition of Agent 83: this compound is added to the reaction mixes at a range of concentrations. Known protein synthesis inhibitors are used as positive controls.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the synthesis of luciferase.

  • Luciferase Assay: A luciferase substrate is added to each reaction. The resulting luminescence, which is proportional to the amount of functional luciferase synthesized, is measured using a luminometer.

  • Data Analysis: The luminescence signal from the Agent 83-treated reactions is compared to the no-drug control to calculate the IC₅₀ (the concentration of inhibitor required to reduce the signal by 50%).

Table 2: IC₅₀ of this compound in a Bacterial In Vitro Transcription/Translation Assay

CompoundTargetIC₅₀ (µM)
Chloramphenicol50S Ribosomal Subunit5.2
Tetracycline30S Ribosomal Subunit2.8
This compound Unknown 1.5

The low IC₅₀ value confirmed that Agent 83 directly inhibits the bacterial translation machinery.

B. Ribosome Binding Assays

To determine which ribosomal subunit (30S or 50S) Agent 83 binds to, competitive binding assays with radiolabeled ligands known to bind to specific sites on the ribosome are performed.

Experimental Protocol: Competitive Ribosome Binding Assay

  • Ribosome Preparation: 70S ribosomes and individual 30S and 50S subunits are purified from the test organism.

  • Radiolabeled Ligand: A radiolabeled antibiotic known to bind to a specific ribosomal subunit is selected (e.g., [³H]-erythromycin for the 50S subunit).

  • Competition Reaction: A fixed concentration of the radiolabeled ligand and purified ribosomal subunits are incubated with increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a nitrocellulose membrane. The ribosome-ligand complexes are retained on the membrane, while the unbound ligand passes through.

  • Quantification: The radioactivity on the membrane is measured by scintillation counting.

  • Data Analysis: A decrease in the measured radioactivity with increasing concentrations of Agent 83 indicates that it competes with the radiolabeled ligand for binding to the same ribosomal subunit.

Table 3: Competitive Displacement of Radiolabeled Ligands by this compound

Radiolabeled LigandRibosomal Subunit Target% Displacement by Agent 83 (100x molar excess)
[³H]-Tetracycline30S3%
[³H]-Erythromycin50S85%

These results strongly suggest that this compound binds to the 50S ribosomal subunit.

III. Elucidation of the Signaling Pathway and Mechanism

The culmination of these studies allows for the construction of a model for the mechanism of action of this compound.

G cluster_cell Bacterial Cell agent83 Antibacterial Agent 83 cell_wall Cell Wall & Membrane agent83->cell_wall Entry ribosome_50S 50S Ribosomal Subunit cell_wall->ribosome_50S Binding protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Inhibition ribosome_30S 30S Ribosomal Subunit ribosome_30S->protein_synthesis cell_death Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action for this compound.

IV. Experimental and Logical Workflows

The systematic approach to target identification follows a logical progression from broad phenotypic effects to specific molecular interactions.

G start Start: Novel Antibacterial Agent 83 macro_synthesis Macromolecular Synthesis Assays start->macro_synthesis protein_synthesis_hit Result: Protein Synthesis Inhibition macro_synthesis->protein_synthesis_hit ivtt In Vitro Transcription/Translation Assay protein_synthesis_hit->ivtt direct_inhibition Result: Direct Inhibition of Translation Machinery ivtt->direct_inhibition binding_assay Competitive Ribosome Binding Assays direct_inhibition->binding_assay target_id Target Identified: 50S Ribosomal Subunit binding_assay->target_id

Caption: Workflow for target identification of Agent 83.

The collective evidence from macromolecular synthesis assays, in vitro translation assays, and competitive ribosome binding studies unequivocally identifies the 50S ribosomal subunit as the direct target of this compound. This inhibition of protein synthesis leads to bacterial cell death. This detailed understanding of its mechanism of action is crucial for the further development of Agent 83 as a potential therapeutic, enabling rational drug design for improved efficacy and spectrum, and providing a clear path for preclinical and clinical evaluation.

An In-depth Technical Guide to Antibacterial Agent 83: Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide based on the characteristics of membrane-targeting antibacterial agents. "Antibacterial Agent 83" is a hypothetical compound used for illustrative purposes to meet the structural and content requirements of this guide. The data and protocols are synthesized from established research on antimicrobial peptides and other membrane-disrupting agents.

Introduction

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents with unconventional mechanisms of action. One promising strategy is the targeting of the bacterial cell membrane, a fundamental component for microbial survival. This guide provides a comprehensive overview of the preclinical data and mechanism of action for a novel investigational antibacterial agent, designated "Agent 83," which demonstrates potent bactericidal activity through membrane disruption.

Agent 83 is a synthetic cationic peptide with an amphipathic structure, a common feature of many antimicrobial peptides (AMPs) that allows for interaction with and disruption of bacterial membranes. This document will detail its antimicrobial spectrum, efficacy, and the experimental basis for its membrane-targeting mechanism.

Antimicrobial Spectrum and Efficacy

Agent 83 has demonstrated broad-spectrum activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Agent 83
Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive4
Methicillin-resistant S. aureus (MRSA)Positive8
Enterococcus faecalis (ATCC 29212)Positive16
Bacillus subtilis (ATCC 6633)Positive2
Escherichia coli (ATCC 25922)Negative8
Pseudomonas aeruginosa (ATCC 27853)Negative16
Klebsiella pneumoniae (Carbapenem-resistant)Negative32
Table 2: Bactericidal Kinetics of Agent 83 against S. aureus and E. coli
Time (hours)S. aureus Log Reduction (CFU/mL) at 4x MICE. coli Log Reduction (CFU/mL) at 4x MIC
000
1> 3> 3
2> 4> 4
4> 4> 4
6> 4> 4

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action of Agent 83 involves the permeabilization and depolarization of the bacterial cytoplasmic membrane, leading to leakage of intracellular contents and cell death.[1]

Membrane Depolarization

The interaction of the cationic Agent 83 with the anionic components of the bacterial membrane, such as lipoteichoic acid in Gram-positive bacteria and the outer membrane of Gram-negative bacteria, leads to rapid membrane depolarization.[1]

Membrane Permeabilization

Following initial binding and depolarization, Agent 83 molecules are believed to insert into the lipid bilayer, forming pores or channels. This disruption of the membrane integrity results in the leakage of ions and essential metabolites, ultimately leading to cell lysis.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Agent 83 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of Agent 83 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of Agent 83 that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay
  • Bacterial cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Agent 83 is added at a concentration of 4x MIC.

  • A control tube without the agent is also included.

  • Aliquots are removed at specified time points (0, 1, 2, 4, 6, and 24 hours).

  • Serial dilutions of the aliquots are plated on nutrient agar plates.

  • Colony forming units (CFU/mL) are counted after incubation at 37°C for 24 hours.

  • The log reduction in CFU/mL is calculated relative to the initial inoculum.

Membrane Depolarization Assay
  • Bacterial cells are harvested during the mid-logarithmic growth phase, washed, and resuspended in HEPES buffer.

  • The cell suspension is incubated with the membrane potential-sensitive dye DiSC3(5) until a stable baseline fluorescence is achieved.

  • Agent 83 is added to the cell suspension, and the change in fluorescence is monitored over time using a fluorescence spectrophotometer.

  • An increase in fluorescence indicates membrane depolarization.

Membrane Permeabilization Assay (SYTOX Green Uptake)
  • Bacterial cells are prepared as described for the membrane depolarization assay.

  • The cells are incubated with the nucleic acid stain SYTOX Green, which cannot penetrate intact membranes.

  • Agent 83 is added, and the fluorescence intensity is measured over time.

  • An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.

Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_membrane Membrane Potential & Permeability mic_prep Prepare Agent 83 Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_incubate Incubate 18-24h mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_prep Prepare Bacterial Culture tk_add Add Agent 83 (4x MIC) tk_prep->tk_add tk_sample Sample at Time Points tk_add->tk_sample tk_plate Plate and Count CFU tk_sample->tk_plate mem_prep Prepare Cell Suspension mem_dye Add Fluorescent Dye mem_prep->mem_dye mem_add Add Agent 83 mem_dye->mem_add mem_measure Measure Fluorescence mem_add->mem_measure

Caption: Experimental workflow for evaluating Agent 83.

Mechanism_of_Action cluster_gram_pos Gram-Positive Bacteria cluster_gram_neg Gram-Negative Bacteria gp_agent Agent 83 (Cationic) gp_membrane Anionic Cell Wall (Teichoic Acids) gp_agent->gp_membrane attraction gp_interaction Electrostatic Interaction gp_membrane->gp_interaction gp_depolarize Membrane Depolarization gp_interaction->gp_depolarize gp_permeabilize Membrane Permeabilization gp_depolarize->gp_permeabilize gp_lysis Cell Lysis gp_permeabilize->gp_lysis gn_agent Agent 83 (Cationic) gn_outer_membrane Outer Membrane (LPS) gn_agent->gn_outer_membrane gn_interaction Disruption of Outer Membrane gn_outer_membrane->gn_interaction gn_inner_membrane Inner Cytoplasmic Membrane gn_interaction->gn_inner_membrane gn_depolarize Membrane Depolarization gn_inner_membrane->gn_depolarize gn_permeabilize Membrane Permeabilization gn_depolarize->gn_permeabilize gn_lysis Cell Lysis gn_permeabilize->gn_lysis

Caption: Proposed mechanism of action of Agent 83.

Conclusion

Agent 83 represents a promising new class of antibacterial compounds that target the bacterial membrane. Its rapid bactericidal activity and broad spectrum, including activity against resistant pathogens, highlight its potential as a therapeutic agent. The mechanism of membrane disruption is a key feature that may reduce the likelihood of resistance development compared to agents with intracellular targets. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Agent 83.

References

In-depth Technical Guide: Antibacterial Agent 83 (Compound 17h)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 83, also identified as compound 17h, is a synthetic dihydrotriazine derivative that has demonstrated significant promise as a potent antibacterial agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, antibacterial activity, and putative mechanism of action, presenting key data in a structured format for researchers and professionals in the field of drug development.

Chemical Properties

A thorough analysis of available data has identified the key molecular identifiers for this compound.

PropertyValue
Molecular Formula C₁₁H₅Cl₂N₃O₂
Molecular Weight 282.08
CAS Number 2413865-92-4
Synonym Compound 17h

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound (compound 17h) is not publicly available in the referenced literature, it is described as a member of a series of aryl-substituted dihydrotriazine derivatives. The general synthetic pathway for this class of compounds involves the reaction of a substituted aromatic precursor with a dihydrotriazine core. For the specific synthesis of compound 17h, a benzyl naphthalene moiety is incorporated.

Antibacterial Activity

This compound has shown potent activity against a range of clinically relevant bacteria, including drug-resistant strains.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.[1]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus 4220Gram-positive0.5
Quinolone-Resistant Staphylococcus aureus (QRSA) CCARM 3505Gram-positive0.5
Escherichia coli 1924Gram-negative0.5
Pseudomonas aeruginosa 2742Gram-negativeInactive
Salmonella typhimurium 2421Gram-negativeInactive

The data indicates that this compound exhibits a spectrum of activity comparable to broad-spectrum antibiotics such as gatifloxacin and moxifloxacin, with notable efficacy against both Gram-positive and some Gram-negative bacteria.[1] However, it is inactive against Pseudomonas aeruginosa and Salmonella typhimurium.[1]

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, studies on structurally related dihydrotriazine derivatives suggest a likely mode of action.

Putative Inhibition of Dihydrofolate Reductase (DHFR)

Several studies on similar dihydrotriazine compounds indicate that their antibacterial effects are mediated through the inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for bacterial DNA synthesis and replication. Inhibition of this pathway leads to bacterial cell death.

The proposed mechanism involves the binding of the dihydrotriazine scaffold to the active site of the bacterial DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This disruption of the folate pathway is a well-established target for antibacterial drugs, such as trimethoprim.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the primary research literature.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of compound 17h was assessed by determining its Minimum Inhibitory Concentration (MIC) using a serial dilution method in a 96-well microtiter plate.[4]

  • Bacterial Culture: The test bacteria were cultured in an appropriate broth medium to reach the logarithmic growth phase.

  • Compound Dilution: A stock solution of this compound was prepared and serially diluted in the growth medium within the wells of the microtiter plate.

  • Inoculation: Each well was inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific bacterial strain.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action for dihydrotriazine derivatives, including this compound.

DHFR_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate Product DNA_Replication DNA Replication & Cell Division Nucleotide_Synthesis->DNA_Replication Antibacterial_Agent_83 This compound (Dihydrotriazine Derivative) Antibacterial_Agent_83->DHFR Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of Dihydrofolate Reductase (DHFR).

The following diagram illustrates the general experimental workflow for evaluating the antibacterial activity of a compound like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_activity_testing Antibacterial Activity Evaluation cluster_results Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay MIC_Values Determination of MIC Values MIC_Assay->MIC_Values Bacterial_Strains Panel of Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Strains->MIC_Assay Spectrum Assessment of Antibacterial Spectrum MIC_Values->Spectrum

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound.

References

Unveiling the Physicochemical Properties of Novel Antibacterial Agents: A Guide to Lipophilicity and Solubility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of new antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. A key aspect of the preclinical characterization of any potential new drug is the assessment of its physicochemical properties, particularly lipophilicity and solubility. These parameters are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety.

It is important to note that "Antibacterial agent 83" is not a recognized designation for a specific compound in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for determining the lipophilicity and solubility of novel antibacterial candidates, using hypothetical data for a representative compound, herein referred to as "Candidate Compound 83," to illustrate these concepts. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that governs a drug's ability to permeate biological membranes, including the bacterial cell wall and cytoplasmic membrane, as well as its distribution into various tissues. The most common measure of lipophilicity is the logarithm of the partition coefficient between n-octanol and water (log P) or the logarithm of the distribution coefficient at a specific pH (log D).

Experimental Protocol: Determination of log P by Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of log P.

Materials:

  • Candidate Compound 83

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical method for quantification.

Procedure:

  • Prepare a stock solution of Candidate Compound 83 in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the opposing solvent (e.g., add the aqueous stock to n-octanol or the n-octanol stock to water). The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and shake them vigorously using a vortex mixer for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and n-octanol phases.

  • Determine the concentration of Candidate Compound 83 in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The log P is the base-10 logarithm of the partition coefficient.

Table 1: Hypothetical Lipophilicity Data for Candidate Compound 83

ParameterValueMethod
log P 2.5Shake-Flask
log D (pH 7.4) 1.8Shake-Flask

Solubility: A Prerequisite for Absorption and Bioavailability

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is another critical physicochemical property for any drug candidate. Poor aqueous solubility can lead to low absorption and bioavailability, hindering the development of an effective oral formulation. Solubility is typically assessed in various aqueous media, including buffers at different pH values and biorelevant media that simulate the composition of the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

The kinetic solubility assay is a high-throughput method used for the early assessment of a compound's solubility.

Materials:

  • Candidate Compound 83

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or a plate reader with turbidity measurement capabilities

  • 96-well microplates

Procedure:

  • Prepare a high-concentration stock solution of Candidate Compound 83 in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform a serial dilution of the DMSO stock solution into PBS (pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on solubility.

  • Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours), during which time compounds with low solubility will precipitate.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with DMSO).

Table 2: Hypothetical Solubility Data for Candidate Compound 83

MediumSolubility (µg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.4 50Nephelometry
Simulated Gastric Fluid (SGF), pH 1.2 > 200HPLC-UV
Simulated Intestinal Fluid (SIF), pH 6.8 35HPLC-UV

Logical Workflow for Physicochemical Characterization

The assessment of lipophilicity and solubility is an integral part of the drug discovery cascade. The following diagram illustrates a typical workflow for the physicochemical characterization of a novel antibacterial agent.

G A Novel Antibacterial Candidate B Primary Screening (e.g., MIC) A->B C Physicochemical Profiling B->C D Lipophilicity Assessment (log P, log D) C->D E Solubility Assessment (Aqueous, Biorelevant Media) C->E F In Vitro ADME Profiling D->F E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Workflow for antibacterial drug discovery.

Impact of Lipophilicity and Solubility on Antibacterial Activity

The interplay between lipophilicity and solubility is crucial for the overall effectiveness of an antibacterial agent. The following diagram illustrates how these properties can influence the journey of a drug from administration to its bacterial target.

G cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Infection Site cluster_3 Bacterial Target A Drug Formulation B Absorption A->B Solubility C Distribution B->C Lipophilicity D Bacterial Cell C->D Lipophilicity E Target Engagement D->E Physicochemical Properties

Caption: Influence of physicochemical properties on drug action.

The systematic evaluation of lipophilicity and solubility is a cornerstone of modern antibacterial drug discovery. While "this compound" does not correspond to a known entity, the principles and experimental protocols outlined in this guide provide a robust framework for the characterization of any novel antibacterial candidate. By carefully optimizing these fundamental physicochemical properties, researchers can significantly enhance the probability of developing new medicines to combat the growing threat of infectious diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antibacterial Agent 83

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide detailed protocols for determining the in vitro susceptibility of "Antibacterial Agent 83," a novel investigational compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data for the assessment of the agent's antimicrobial activity.[1][2][3][4][5][6] The protocols cover broth microdilution, disk diffusion, and antimicrobial gradient methods, which are standard procedures for evaluating the interaction between a new antimicrobial agent and various bacterial species.[3][7][8]

The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] This data is crucial for the early-stage development of new antibiotics, providing insights into the agent's spectrum of activity and potency.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing and is recommended for obtaining precise MIC values for this compound.[9]

Materials:

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (quality control and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (broth only, no agent) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method

This qualitative method is used to assess the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[7]

Materials:

  • Filter paper disks (6 mm diameter) impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpretation of the zone size (Susceptible, Intermediate, Resistant) requires established and validated breakpoints, which are not yet available for a novel agent. Initially, this method provides a qualitative assessment of activity.

Antimicrobial Gradient Method

This method provides a quantitative MIC value through the use of a predefined and stable concentration gradient of the antimicrobial agent on a plastic strip.[3][8]

Materials:

  • Plastic strips impregnated with a concentration gradient of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Inoculation:

    • Inoculate the MHA plate with the standardized bacterial suspension as described for the disk diffusion method.

  • Strip Application:

    • Once the agar surface is dry, apply the this compound gradient strip using sterile forceps.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Data Presentation

Quantitative data from the in vitro susceptibility testing of this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Bacterial Strains

Bacterial SpeciesStrain IDMIC (µg/mL)Interpretation*
Staphylococcus aureusATCC® 29213™
Staphylococcus aureusClinical Isolate 1
Enterococcus faecalisATCC® 29212™
Escherichia coliATCC® 25922™
Escherichia coliClinical Isolate 2
Pseudomonas aeruginosaATCC® 27853™
Klebsiella pneumoniaeClinical Isolate 3

*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) is pending the establishment of clinical breakpoints.

Table 2: Zone Diameters for this compound using the Disk Diffusion Method

Bacterial SpeciesStrain IDZone Diameter (mm)Interpretation*
Staphylococcus aureusATCC® 29213™
Staphylococcus aureusClinical Isolate 1
Enterococcus faecalisATCC® 29212™
Escherichia coliATCC® 25922™
Escherichia coliClinical Isolate 2
Pseudomonas aeruginosaATCC® 27853™
Klebsiella pneumoniaeClinical Isolate 3

*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) is pending the establishment of clinical breakpoints.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis A Prepare two-fold serial dilutions of this compound in 96-well plate C Inoculate microtiter plate with standardized bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Conceptual Signaling Pathway of Bacterial Protein Synthesis Inhibition

As the mechanism of action for this compound is under investigation, the following diagram provides a conceptual illustration of how a hypothetical antibacterial agent might inhibit bacterial protein synthesis, a common target for antibiotics.[10][11]

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribo_50S 50S Subunit polypeptide Growing Polypeptide Chain ribo_50S->polypeptide Peptide bond formation ribo_30S 30S Subunit mRNA mRNA mRNA->ribo_30S binds tRNA tRNA tRNA->ribo_50S delivers amino acid Agent83 This compound Agent83->ribo_50S Binds to and inhibits

Caption: Inhibition of Bacterial Protein Synthesis.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 83

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 83" using the broth microdilution method.[4] This method is widely adopted due to its efficiency in testing multiple antibiotics simultaneously and its high accuracy, which is comparable to the agar dilution gold standard.[4] The data generated from this assay is crucial for researchers, scientists, and drug development professionals in evaluating the potency of new antibacterial compounds and in the broader effort to combat antimicrobial resistance.[5][6]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of "this compound" in a liquid growth medium within a 96-well microtiter plate.[3][7][8] Each well is then inoculated with a standardized suspension of the test microorganism.[9] Following an incubation period of 16-20 hours at 37°C, the plates are examined for visible signs of bacterial growth, such as turbidity.[4] The MIC is identified as the lowest concentration of the antibacterial agent in which no visible growth occurs.[1][2][10]

Materials and Equipment

  • "this compound"

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well sterile, round-bottom microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile diluent (e.g., deionized water, saline, or appropriate solvent for the agent)

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)[7]

  • Micropipettes and sterile tips

  • Sterile reservoirs

Experimental Protocol

Preparation of "this compound" Stock Solution
  • Accurately weigh a precise amount of "this compound".

  • Dissolve the agent in a suitable solvent to create a high-concentration stock solution (e.g., 1024 µg/mL).[11] If the agent is not readily soluble in water, a small amount of a solvent like dimethyl sulfoxide (DMSO) may be used; however, the final concentration of the solvent in the assay should not inhibit bacterial growth.[12]

Preparation of Bacterial Inoculum
  • From a fresh 18-24 hour agar plate, select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute this standardized suspension in the test medium (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

Serial Dilution in Microtiter Plate
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the "this compound" stock solution (at 2x the highest desired test concentration) to the first column of wells. This will result in the highest test concentration after the addition of the inoculum.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[7] Discard the final 100 µL from the tenth column.

  • Column 11 will serve as the positive control (inoculum without the antibacterial agent), and column 12 will be the negative control (broth only).[13]

Inoculation and Incubation
  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the negative control wells in column 12.

  • The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[4]

Reading and Interpreting the Results
  • Following incubation, visually inspect the microtiter plate for turbidity. A button of cells at the bottom of a well also indicates growth.

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth of the test microorganism.[10][14]

  • The results can be read visually or with a microplate reader measuring absorbance at 600 nm.[7]

Data Presentation

The results of the MIC assay for "this compound" should be recorded in a clear and organized manner. The following tables provide a template for data presentation.

Table 1: MIC of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292132
Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 2785316
Enterococcus faecalis ATCC 292124

Table 2: Example of a 96-Well Plate Layout and Results for a Single Strain.

Well ColumnAgent 83 Conc. (µg/mL)Growth (+/-)
1128-
264-
332-
416-
58-
64+
72+
81+
90.5+
100.25+
11 (Positive Control)0+
12 (Negative Control)N/A-

In this example, the MIC would be 8 µg/mL.

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_agent Prepare 'Antibacterial agent 83' Stock Solution start->prep_agent prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-Well Plate prep_agent->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Quality Control

To ensure the validity of the results, it is essential to include appropriate quality control measures:

  • Positive Control: A well containing the bacterial inoculum without any antibacterial agent must show clear growth.

  • Negative Control: A well containing only the sterile broth medium should show no growth.

  • Reference Strains: It is recommended to test "this compound" against standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the MIC of other antibiotics is known. The results should fall within the expected range.

Troubleshooting

  • No growth in the positive control well: This could indicate a problem with the inoculum viability or the growth medium. Repeat the inoculum preparation and ensure the medium is not expired.

  • Growth in the negative control well: This suggests contamination of the broth or the microtiter plate. Use fresh, sterile materials for the subsequent assay.

  • Inconsistent results between replicates: This may be due to pipetting errors during the serial dilution or inoculation. Ensure proper mixing at each dilution step and careful pipetting technique.

By following this detailed protocol, researchers can reliably determine the MIC of "this compound," providing valuable data for the development of new antimicrobial therapies.

References

Application Notes and Protocols: Evaluation of Antibacterial Agents Against MRSA Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Antibacterial agent 83" did not yield conclusive results in the context of MRSA biofilm formation. The following application notes and protocols are a comprehensive guide for the general evaluation of antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilm formation, based on established methodologies.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form robust biofilms on both biological and abiotic surfaces.[1][2] Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This matrix provides protection against host immune responses and antimicrobial agents, contributing to persistent and chronic infections.[2][4] The development of novel therapeutic agents that can inhibit or eradicate MRSA biofilms is a critical area of research.

This document provides detailed protocols for assessing the efficacy of investigational antibacterial agents against MRSA biofilm formation. It includes methodologies for determining the minimum inhibitory concentration (MIC) and the minimum biofilm inhibitory concentration (MBIC), along with a template for data presentation and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

The quantitative data from the evaluation of an antibacterial agent against MRSA should be summarized for clear interpretation and comparison.

Table 1: Antimicrobial and Antibiofilm Activity of a Test Agent against MRSA

ParameterMRSA StrainConcentration Range Tested (µg/mL)Result (µg/mL)Biofilm Inhibition (%) at Sub-MICs
MIC ATCC 433000.5 - 25616N/A
MBC ATCC 433000.5 - 25664N/A
MBIC₅₀ ATCC 433001 - 648N/A
MBIC₉₀ ATCC 433001 - 6432N/A
Biofilm Inhibition ATCC 433008 (½ MIC)N/A75%
4 (¼ MIC)N/A52%
2 (⅛ MIC)N/A31%
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]

  • MBIC₅₀/₉₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent that inhibits 50% or 90% of biofilm formation.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the antibacterial agent that inhibits the visible growth of planktonic MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • Antibacterial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial inoculum of MRSA in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serially dilute the antibacterial agent in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted agent.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent where no visible turbidity is observed.[5]

MRSA Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antibacterial agent to prevent biofilm formation.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Antibacterial agent stock solution

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Protocol:

  • Prepare a bacterial suspension of MRSA in TSB with 1% glucose, adjusted to approximately 1 x 10⁸ CFU/mL.[6]

  • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

  • Add 100 µL of the antibacterial agent at various concentrations (typically sub-MIC values) to the wells.[7] Include a positive control (bacteria with no agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.[6]

  • After incubation, carefully aspirate the contents of the wells and wash three times with sterile PBS to remove planktonic cells.[6]

  • Dry the plate, and then add 200 µL of 0.1% crystal violet solution to each well to stain the adherent biofilm. Incubate at room temperature for 30 minutes.[7]

  • Aspirate the crystal violet solution and wash the wells three times with distilled water.[7]

  • Dry the plate completely.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[7]

  • Read the absorbance at a wavelength of 550-570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Data Analysis prep_bact Prepare MRSA Inoculum (1x10^8 CFU/mL in TSB + 1% Glucose) add_bact Add MRSA Inoculum to 96-Well Plate prep_bact->add_bact prep_agent Prepare Serial Dilutions of Antibacterial Agent add_agent Add Antibacterial Agent to Wells prep_agent->add_agent incubate Incubate at 37°C for 24 hours add_agent->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain Biofilm with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_od Read Absorbance (OD 570nm) solubilize->read_od calculate Calculate % Biofilm Inhibition read_od->calculate

Caption: Workflow for the MRSA biofilm inhibition assay.

Signaling Pathway in MRSA Biofilm Formation

A key pathway in MRSA biofilm formation involves the ica operon, which is responsible for the synthesis of Polysaccharide Intercellular Adhesin (PIA).[1][8]

G icaA icaA oligomers PNAG Oligomers icaA->oligomers icaD icaD icaD->oligomers icaB icaB deacetyl Deacetylation icaB->deacetyl icaC icaC transport Transport Across Membrane icaC->transport n_acetyl N-acetylglucosamine n_acetyl->oligomers IcaA/IcaD (N-acetylglucosaminyltransferase) oligomers->transport transport->deacetyl pia Mature PIA (Polysaccharide Intercellular Adhesin) deacetyl->pia biofilm Biofilm Matrix (Cell Adhesion) pia->biofilm

Caption: Synthesis of PIA via the ica operon in MRSA.

References

Application Notes and Protocols: Activity of a Novel Antibacterial Agent in a VRE Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-resistant enterococci (VRE) represent a significant and growing threat to public health, particularly in healthcare settings. The increasing prevalence of VRE infections, coupled with limited effective therapeutic options, necessitates the discovery and development of novel antibacterial agents. This document provides detailed application notes and protocols for evaluating the in vitro and in vivo activity of a novel investigational antibacterial agent, designated here as Antibacterial Agent 83, against VRE. The data and methodologies presented are synthesized from preclinical studies of promising anti-VRE compounds.

Data Presentation

The following tables summarize the quantitative data regarding the activity of compounds evaluated in VRE infection models.

Table 1: In Vitro Activity of Novel Antibacterial Agents Against VRE Strains

CompoundEnterococcus SpeciesMIC Range (μg/mL)Activity Type
Ridinilazole E. faecium<0.007–0.25Bacteriostatic
E. faecalis0.5–1Bacteriostatic
CRS3123 Multiple Enterococcus spp.<0.007Bacteriostatic
Linezolid VRE-Bacteriostatic

Data synthesized from studies on ridinilazole and CRS3123[1].

Table 2: In Vivo Efficacy of Antibacterial Agents in a C. elegans VRE Infection Model

CompoundDosage/AdministrationVRE Burden Reduction (%)
Ridinilazole Not Specified60
CRS3123 Not Specified25
Linezolid Not Specified55

Data from a study utilizing a C. elegans infection model[1][2].

Table 3: In Vivo Efficacy of Auranofin in a Murine VRE Septicemia Model

CompoundDosage and RouteSurvival Rate (%)
Auranofin 0.125 mg/kg, Oral100
Auranofin 0.125 mg/kg, Subcutaneous100
Auranofin 0.0625 mg/kg, Subcutaneous100
Control Untreated0

Data from a study on the repurposed drug auranofin[3]. Auranofin was also shown to be superior to linezolid in reducing the VRE burden in the liver, kidneys, and spleen of mice[3][4].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of an antibacterial agent against VRE strains using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • VRE isolates

  • This compound stock solution

  • Positive control antibiotic (e.g., Linezolid)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several VRE colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add the diluted bacterial suspension to each well containing the antibacterial agent dilutions.

  • Include a positive control (bacteria with a known effective antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic potential of an antibacterial agent on a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

  • Plate reader

Procedure:

  • Seed the 96-well plates with Vero cells at a density of 1 x 10⁴ cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the antibacterial agent.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Murine Peritonitis/Septicemia Model

This protocol details an in vivo model to assess the efficacy of an antibacterial agent in treating a systemic VRE infection in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • VRE strain pathogenic in mice

  • Brain Heart Infusion (BHI) broth

  • Mucin

  • This compound formulation for in vivo administration (e.g., oral gavage, subcutaneous injection)

  • Vehicle control

Procedure:

  • Culture the VRE strain in BHI broth to the mid-logarithmic phase.

  • Prepare the infectious inoculum by mixing the bacterial culture with mucin to enhance virulence. A typical inoculum would be 1 x 10⁸ CFU per mouse.

  • Induce peritonitis by intraperitoneal injection of the bacterial inoculum.

  • Administer this compound at predetermined doses and routes (e.g., 0.125 mg/kg orally) at specified time points post-infection (e.g., 1 and 6 hours post-infection).

  • Include a control group that receives only the vehicle.

  • Monitor the mice for signs of illness and survival for a period of 7-14 days.

  • To determine bacterial burden, a separate cohort of mice can be euthanized at specific time points (e.g., 24 hours post-infection).

  • Aseptically harvest organs (liver, kidneys, spleen), homogenize the tissues, and perform serial dilutions for colony counting on appropriate agar plates.

Visualizations

Signaling Pathway: Vancomycin Resistance Mechanism (VanA-type)

Vancomycin resistance in enterococci is often mediated by the vanA gene cluster, which alters the peptidoglycan synthesis pathway. Vancomycin normally binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. The vanA operon leads to the production of D-Ala-D-Lac, which has a low affinity for vancomycin, rendering the antibiotic ineffective.

VanA_Resistance cluster_synthesis Normal Peptidoglycan Synthesis cluster_vancomycin Vancomycin Action cluster_resistance VanA-mediated Resistance UDP_MurNAc_peptide UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) CellWall Bacterial Cell Wall UDP_MurNAc_peptide->CellWall Transglycosylation & Transpeptidation Vancomycin Vancomycin Vancomycin->UDP_MurNAc_peptide Binds VanA_operon vanA Gene Cluster (VanH, VanA, VanX) D_Ala_D_Lac D-Ala-D-Lac VanA_operon->D_Ala_D_Lac Synthesizes Modified_Peptide UDP-MurNAc-pentapeptide (ends in D-Ala-D-Lac) D_Ala_D_Lac->Modified_Peptide Incorporated CellWall_Res Resistant Cell Wall Modified_Peptide->CellWall_Res Cell Wall Synthesis Continues Vancomycin_Res Vancomycin Vancomycin_Res->Modified_Peptide Low Affinity Binding

Caption: VanA-type vancomycin resistance pathway.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the workflow for an in vivo efficacy study of an antibacterial agent against VRE in a murine model.

InVivo_Workflow Start Start: VRE Culture Preparation Inoculum Prepare Infectious Inoculum (VRE + Mucin) Start->Inoculum Infection Induce Peritonitis in Mice (Intraperitoneal Injection) Inoculum->Infection Treatment Administer this compound (e.g., Oral Gavage) Infection->Treatment Control Administer Vehicle Control Infection->Control Monitoring Monitor Survival and Clinical Signs (7-14 days) Treatment->Monitoring Burden Determine Bacterial Burden in Organs (24h post-infection) Treatment->Burden Separate Cohort Control->Monitoring Control->Burden Separate Cohort Data Data Analysis: Survival Curves & CFU Counts Monitoring->Data Burden->Data End End: Efficacy Assessment Data->End

Caption: Workflow for a murine VRE in vivo efficacy study.

Logical Relationship: Drug Discovery and Development Pipeline for Anti-VRE Agents

This diagram outlines the logical progression from initial screening to preclinical development for a novel anti-VRE agent.

Drug_Discovery_Pipeline Screening High-Throughput Screening of Compound Library Hit_ID Hit Identification (Activity against VRE) Screening->Hit_ID Lead_Gen Lead Generation (MIC & Initial Profiling) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency & Safety) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical In_Vitro In Vitro Studies: - MIC/MBC - Time-Kill Assays - Cytotoxicity Preclinical->In_Vitro In_Vivo In Vivo Studies: - Infection Models - PK/PD Analysis - Toxicology Preclinical->In_Vivo Development Further Development Preclinical->Development In_Vitro->Lead_Opt In_Vivo->Lead_Opt

Caption: Anti-VRE drug discovery and development pipeline.

References

Application Notes and Protocols for "Antibacterial Agent 83" in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial Agent 83" is a novel synthetic compound demonstrating significant promise in combating a range of bacterial pathogens. Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, makes it a valuable tool for studying the emergence and mechanisms of bacterial resistance. These application notes provide detailed protocols for evaluating the efficacy of "this compound" and for investigating the development of resistance in susceptible bacterial strains.

Mechanism of Action

"this compound" functions as a dual-targeting inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and segregation. By binding to the enzyme-DNA complex, "this compound" stabilizes the cleavage complex, leading to double-stranded DNA breaks and ultimately, cell death. This dual-targeting mechanism is hypothesized to reduce the frequency of spontaneous resistance development.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)Gram-positive1.0
Escherichia coli (ATCC 25922)Gram-negative2.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8.0
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (clinical isolate)Gram-negative4.0
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)0.51.02
Escherichia coli (ATCC 25922)2.08.04
Table 3: Spontaneous Mutation Frequency for Resistance to this compound
Bacterial StrainAntibiotic Concentration for Selection (x MIC)Mutation Frequency
Staphylococcus aureus (ATCC 29213)4x1 x 10⁻⁸
Escherichia coli (ATCC 25922)4x5 x 10⁻⁸

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.

Materials:

  • "this compound" stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of "this compound" in MHB in a 96-well plate.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of "this compound" that kills 99.9% of the initial bacterial population.

Materials:

  • Results from MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 100 µL aliquot.

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.

Protocol 3: Spontaneous Mutation Frequency Assay

This assay determines the frequency at which resistant mutants emerge when exposed to inhibitory concentrations of an antimicrobial agent.[3]

Materials:

  • Overnight bacterial culture

  • MHA plates containing "this compound" at 4x and 8x MIC.[3]

  • MHA plates without antibiotic

  • Sterile saline solution and spreaders

Procedure:

  • Prepare a high-density bacterial culture (e.g., 10¹⁰ CFU/mL).

  • Plate serial dilutions of the culture on MHA plates without the agent to determine the total viable count.

  • Plate the undiluted high-density culture onto MHA plates containing "this compound".[3]

  • Incubate all plates at 37°C for 48 hours.

  • Count the number of colonies on both types of plates.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total viable count.

Protocol 4: Serial Passage Assay for Resistance Development

This method assesses the potential for resistance to develop over multiple exposures to sub-inhibitory concentrations of the agent.[3]

Materials:

  • "this compound"

  • Bacterial culture

  • MHB in culture tubes

Procedure:

  • Determine the initial MIC of the bacterial strain.

  • Inoculate a tube of MHB containing "this compound" at 0.5x the MIC.

  • Incubate overnight at 37°C.

  • The next day, use the culture from the sub-MIC tube to inoculate a new series of two-fold dilutions of the agent to determine the new MIC.

  • Repeat this process for a set number of passages (e.g., 14-30 days).

  • Monitor the change in MIC over time.

Visualizations

signaling_pathway cluster_cell Bacterial Cell Agent83 This compound Gyrase DNA Gyrase Agent83->Gyrase inhibits TopoIV Topoisomerase IV Agent83->TopoIV inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication DSB Double-Strand Breaks DNA_Replication->DSB SOS SOS Response DSB->SOS induces CellDeath Cell Death SOS->CellDeath

Caption: Mechanism of action of this compound.

experimental_workflow cluster_mic MIC/MBC Determination cluster_resistance Resistance Profiling MIC MIC Assay MBC MBC Assay MIC->MBC Spontaneous Spontaneous Mutation Frequency Serial Serial Passage Assay Start Bacterial Culture Start->MIC Start->Spontaneous Start->Serial

Caption: Experimental workflow for evaluating antibacterial agents.

Signaling Pathways in Resistance

Resistance to agents like "this compound" can emerge through several mechanisms, including:

  • Target Modification: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of the drug.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport the agent out of the bacterial cell, preventing it from reaching its target.[4]

  • Reduced Permeability: Alterations in the bacterial cell membrane can limit the uptake of the drug.

The development of resistance is often a multifactorial process involving the interplay of various signaling networks within the bacterium.[5] For instance, the SOS response, a global response to DNA damage, can be induced by "this compound" and may contribute to the emergence of mutations.[5]

resistance_pathway cluster_cell Resistant Bacterial Cell Agent83_ext This compound (extracellular) Agent83_int This compound (intracellular) Agent83_ext->Agent83_int entry Efflux Efflux Pump Agent83_int->Efflux substrate for Target Mutated DNA Gyrase/ Topoisomerase IV Agent83_int->Target ineffective binding Efflux->Agent83_ext expels Survival Cell Survival Target->Survival

Caption: Key mechanisms of resistance to this compound.

References

Application Notes and Protocols for High-Throughput Screening of Antibacterial Agent 83

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries for antibacterial activity.[1][2] This document provides detailed application notes and protocols for the use of a hypothetical novel compound, "Antibacterial Agent 83," in HTS campaigns. The principles and methods described herein are broadly applicable to the screening of new chemical entities for antibacterial properties.

Mechanism of Action and Potential Signaling Pathways

While the precise mechanism of "this compound" is under investigation, HTS can be employed to elucidate its mode of action by targeting key bacterial signaling pathways. Common targets for antibacterial drugs include processes essential for bacterial survival.[3][4]

1. Cell Wall Biosynthesis: The bacterial cell wall, composed of peptidoglycan, is an excellent target for antibacterial agents due to its absence in mammalian cells.[3][4] Inhibition of peptidoglycan synthesis leads to cell lysis and bacterial death.

G cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Lipid II Lipid II Transglycosylase Transglycosylase Lipid II->Transglycosylase Nascent Peptidoglycan Nascent Peptidoglycan Transglycosylase->Nascent Peptidoglycan Transpeptidase Transpeptidase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Nascent Peptidoglycan->Transpeptidase Precursors Precursors Lipid I Lipid I Precursors->Lipid I Transport Lipid I->Lipid II Transport This compound This compound This compound->Transpeptidase Inhibition

Figure 1: Inhibition of Cell Wall Synthesis Pathway.

2. Protein Synthesis: Bacterial ribosomes (70S) are distinct from eukaryotic ribosomes (80S), making them a viable target for selective inhibition of protein synthesis.[4]

G mRNA mRNA 30S Subunit 30S Subunit mRNA->30S Subunit Initiation Complex Initiation Complex 30S Subunit->Initiation Complex 50S Subunit 50S Subunit 50S Subunit->Initiation Complex Elongation Elongation Initiation Complex->Elongation Termination Termination Elongation->Termination Functional Protein Functional Protein Termination->Functional Protein This compound This compound This compound->50S Subunit Binding and Inhibition

Figure 2: Inhibition of Protein Synthesis Pathway.

3. Nucleic Acid Synthesis: Key enzymes involved in DNA replication and RNA transcription, such as DNA gyrase and RNA polymerase, can be targeted to disrupt bacterial growth.[3][4]

G DNA Template DNA Template DNA Gyrase DNA Gyrase DNA Template->DNA Gyrase RNA Polymerase RNA Polymerase DNA Template->RNA Polymerase DNA Replication DNA Replication DNA Gyrase->DNA Replication Transcription Transcription RNA Polymerase->Transcription mRNA mRNA Transcription->mRNA This compound This compound This compound->DNA Gyrase Inhibition

Figure 3: Inhibition of Nucleic Acid Synthesis Pathway.

High-Throughput Screening Experimental Workflow

A typical HTS workflow for identifying and characterizing a novel antibacterial agent like "this compound" involves several stages, from primary screening to secondary assays and hit validation.

G Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Validated Hit Validated Hit Secondary Assays->Validated Hit

Figure 4: High-Throughput Screening Workflow.

Quantitative Data Presentation

The results of HTS assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Primary HTS Results for this compound Against a Panel of Bacteria

Bacterial StrainGrowth Inhibition (%)Z-Factor
Staphylococcus aureus95.2 ± 3.10.85
Escherichia coli88.7 ± 4.50.79
Pseudomonas aeruginosa75.4 ± 6.20.72
Enterococcus faecalis92.1 ± 2.80.88

Table 2: Dose-Response Data for this compound

Bacterial StrainMIC (µg/mL)IC50 (µg/mL)
Staphylococcus aureus20.5
Escherichia coli41.2
Pseudomonas aeruginosa83.5
Enterococcus faecalis20.8

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antibacterial agent against a specific bacterium.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO or vehicle)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of "this compound" in CAMHB in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with vehicle). Also, include a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.

Protocol 2: Target-Based Enzymatic Assay (e.g., DNA Gyrase Inhibition)

This protocol is designed to determine if "this compound" acts on a specific molecular target.

Materials:

  • 384-well black, flat-bottom plates

  • Purified DNA gyrase enzyme

  • Supercoiled DNA substrate

  • ATP

  • Assay buffer

  • DNA intercalating dye (e.g., SYBR Green)

  • "this compound" stock solution

  • Positive control inhibitor (e.g., novobiocin)

  • Negative control (DMSO or vehicle)

  • Fluorescence plate reader

Procedure:

  • Dispense the assay buffer into all wells of the 384-well plate.

  • Add "this compound" at various concentrations to the test wells. Add the positive and negative controls to their respective wells.

  • Add the DNA gyrase enzyme to all wells except the no-enzyme control.

  • Add the supercoiled DNA substrate to all wells.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the DNA intercalating dye.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates inhibition of the enzyme.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the high-throughput screening and initial characterization of "this compound" or any novel antibacterial candidate. By employing these standardized methods, researchers can efficiently assess the antibacterial spectrum, potency, and potential mechanism of action of new compounds, thereby accelerating the discovery of next-generation antibiotics.

References

Application Notes and Protocols: Liposomal Delivery of Antibacterial Agent 83 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial Agent 83 is a novel synthetic fluoroquinolone demonstrating potent bactericidal activity against a broad spectrum of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[1][2][3] Despite its promising in vitro activity, Agent 83 exhibits poor aqueous solubility and rapid systemic clearance, limiting its therapeutic potential in vivo.

To overcome these limitations, a liposomal delivery system has been developed.[4][5][6] Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profiles.[4][5][7] This document provides detailed protocols for the preparation, characterization, and in vivo evaluation of a liposomal formulation of this compound (Lipo-83).

Part 1: Formulation and Physicochemical Characterization

The successful in vivo application of a nanoparticle-based delivery system is critically dependent on its physicochemical properties.[8][9] Key parameters such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency must be thoroughly characterized to ensure consistency, stability, and efficacy.[8][10]

Protocol 1: Preparation of Lipo-83 via Thin-Film Hydration

This protocol describes the preparation of Lipo-83 using the thin-film hydration method, a common technique for liposome formulation.[4]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:10 (w/w).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at 40°C until a thin, uniform lipid film is formed on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at 60°C (above the phase transition temperature of DPPC).

    • The final lipid concentration should be 10 mg/mL.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a heated extruder maintained at 60°C.

  • Purification:

    • Remove unencapsulated Agent 83 by size exclusion chromatography or dialysis against PBS.

  • Sterilization:

    • Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

    • Store the final Lipo-83 formulation at 4°C.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of the Lipo-83 formulation.

ParameterValueMethod
Mean Particle Size (Z-average) 115 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential -15 ± 3 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE%) 92 ± 4%HPLC

Part 2: In Vivo Efficacy Assessment

The therapeutic efficacy of Lipo-83 is evaluated using a neutropenic murine thigh infection model, a standard model for assessing antimicrobial agents.[11]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the workflow for the in vivo efficacy assessment of Lipo-83.

G cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization (5-7 days) neutropenia Induce Neutropenia (Cyclophosphamide) acclimatize->neutropenia inoculation Bacterial Inoculation (MRSA, IM in thigh) neutropenia->inoculation treatment Administer Treatment (IV) 2h post-infection inoculation->treatment euthanasia Euthanasia (24h post-infection) treatment->euthanasia harvest Thigh Muscle Harvest euthanasia->harvest homogenize Homogenize Tissue harvest->homogenize cfu Determine Bacterial Load (CFU/gram) homogenize->cfu

Caption: Workflow for the murine thigh infection model.

Protocol 2: Murine Thigh Infection Model

Materials:

  • Female ICR mice (6-8 weeks old)

  • Cyclophosphamide

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Lipo-83 formulation

  • Free Agent 83 (solubilized with a suitable vehicle, e.g., 5% DMSO in saline)

  • Vehicle control (PBS)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection.[11]

  • Bacterial Inoculum Preparation:

    • Culture MRSA overnight in TSB.

    • Dilute the culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of 1 x 10^7 CFU/mL.

  • Infection:

    • On Day 0, inject 0.1 mL of the bacterial inoculum (1 x 10^6 CFU) into the posterior thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, divide the mice into treatment groups (n=6 per group):

      • Group 1: Vehicle control (PBS), intravenous (IV)

      • Group 2: Free Agent 83 (5 mg/kg), IV

      • Group 3: Lipo-83 (5 mg/kg equivalent Agent 83), IV

    • Administer treatments via the lateral tail vein.

  • Endpoint Analysis:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Weigh the tissue and homogenize it in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate plates at 37°C for 18-24 hours and count the colonies to determine the bacterial load (CFU/gram of tissue).

Quantitative Data: In Vivo Efficacy

The table below presents the results from the murine thigh infection model, demonstrating the enhanced efficacy of the liposomal formulation.

Treatment Group (5 mg/kg)Bacterial Load (log10 CFU/gram tissue) ± SDReduction vs. Vehicle (log10)
Vehicle Control (PBS) 8.2 ± 0.4-
Free Agent 83 6.5 ± 0.61.7
Lipo-83 4.1 ± 0.54.1

Part 3: Mechanism of Action Pathway

This compound, as a fluoroquinolone, targets bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV.[12] These enzymes are crucial for managing DNA topology, such as introducing negative supercoils to relieve strain during DNA replication.[1][13] By stabilizing the enzyme-DNA cleavage complex, Agent 83 leads to the accumulation of double-strand breaks, inhibiting DNA synthesis and ultimately causing bacterial cell death.[3][12][13]

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the mechanism of action of this compound.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Agent 83 DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase ATP->ADP Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled DSB Double-Strand Breaks (Cleavage Complex Stabilized) Gyrase->DSB Inhibition Replication DNA Replication & Transcription Supercoiled->Replication Agent83 This compound Agent83->Gyrase Death Bacterial Cell Death DSB->Death

Caption: Inhibition of DNA gyrase by Agent 83.

References

Application Notes and Protocols: Synergistic Activity of Antibacterial Agent 83 (Compound 17h) with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 83, identified as compound 17h, is a novel antibacterial compound with the chemical formula C₁₁H₅Cl₂N₃O₂ and CAS number 2413865-92-4. This small molecule has demonstrated significant potential as an efflux pump inhibitor (EPI), particularly against the AcrAB-TolC efflux pump in Gram-negative bacteria such as Escherichia coli. By inhibiting this key mechanism of antibiotic resistance, compound 17h can restore or enhance the efficacy of existing antibiotics that are otherwise expelled from the bacterial cell.

Furthermore, compound 17h has shown potent antibacterial activity against clinically important Gram-positive pathogens, including vancomycin-resistant Enterococcus faecalis (VRE) and methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its ability to reduce biofilm formation in MRSA and its metabolic stability in human liver microsomes further highlight its therapeutic potential[1][2][3].

These application notes provide a summary of the synergistic activities of this compound (compound 17h) with other antibiotics and detailed protocols for key experimental procedures to evaluate these interactions.

Data Presentation: Synergistic Activity of Compound 17h

The synergistic potential of compound 17h is typically quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI value of ≤ 0.5. The following table summarizes the potentiation of antibiotic activity by compound 17h in E. coli.

AntibioticBacterial StrainMethodFICIReference
NovobiocinE. coli WT-PoreCheckerboard AssayData not explicitly provided in a numerical FICI format, but potentiation was observed.[1]
ErythromycinE. coli WT-PoreCheckerboard AssayData not explicitly provided in a numerical FICI format, but potentiation was observed.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (compound 17h) stock solution

  • Partner antibiotic stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the antibacterial agent (compound 17h or partner antibiotic) in the growth medium.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).

  • Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for E. coli).

  • The MIC is the lowest concentration of the agent at which no visible growth is observed.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between this compound (compound 17h) and a partner antibiotic.

Materials:

  • Materials from Protocol 1

  • Two antibacterial agents: Compound 17h and a partner antibiotic

Procedure:

  • In a 96-well plate, serially dilute Compound 17h along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Add a standardized bacterial inoculum to each well.

  • Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.

  • Incubate the plate as described in the MIC protocol.

  • Following incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well showing no growth:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Calculate the FICI for each combination by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 3: Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound (compound 17h) alone and in combination with another antibiotic over time.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Plating medium (e.g., Mueller-Hinton Agar)

  • Incubator and shaker

Procedure:

  • Prepare culture tubes with growth medium containing the antibacterial agents at desired concentrations (e.g., based on MIC values). Include a no-antibiotic growth control.

  • Inoculate the tubes with a standardized bacterial suspension.

  • Incubate the tubes with shaking at the appropriate temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

  • Incubate the plates until colonies are visible, then count the colonies.

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bact_culture Bacterial Culture (Log Phase) mic_assay MIC Determination (Protocol 1) bact_culture->mic_assay agent_prep Prepare Stock Solutions (Compound 17h & Antibiotic) agent_prep->mic_assay checkerboard Checkerboard Assay (Protocol 2) mic_assay->checkerboard time_kill Time-Kill Curve (Protocol 3) mic_assay->time_kill fici_calc Calculate FICI checkerboard->fici_calc plot_curves Plot Time-Kill Curves time_kill->plot_curves interpretation Interpret Synergy/ Antagonism fici_calc->interpretation plot_curves->interpretation

Caption: Experimental workflow for evaluating the synergistic antibacterial activity.

acrab_tolc_pathway IM Inner Membrane Periplasm Periplasm OM Outer Membrane AcrB AcrB (Inner Membrane Transporter) TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux via AcrA linkage AcrA AcrA (Periplasmic Adaptor) Antibiotic_out Antibiotic TolC->Antibiotic_out Expelled from cell Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters pump Compound17h Compound 17h (this compound) Compound17h->AcrA Binds to and inhibits AcrA Inhibition Inhibition

References

Protocol for testing "Antibacterial agent 83" on clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the preclinical evaluation of "Antibacterial Agent 83," a novel investigational antibacterial compound. The following sections detail standardized methodologies for determining the in vitro efficacy, cytotoxicity, and a general framework for in vivo evaluation against clinically relevant bacterial isolates. Adherence to these protocols, which are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will ensure the generation of robust and reproducible data critical for the advancement of this agent through the drug development pipeline.[1][2]

Data Presentation

Table 1: In Vitro Susceptibility of Clinical Isolates to this compound
Clinical Isolate IDBacterial SpeciesSourceMIC (µg/mL) of Agent 83Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
CI-001Staphylococcus aureusBlood
CI-002Staphylococcus aureus (MRSA)Wound
CI-003Escherichia coliUrine
CI-004Escherichia coli (ESBL)Urine
CI-005Pseudomonas aeruginosaSputum
CI-006Klebsiella pneumoniaeBlood
CI-007Streptococcus pneumoniaeCSF
CI-008Enterococcus faecalisBlood

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; ESBL: Extended-spectrum β-lactamase producer; CSF: Cerebrospinal fluid.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
Cell LineCell TypeCC50 (µg/mL) of Agent 83Positive Control CC50 (µg/mL)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
A549Human Lung Carcinoma

CC50: 50% Cytotoxic Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound will be determined using the broth microdilution method according to CLSI guidelines.[3][4] This method is considered a reference method for antimicrobial susceptibility testing.[5]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Control antibiotics (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final concentration range should be sufficient to determine the MIC of the tested isolates (e.g., 0.06 - 128 µg/mL).

  • Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well containing the diluted antibacterial agent with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[4]

Cytotoxicity Assay

The potential toxicity of this compound to mammalian cells will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the agent that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy (General Protocol Outline)

The in vivo efficacy of this compound should be evaluated in a relevant animal model of infection.[7] The choice of model will depend on the target clinical indication for the agent. Common models include murine thigh infection, sepsis, and skin and soft tissue infection models.[8]

General Steps:

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) and infection route (e.g., intravenous, intraperitoneal, subcutaneous) that mimics the human disease of interest.

  • Infection: Infect the animals with a clinically relevant bacterial strain at a predetermined inoculum size to establish a consistent and measurable infection.

  • Treatment: Administer this compound at various doses and schedules. Include a vehicle control group and a comparator antibiotic group.

  • Endpoint Measurement: At defined time points, assess the bacterial burden in relevant tissues (e.g., blood, spleen, thigh muscle) by performing colony-forming unit (CFU) counts. Other endpoints may include survival rates and clinical signs of illness.

  • Data Analysis: Compare the bacterial burden and other endpoints between the treated and control groups to determine the in vivo efficacy of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_data Data Analysis & Decision mic MIC Determination (Broth Microdilution) time_kill Time-Kill Kinetics Assay mic->time_kill Inform Dosing cytotoxicity Cytotoxicity Assay (MTT Assay) data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis time_kill->data_analysis model_selection Animal Model Selection efficacy_testing Efficacy Testing (e.g., Murine Thigh Model) model_selection->efficacy_testing efficacy_testing->data_analysis pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) pk_pd->data_analysis lead_optimization Lead Optimization or Preclinical Candidate Selection data_analysis->lead_optimization

References

Application Notes and Protocols for Antibacterial Agent 83 in the Treatment of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin and soft tissue infections (SSTIs) represent a significant burden on healthcare systems worldwide, with pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes being the predominant causative agents[1][2][3]. The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with improved efficacy and safety profiles[4][5]. Antibacterial Agent 83 is a novel investigational compound demonstrating potent activity against a broad spectrum of Gram-positive bacteria implicated in SSTIs. These application notes provide an overview of its mechanism of action, spectrum of activity, and detailed protocols for its evaluation in preclinical models.

Mechanism of Action

This compound acts by inhibiting bacterial cell wall synthesis, a pathway essential for bacterial viability and a well-established target for antibiotics[6][7]. Specifically, it interferes with the transglycosylation step of peptidoglycan biosynthesis. By binding to and inhibiting the action of penicillin-binding proteins (PBPs) that catalyze the polymerization of glycan chains, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death[7][8]. This targeted mechanism offers selective toxicity against bacterial cells, as mammalian cells do not possess a peptidoglycan cell wall[6].

Mechanism_of_Action cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II Transfers UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation (Polymerization) PBP Penicillin-Binding Protein (PBP) PBP->Peptidoglycan Catalyzes Agent83 This compound Agent83->PBP Inhibits Experimental_Workflow cluster_prep Preparation cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_eval Evaluation A Animal Acclimation & Preparation C Anesthesia & Subcutaneous Injection A->C B MRSA Inoculum Preparation B->C D Group Allocation (Vehicle, Agent 83, Control) C->D 4h post-infection E Administer Treatment (e.g., IV or SC) D->E F Euthanasia & Abscess Excision E->F 24h post-treatment G Tissue Homogenization & Plating F->G H CFU Enumeration & Data Analysis G->H Logical_Framework Start Identify Lead Compound (Agent 83) InVitro In Vitro Characterization Start->InVitro InVivo In Vivo Efficacy Models (e.g., Murine Abscess) InVitro->InVivo Potent MICs Tox Preliminary Toxicology & Safety Pharmacology InVitro->Tox Initial Safety Profile PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Significant Bacterial Reduction GoNoGo Go/No-Go Decision for IND-Enabling Studies InVivo->GoNoGo Tox->PKPD PKPD->GoNoGo

References

Quantifying the Efficacy of Antibacterial Agent 83 Against Persister Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial persister cells represent a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to conventional antibiotics.[1][2][3][4] These cells are a major contributing factor to the recalcitrance of chronic and recurrent infections, as they can resume growth after a course of antibiotic therapy is completed, leading to infection relapse.[1][3] The development of novel antimicrobial agents that can effectively eradicate these persister cells is a critical unmet need in infectious disease research. This document provides a detailed guide for quantifying the efficacy of a novel compound, "Antibacterial agent 83," against bacterial persister cells. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Data Presentation

The efficacy of "this compound" was evaluated against both planktonic and persister populations of clinically relevant bacterial strains. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)28
Pseudomonas aeruginosa (PAO1)416
Uropathogenic E. coli (UPEC)28

Table 2: Efficacy of this compound against Planktonic Persister Cells

Bacterial StrainTreatment (Concentration)Log Reduction in CFU/mL (after 6h)
S. aureus (ATCC 29213)This compound (8 x MIC)3.5
Vancomycin (8 x MIC)0.5
P. aeruginosa (PAO1)This compound (8 x MIC)3.2
Ciprofloxacin (8 x MIC)0.3
Uropathogenic E. coli (UPEC)This compound (8 x MIC)4.1
Ampicillin (8 x MIC)0.2

Table 3: Efficacy of this compound against Biofilm-Associated Persister Cells

Bacterial StrainTreatment (Concentration)Log Reduction in CFU/cm² (after 24h)
S. aureus (ATCC 29213)This compound (8 x MIC)2.8
Vancomycin (8 x MIC)0.3
P. aeruginosa (PAO1)This compound (8 x MIC)2.5
Ciprofloxacin (8 x MIC)0.1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the standard broth microdilution method to determine the MIC and MBC of "this compound."

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • "this compound" stock solution

  • Incubator (37°C)

  • Plate reader (600 nm)

  • Agar plates

Procedure:

  • Prepare a serial two-fold dilution of "this compound" in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth.

  • To determine the MBC, plate 100 µL from wells with no visible growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Isolation and Quantification of Planktonic Persister Cells

This protocol describes a method to isolate persister cells and test the efficacy of "this compound" against them.

Materials:

  • Overnight bacterial culture

  • Fresh growth medium (e.g., LB broth)

  • Inducing antibiotic (e.g., ampicillin for E. coli, ciprofloxacin for S. aureus)

  • "this compound"

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Agar plates for CFU enumeration

Procedure:

  • Grow a bacterial culture to the stationary phase (e.g., overnight).

  • Treat the culture with a high concentration of an inducing antibiotic (e.g., 100 µg/mL ampicillin) for 3-6 hours to kill the growing cells.

  • Harvest the remaining persister cells by centrifugation and wash twice with PBS to remove the antibiotic.

  • Resuspend the persister cells in fresh medium.

  • Treat the persister cell suspension with "this compound" at various concentrations (e.g., 2x, 4x, 8x MIC).

  • Incubate for a defined period (e.g., 6 hours).

  • At different time points, take aliquots, perform serial dilutions in PBS, and plate on agar to determine the number of viable cells (CFU/mL).

  • Calculate the log reduction in CFU/mL compared to an untreated control.

Protocol 3: Biofilm Eradication Assay

This protocol details the evaluation of "this compound" on established biofilms, which are rich in persister cells.

Materials:

  • Bacterial culture

  • Biofilm growth medium (e.g., TSB with glucose)

  • 96-well flat-bottom microtiter plates

  • "this compound"

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • PBS

Procedure:

  • Inoculate a 96-well plate with the bacterial culture and incubate for 24-48 hours to allow biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh medium containing "this compound" at various concentrations to the wells.

  • Incubate for 24 hours.

  • To quantify viable cells, wash the wells, add fresh medium, and sonicate or scrape the wells to dislodge the biofilm. Perform serial dilutions and plate for CFU counting.

  • Alternatively, to quantify biofilm biomass, stain the wells with crystal violet, wash, and then solubilize the stain with ethanol. Measure the absorbance at 570 nm.

Visualizations

Signaling Pathway Diagram

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Kinase (e.g., PhoQ) Response_Regulator Response Regulator (e.g., PhoP) Sensor_Kinase->Response_Regulator Phosphorylates Efflux_Pump Efflux Pump Toxin_Antitoxin Toxin-Antitoxin Module Response_Regulator->Toxin_Antitoxin Upregulates Metabolic_Enzyme Metabolic Enzyme Toxin_Antitoxin->Metabolic_Enzyme Inhibits Persistence_Phenotype Persister Cell Formation Toxin_Antitoxin->Persistence_Phenotype Maintains dormancy Metabolic_Enzyme->Persistence_Phenotype Induces dormancy DNA_Gyrase DNA Gyrase DNA_Gyrase->Persistence_Phenotype Prevents replication restart Environmental_Stress Environmental Stress (e.g., nutrient limitation) Environmental_Stress->Sensor_Kinase Activates Antibacterial_Agent_83 This compound Antibacterial_Agent_83->Sensor_Kinase Inhibits Antibacterial_Agent_83->Efflux_Pump Evades Antibacterial_Agent_83->DNA_Gyrase Inhibits

Caption: Hypothetical signaling pathway for persister cell formation and targets of this compound.

Experimental Workflow Diagram

cluster_step1 Step 1: Initial Characterization cluster_step2 Step 2: Persister Cell Isolation cluster_step3 Step 3: Efficacy Testing cluster_step4 Step 4: Biofilm Evaluation MIC_MBC Determine MIC and MBC (Protocol 1) Culture_Growth Grow bacterial culture to stationary phase MIC_MBC->Culture_Growth Biofilm_Formation Grow biofilms in 96-well plates MIC_MBC->Biofilm_Formation Antibiotic_Treatment Treat with high concentration of bactericidal antibiotic Culture_Growth->Antibiotic_Treatment Harvest_Persisters Harvest and wash persister cells Antibiotic_Treatment->Harvest_Persisters Treat_Persisters Treat persister cells with This compound (Protocol 2) Harvest_Persisters->Treat_Persisters CFU_Enumeration Enumerate viable cells (CFU) Treat_Persisters->CFU_Enumeration Treat_Biofilms Treat biofilms with This compound (Protocol 3) Biofilm_Formation->Treat_Biofilms Quantify_Viability Quantify viable cells (CFU) or biofilm biomass Treat_Biofilms->Quantify_Viability

Caption: Experimental workflow for quantifying the efficacy of this compound against persister cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Antibacterial Agent 83

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of "Antibacterial agent 83." The information is intended for researchers, scientists, and drug development professionals to help improve the yield and purity of the final compound.

Note: "this compound" is a fictional compound created for this guide to demonstrate a realistic technical support scenario. The synthesis pathway involves a Suzuki-Miyaura coupling followed by a Boc-deprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My Suzuki-Miyaura coupling reaction (Step 1) has a low yield (<40%). What are the potential causes and how can I improve it?

A1: Low yield in the Suzuki-Miyaura coupling is a common issue. The primary causes often relate to reagent quality, catalyst activity, and reaction conditions.

  • Reagent Quality: Ensure the boronic acid derivative is dry and the aryl halide is pure. Boronic acids can dehydrate to form unreactive boroxines.

  • Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned. Ensure all glassware is properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: The base is crucial for the catalytic cycle. Ensure the base is finely ground and a sufficient excess is used.

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing it to 80-100 °C.

Troubleshooting Steps:

  • Verify Reagent Quality: Check the purity of your starting materials by NMR or LC-MS.

  • Degas the Solvent: Thoroughly degas the reaction solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Screen Reaction Conditions: Systematically screen different catalysts, bases, and solvents as summarized in the table below.

Q2: I am observing significant formation of a homo-coupling side product from my boronic acid starting material. How can I minimize this?

A2: Homo-coupling of the boronic acid is a known side reaction, often exacerbated by the presence of oxygen.

  • Strictly Anaerobic Conditions: The most effective way to minimize homo-coupling is to rigorously exclude oxygen from the reaction mixture. This can be achieved by degassing the solvent and maintaining a positive pressure of an inert gas.

  • Control of Stoichiometry: Using a slight excess of the aryl halide (1.05-1.1 equivalents) relative to the boronic acid can favor the desired cross-coupling reaction.

Data on Reaction Parameter Optimization for Step 1

Experiment ID Catalyst (mol%) Base Solvent Temperature (°C) Yield of Intermediate 1 (%) Homo-coupling Impurity (%)
1A Pd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O804515
1B Pd(dppf)Cl₂ (3%)K₂CO₃Toluene/H₂O80725
1C Pd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O10085<2
1D Pd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O80783

Q3: The Boc-deprotection (Step 2) is incomplete, and I have a mixture of starting material and product. What should I do?

A3: Incomplete deprotection is typically due to insufficient acid or reaction time.

  • Acid Stoichiometry: Ensure at least 3-4 equivalents of trifluoroacetic acid (TFA) are used. For substrates with multiple basic sites, more acid may be required.

  • Reaction Time: While many Boc deprotections are rapid, some can be sluggish. Monitor the reaction by TLC or LC-MS every 30 minutes. If the reaction has stalled, consider adding more TFA.

  • Scavengers: If your substrate is sensitive to side reactions from the released tert-butyl cation, consider adding a scavenger like triethylsilane (TES) or anisole.

Data on Deprotection Conditions for Step 2

Experiment ID Acid (equivalents) Solvent Time (h) Conversion to Agent 83 (%)
2A TFA (3 eq)DCM170
2B TFA (5 eq)DCM195
2C 4M HCl in DioxaneDioxane2>99
2D TFA (5 eq) with TES (1.2 eq)DCM1>99

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for the Suzuki-Miyaura coupling in this synthesis? A: Based on screening data, Pd(dppf)Cl₂ generally provides higher yields and lower levels of side products compared to Pd(PPh₃)₄ for this class of substrates.

Q: Can I use a different base for the coupling reaction? A: Yes, while potassium carbonate can work, cesium carbonate (Cs₂CO₃) often leads to significantly higher yields, as indicated in Table 1. Other bases like K₃PO₄ can also be effective.

Q: How should I purify the final product, this compound? A: After the aqueous work-up to remove the excess acid, the final compound is typically purified by reverse-phase HPLC or flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.

Q: Is it necessary to use an inert atmosphere for the Boc-deprotection step? A: No, the deprotection step with TFA or HCl is not sensitive to air or moisture. An inert atmosphere is not required.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 via Suzuki-Miyaura Coupling

  • To a dry round-bottom flask, add aryl halide (1.0 mmol), boronic acid derivative (1.2 mmol), and Cesium Carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Add degassed dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound via Boc-Deprotection

  • Dissolve Intermediate 1 (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5.0 mmol) to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer, concentrate, and purify by the appropriate method (e.g., HPLC or column chromatography).

Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Boc-Deprotection A Aryl Halide + Boronic Acid B Add Pd(dppf)Cl2 & Cs2CO3 A->B C Add Degassed Dioxane/H2O B->C D Heat to 100°C under Argon C->D E Work-up & Purification D->E F Intermediate 1 E->F G Intermediate 1 in DCM F->G Proceed to Step 2 H Add TFA at 0°C G->H I Stir at Room Temp H->I J Work-up & Purification I->J K This compound J->K

Caption: Synthetic workflow for this compound.

G start Low Yield in Step 1? reagent Check Reagent Purity & Dryness start->reagent side_product Homo-coupling observed? start->side_product [Yield OK but impure] atmosphere Is reaction under inert gas? reagent->atmosphere [Purity OK] degas Degas solvent thoroughly atmosphere->degas [No] catalyst Screen Catalyst & Base (see Table 1) atmosphere->catalyst [Yes] temp Increase Temperature to 100°C catalyst->temp oxygen Improve degassing & inert atmosphere side_product->oxygen [Yes] stoich Use slight excess of aryl halide oxygen->stoich

Caption: Troubleshooting logic for Step 1 low yield.

"Antibacterial agent 83" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 83

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Agent 83 in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: Why is the observed antibacterial potency of my Agent 83 solution decreasing over time, even when stored at 4°C?

Answer: This is a common issue and is likely due to the inherent chemical instability of Agent 83 in aqueous solutions. The primary degradation pathways are hydrolysis and oxidation.[1] Even at refrigerated temperatures, these processes can occur, leading to a loss of active compound.

  • Hydrolysis: Agent 83 possesses a lactam ring, which is susceptible to hydrolysis, especially in neutral or slightly alkaline solutions.[1]

  • Oxidation: The tertiary amine group in Agent 83 can be prone to oxidation, particularly if the solution is exposed to atmospheric oxygen.

To mitigate this, we recommend the following:

  • pH Adjustment: Prepare solutions in a citrate-based buffer at pH 5.5. Our internal studies show this pH provides the optimal balance between stability and solubility.

  • Use of Antioxidants: For long-term storage, consider adding an antioxidant such as L-methionine (0.1% w/v) to the solution.

  • Degas Solvents: Before preparing your solution, degas the aqueous solvent to remove dissolved oxygen.

Question: I'm observing a yellow discoloration in my stock solution of Agent 83 after exposure to ambient light. What is causing this?

Answer: The yellowing of the solution is a classic indicator of photodegradation. Agent 83 contains a chromophore that absorbs light in the UV spectrum, leading to the formation of colored degradants. Photodegradation can significantly impact the purity and potency of the agent.[2][3]

Solution:

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[3]

  • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

Question: My solution of this compound appears cloudy or has formed a precipitate upon storage. What should I do?

Answer: Precipitation can occur for a few reasons:

  • Low Solubility: Agent 83 has limited solubility in purely aqueous solutions, especially at neutral pH.

  • Temperature Effects: If you are storing a concentrated stock solution at low temperatures (e.g., 4°C or -20°C), the compound may be precipitating out of the solution.

  • Degradation Products: Some degradation products of Agent 83 are less soluble than the parent compound and may precipitate over time.

Troubleshooting Steps:

  • Co-Solvents: For stock solutions, consider using a co-solvent system. A 1:1 mixture of DMSO and water is recommended for concentrations up to 10 mg/mL.

  • pH Control: Ensure the pH of your aqueous solution is maintained at 5.5, as solubility decreases at higher pH values.

  • Filtration: If you observe precipitation, you can attempt to redissolve the compound by gentle warming and vortexing. If this is unsuccessful, the precipitate should be removed by filtration through a 0.22 µm filter to avoid inaccurate dosing. Note that this will lower the effective concentration of your solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The main degradation pathways are hydrolysis, oxidation, and photolysis.[1] Understanding these pathways is crucial for developing stable formulations and ensuring the accuracy of experimental results.[4][5]

dot

Agent83 This compound Hydrolysis Hydrolysis (H₂O, pH > 6.0) Agent83->Hydrolysis Oxidation Oxidation (O₂, metal ions) Agent83->Oxidation Photolysis Photolysis (UV Light) Agent83->Photolysis Inactive_Metabolite_A Inactive Metabolite A (Hydrolyzed Lactam) Hydrolysis->Inactive_Metabolite_A Inactive_Metabolite_B Inactive Metabolite B (N-oxide) Oxidation->Inactive_Metabolite_B Colored_Degradant Colored Degradant C Photolysis->Colored_Degradant

Caption: Degradation pathways of this compound.

Q2: What are the recommended storage conditions for a 1 mg/mL aqueous solution of Agent 83? A2: For short-term storage (up to 72 hours), a 1 mg/mL aqueous solution buffered to pH 5.5 should be stored at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of Agent 83 in solution? A3: The stability of Agent 83 is highly pH-dependent. The rate of hydrolysis significantly increases at pH values above 6.0. The table below summarizes the degradation rates at different pH values when stored at 25°C for 24 hours.

pHBuffer System% Degradation (24h @ 25°C)
4.0Acetate2.5%
5.5Citrate1.8%
7.4Phosphate15.2%
8.5Borate35.7%

Q4: Can I use common laboratory solvents to prepare stock solutions? A4: Yes. For high-concentration stock solutions (>1 mg/mL), DMSO or DMF are recommended. These stock solutions can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify the degradation products and pathways for Agent 83.[6][7] This is a critical step in developing stability-indicating analytical methods.[4][6]

dot

start Prepare 1 mg/mL Agent 83 Stock Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4h start->acid base Base Hydrolysis: Add 0.1 M NaOH, room temp for 2h start->base oxidation Oxidation: Add 3% H₂O₂, room temp for 8h start->oxidation photo Photolytic Degradation: Expose to ICH Q1B light conditions start->photo thermal Thermal Degradation: Heat at 80°C for 24h start->thermal neutralize Neutralize Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end Identify Degradation Products and Pathways analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel:[6][7]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 8 hours.

    • Photolytic Stress: Expose the solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Thermal Stress: Heat the solution at 80°C for 24 hours.

  • Neutralization: After the specified stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Disclaimer: The information provided in this technical support center is for research purposes only. It is the responsibility of the user to validate all procedures and findings in their own laboratory setting.

References

Technical Support Center: Overcoming Poor Solubility of "Antibacterial Agent 83" for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of "Antibacterial agent 83" during bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the common initial solvents to try for dissolving "this compound"?

A1: For initial solubility screening of poorly soluble compounds like "this compound," it is recommended to start with a small amount of the compound in a range of common organic solvents. Dimethyl sulfoxide (DMSO) is a widely used initial solvent due to its ability to dissolve a wide range of compounds.[1] Other solvents to consider are ethanol, methanol, and acetone.[2][3][4][5]

Q2: The solubility of "this compound" is very low even in DMSO. What are the next steps?

A2: If "this compound" remains poorly soluble in 100% DMSO, several strategies can be employed. You can try gentle heating or sonication to aid dissolution.[6] If that fails, using a co-solvent system, such as a mixture of DMSO with water or a buffer, can be effective.[7] It is crucial to determine the maximum tolerable solvent concentration for your specific bioassay to avoid solvent-induced toxicity or inhibition of microbial growth.[1]

Q3: What are some alternative formulation strategies if solvent-based approaches are not suitable?

A3: For compounds with extremely low solubility, alternative formulation strategies can be explored. These include:

  • Cyclodextrin complexation: Cyclodextrins are molecules that can encapsulate the poorly soluble drug, forming a more soluble inclusion complex.[7]

  • Nanoparticle formulation: Reducing the particle size to the nanometer range increases the surface area, which can significantly improve the dissolution rate.[8]

  • Liposomes: These are lipid vesicles that can encapsulate hydrophobic drugs, facilitating their delivery in aqueous environments.

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[9]

Troubleshooting Guides

Issue 1: Precipitation of "this compound" upon dilution in aqueous bioassay medium.

Cause: The concentration of the organic solvent in the final assay medium may be too low to maintain the solubility of the compound.

Solution:

  • Optimize Solvent Concentration: Determine the highest concentration of the organic solvent that does not affect the viability of the test organism. This is your maximum allowable solvent concentration.

  • Serial Dilutions: Prepare a high-concentration stock solution of "this compound" in your chosen solvent (e.g., DMSO). Perform serial dilutions of this stock solution in the same solvent before diluting into the final assay medium. This ensures the solvent concentration remains constant across all tested concentrations of the compound.

  • Use of Surfactants: Consider adding a low concentration of a biocompatible surfactant, such as Tween 80, to the assay medium to help maintain the solubility of the compound.[7]

Issue 2: Inconsistent or non-reproducible results in bioassays.

Cause: This could be due to incomplete dissolution of "this compound" or precipitation during the experiment.

Solution:

  • Visual Inspection: Before each experiment, visually inspect your stock solution and dilutions for any signs of precipitation. If precipitation is observed, the solution should be prepared fresh.

  • Solubility Confirmation: It is advisable to experimentally determine the solubility of "this compound" in your chosen solvent system to ensure you are working within its solubility limits.

  • Alternative Formulations: If consistent solubility remains an issue, consider the alternative formulation strategies mentioned in the FAQs, such as cyclodextrin complexation or nanoparticle formulation.[7]

Data Presentation

Table 1: Common Solvents for Initial Solubility Screening

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)Polar aproticWidely used, but can have effects on cell viability at higher concentrations.[1]
EthanolPolar proticGenerally well-tolerated by many microorganisms at low concentrations.[3][4]
MethanolPolar proticCan be more toxic to some microorganisms than ethanol.[5]
AcetonePolar aproticEffective for extracting antibacterial compounds, but can be volatile.[2]

Table 2: Example of a Co-Solvent System for "this compound"

Co-Solvent SystemRatio (v/v)Maximum Solubility of Compound X (µg/mL)
DMSO:Water1:150
DMSO:Saline1:920
Ethanol:Water1:135

Note: This is example data. Actual solubility must be determined experimentally for "this compound".

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Solvent Concentration
  • Prepare a dilution series of the chosen solvent (e.g., DMSO) in the bioassay broth (e.g., Mueller-Hinton Broth). Typical concentrations to test range from 0.1% to 10% (v/v).

  • Inoculate each solvent concentration with the test microorganism at the desired cell density.

  • Include a positive control (broth with inoculum, no solvent) and a negative control (broth only).

  • Incubate under the standard conditions for your bioassay.

  • Measure microbial growth (e.g., by optical density at 600 nm).

  • The highest solvent concentration that does not significantly inhibit microbial growth compared to the positive control is the maximum tolerated solvent concentration.

Protocol 2: Broth Microdilution Assay for a Poorly Soluble Compound
  • Prepare a stock solution of "this compound" in 100% of the selected solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest desired final concentration in the assay.

  • Perform a two-fold serial dilution of the stock solution in the same 100% solvent.

  • In a 96-well microtiter plate, add the appropriate volume of each dilution to the corresponding wells to achieve the final desired concentrations. The volume of the added compound solution should not exceed the predetermined maximum tolerated solvent concentration (e.g., 1% of the final well volume).

  • Add the microbial inoculum in the appropriate bioassay broth to each well.

  • Include appropriate controls: a positive control (inoculum without the compound), a negative control (broth only), and a solvent control (inoculum with the same concentration of solvent used for the compound).

  • Incubate the plate and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that inhibits visible growth.

Visualizations

experimental_workflow start Start: Poorly Soluble 'this compound' solubility_screen Initial Solubility Screening (DMSO, Ethanol, Methanol, Acetone) start->solubility_screen is_soluble Is it soluble? solubility_screen->is_soluble optimize_solvent Optimize Solvent System (Co-solvents, Surfactants) is_soluble->optimize_solvent Partially alternative_formulation Alternative Formulation Strategies (Cyclodextrins, Nanoparticles, Liposomes) is_soluble->alternative_formulation No bioassay Perform Bioassay (e.g., Broth Microdilution) is_soluble->bioassay Yes optimize_solvent->bioassay alternative_formulation->bioassay end End: Determine Antibacterial Activity bioassay->end

Caption: Decision workflow for solubilizing "this compound".

logical_relationship cluster_methods Examples of Solubilization Methods compound Poorly Soluble 'this compound' solubilization Solubilization Method compound->solubilization bioassay_outcome Reliable Bioassay Outcome solubilization->bioassay_outcome solvent Organic Solvents (DMSO, Ethanol) solvent->solubilization cosolvent Co-solvents cosolvent->solubilization cyclodextrin Cyclodextrins cyclodextrin->solubilization nanoparticles Nanoparticles nanoparticles->solubilization

Caption: Relationship between solubilization and bioassay success.

References

Technical Support Center: Investigating Off-Target Effects of Antibacterial Agent 83 in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing unexpected cytotoxicity with "Antibacterial Agent 83" in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell lines treated with this compound, even at concentrations close to its minimal inhibitory concentration (MIC) against bacteria. Is this expected?

A1: While the goal of an antibacterial agent is selective toxicity against bacteria, it is not uncommon to observe off-target effects on mammalian cells, especially at higher concentrations.[1] Many compounds can interact with cellular pathways that are conserved across prokaryotes and eukaryotes to some extent, or they may have entirely separate mechanisms of action in mammalian cells. It is also possible that the observed effect is an artifact of the cytotoxicity assay being used. Further investigation is necessary to distinguish between true cytotoxicity and assay interference.

Q2: What are the potential mechanisms for the off-target cytotoxicity of this compound?

A2: The off-target cytotoxicity of a novel antibacterial agent could be due to a number of factors. These can include disruption of mitochondrial function, induction of apoptosis, inhibition of essential host cell enzymes, or damage to the cell membrane.[1][2] For example, if the agent targets bacterial ribosomes, it might have some affinity for mitochondrial ribosomes in mammalian cells, which share some structural similarities.

Q3: How can we determine if the observed cytotoxicity is a true biological effect or an artifact of our assay?

A3: To differentiate between true cytotoxicity and assay interference, it is recommended to use orthogonal assays that measure different cellular endpoints. For example, if you are using a metabolic assay like MTT, you could complement it with a membrane integrity assay like the LDH release assay and a direct cell counting method using trypan blue. If all three methods show a dose-dependent decrease in cell viability, it is more likely a true cytotoxic effect.

Troubleshooting Guides

Issue 1: High background signal or false positives in colorimetric/fluorometric assays (e.g., MTT, Resazurin, Neutral Red).
  • Possible Cause 1: Intrinsic color or fluorescence of this compound.

    • Troubleshooting Step: Run a control plate with the compound in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from your experimental values.

  • Possible Cause 2: Chemical reaction with assay reagents.

    • Troubleshooting Step: In a cell-free system, incubate this compound with the assay reagent (e.g., MTT, resazurin) to see if it directly reduces or oxidizes the substrate. If it does, this assay may not be suitable for this compound.

  • Possible Cause 3: Precipitation of the compound.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. Compound precipitation can scatter light and interfere with absorbance readings. Consider improving solubility with a different solvent or using a lower concentration range.

Issue 2: Discrepancies between different cytotoxicity assays.
  • Possible Cause 1: Different mechanisms of cell death are being measured.

    • Troubleshooting Step: Understand what each assay measures. For example, an LDH assay measures membrane integrity (necrosis), while a caspase-3/7 assay measures apoptosis. Discrepancies may indicate a specific cell death pathway is being activated.

  • Possible Cause 2: Different kinetics of cell death.

    • Troubleshooting Step: Perform a time-course experiment. Some cytotoxic effects may take longer to manifest. For example, apoptotic markers may appear earlier than loss of membrane integrity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure results from cytotoxicity experiments with this compound.

Table 1: Cytotoxicity of this compound in HeLa Cells after 24-hour exposure

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198.5 ± 2.11.2 ± 0.5
195.2 ± 3.54.8 ± 1.2
1075.6 ± 5.822.4 ± 4.5
5042.1 ± 6.255.9 ± 6.1
10015.3 ± 4.182.7 ± 5.3

Table 2: IC50 Values of this compound in different cell lines

Cell LineAssay TypeIC50 (µM)
HeLaMTT48.2
HEK293ATP-based62.5
HepG2Neutral Red55.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well with the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm. Use a lysis control to determine the maximum LDH release.

Visualizations

Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Off-target binding ROS Production ROS Production Mitochondrion->ROS Production Increased Caspase-9 Activation Caspase-9 Activation ROS Production->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical signaling pathway for off-target cytotoxicity.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Confirmation & Investigation cluster_phase3 Phase 3: Mechanism of Action Primary Assay Primary Cytotoxicity Assay (e.g., MTT) Orthogonal Assay Orthogonal Assay (e.g., LDH release) Primary Assay->Orthogonal Assay Assay Interference Control Assay Interference Controls (Compound in cell-free media) Primary Assay->Assay Interference Control Mechanism Assay Mechanism of Action Assays (e.g., Caspase activity, Mitochondrial membrane potential) Orthogonal Assay->Mechanism Assay

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree Start Cytotoxicity Observed Check_Interference Run cell-free compound controls? Start->Check_Interference Interference_Present Interference Detected Check_Interference->Interference_Present Yes No_Interference No Interference Check_Interference->No_Interference No Change_Assay Select a different assay method Interference_Present->Change_Assay Orthogonal_Assay Perform orthogonal assay (e.g., LDH, Trypan Blue) No_Interference->Orthogonal_Assay Consistent_Results Results Consistent? Orthogonal_Assay->Consistent_Results True_Cytotoxicity Likely True Cytotoxicity Consistent_Results->True_Cytotoxicity Yes Inconsistent_Results Investigate assay-specific effects Consistent_Results->Inconsistent_Results No Investigate_Mechanism Proceed to MoA studies True_Cytotoxicity->Investigate_Mechanism

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Troubleshooting inconsistent results in "Antibacterial agent 83" MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antibacterial Agent 83. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is hydrophobic. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted in the broth medium, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced bacterial growth inhibition or toxicity.

Q2: I am observing precipitation of Agent 83 in my microtiter plate wells. How can I prevent this?

A2: Precipitation can lead to inaccurate and inconsistent MIC values. This may occur if the agent's solubility limit is exceeded in the aqueous broth. To mitigate this, consider the addition of a surfactant like Polysorbate 80 (final concentration of 0.002%) to the broth medium, which can help maintain the solubility of hydrophobic compounds.[1] Always ensure your stock solution is fully dissolved before preparing serial dilutions.

Q3: My MIC results for Agent 83 vary significantly between experiments. What are the common causes?

A3: Inconsistent MIC results can stem from minor variations in methodology.[2] Key factors include inoculum density, incubation time and conditions, and the precise preparation of agent dilutions.[2][3] Strict adherence to a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility.[4][5][6]

Q4: What is the "skip well" phenomenon and is it common with Agent 83?

A4: The "skip well" phenomenon is where bacterial growth is observed in a well with a higher concentration of the antimicrobial agent, while wells with lower concentrations show no growth.[7][8] This can be caused by contamination, inaccurate drug concentrations, or issues with inoculum homogenization.[7] While not specific to Agent 83, its hydrophobic nature can sometimes lead to poor drug homogenization, potentially contributing to this issue.

Q5: The MIC value I obtained is sharp, but my replicates across the 96-well plate are inconsistent (e.g., for the same concentration, some wells show growth and others don't). Why is this happening?

A5: This type of inconsistency often points to a problem with the homogeneity of the solution or inoculum.[9] Ensure the bacterial inoculum is thoroughly mixed to a uniform turbidity before dispensing it into the wells. Likewise, ensure that Agent 83 is well-mixed within the broth at each dilution step to prevent concentration gradients across the plate.

Troubleshooting Guide for Inconsistent MIC Results

Use the following guide to diagnose and resolve common issues encountered during MIC assays with this compound.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing inconsistent MIC results.

G start Inconsistent MIC Results check_controls Step 1: Check Controls (Sterility & Growth) start->check_controls sterility_fail Problem: Growth in Sterility Control (No Bacteria) check_controls->sterility_fail Sterility Fail? growth_fail Problem: No/Poor Growth in Positive Control (No Agent) check_controls->growth_fail Growth Fail? controls_ok Controls OK check_controls->controls_ok Both OK? solution1 Solution: - Check media/reagent sterility - Use aseptic technique sterility_fail->solution1 solution2 Solution: - Check inoculum viability - Verify growth medium supports growth - Check incubation conditions growth_fail->solution2 check_agent Step 2: Evaluate Agent 83 Preparation & Behavior controls_ok->check_agent precipitation Problem: Visible Precipitation in Wells check_agent->precipitation Precipitation? skipped_wells Problem: Skipped Wells (Growth at High Conc.) check_agent->skipped_wells Skipped Wells? agent_ok Agent Behavior OK check_agent->agent_ok Both OK? solution3 Solution: - Add 0.002% Polysorbate 80 - Ensure stock is fully dissolved - Check final DMSO concentration precipitation->solution3 solution4 Solution: - Improve mixing during serial dilution - Ensure inoculum is homogenous - Check for contamination skipped_wells->solution4 check_inoculum Step 3: Verify Inoculum Preparation agent_ok->check_inoculum mic_high Problem: MICs Consistently Higher Than Expected check_inoculum->mic_high MIC too High? mic_low Problem: MICs Consistently Lower Than Expected check_inoculum->mic_low MIC too Low? solution5 Solution: - Inoculum may be too heavy - Re-standardize to 0.5 McFarland mic_high->solution5 solution6 Solution: - Inoculum may be too light - Re-standardize to 0.5 McFarland mic_low->solution6

Caption: A troubleshooting flowchart for diagnosing inconsistent MIC assay results.

Detailed Experimental Protocol

This protocol describes the standardized broth microdilution method for determining the MIC of this compound, adapted from CLSI guidelines.[4][10][11]

1. Preparation of Materials:

  • This compound Stock: Prepare a 10 mg/mL stock solution in 100% DMSO. Ensure the agent is completely dissolved. Store at -20°C.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended.[12] For Agent 83, supplement the medium with 0.002% Polysorbate 80 to improve solubility.

  • Bacterial Culture: Prepare a fresh overnight culture of the test organism on appropriate agar plates.

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, 37°C incubator.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the overnight culture plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀).

  • Dilute this standardized suspension 1:150 in the supplemented CAMHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the wells.[13]

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of supplemented CAMHB to wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the Agent 83 stock solution in supplemented CAMHB.

  • Add 200 µL of this Agent 83 solution (at 2x the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the positive control (growth control, no agent).

  • Well 12 serves as the negative control (sterility control, no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the final diluted bacterial inoculum (from step 2.4) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each test well is now 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.[14]

5. Reading and Interpreting Results:

  • After incubation, check the control wells. Well 11 should show distinct turbidity (growth), and well 12 should be clear (sterile).

  • Visually inspect the test wells (1-10) for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7][12]

  • Results can be confirmed by reading the absorbance at 600 nm with a plate reader.[14]

MIC Assay Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_agent 1. Prepare Agent 83 Stock (10 mg/mL in DMSO) serial_dilute 4. Perform 2-fold Serial Dilution of Agent 83 in Plate prep_agent->serial_dilute prep_media 2. Prepare CAMHB (+ 0.002% P-80) prep_media->serial_dilute prep_inoculum 3. Prepare & Standardize Inoculum (0.5 McFarland) inoculate 5. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate 6. Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate 7. Read Plate Visually &/or with Spectrophotometer incubate->read_plate determine_mic 8. Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Caption: Standard workflow for a broth microdilution MIC assay.

Data Presentation

Consistent data logging is essential for troubleshooting. Use the table format below to record your results. An example of inconsistent results is provided for reference.

Table 1: Example MIC Data Log for S. aureus ATCC® 29213™

Agent 83 Conc. (µg/mL)Replicate 1 (Growth)Replicate 2 (Growth)Replicate 3 (Growth)Interpretation
64---No Growth
32---No Growth
16-+-Inconsistent Result
8+++Growth
4+++Growth
2+++Growth
1+++Growth
0.5+++Growth
Growth Control+++Valid
Sterility Control---Valid

In the example above, the inconsistency at 16 µg/mL suggests a potential issue with agent or inoculum homogenization, as discussed in the troubleshooting guide.

References

"Antibacterial agent 83" degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 83 (AB-83).

Frequently Asked Questions (FAQs)

Q1: What is the known stability profile of AB-83 under common laboratory conditions?

A1: AB-83 is susceptible to degradation under certain conditions, primarily hydrolysis and photodegradation.[1][2] The stability of AB-83 is significantly influenced by pH, temperature, and exposure to light.[3][4] For optimal stability, it is recommended to store AB-83 solutions protected from light and at controlled temperatures.

Q2: What are the major degradation products of AB-83 and are they biologically active?

A2: The primary degradation pathways for AB-83 are hydrolysis of the ester linkage and photodegradation of the aromatic ring. This leads to the formation of two major degradation products: DP1 (hydrolytic product) and DP2 (photolytic product). Current data suggests that both DP1 and DP2 have significantly reduced or no antibacterial activity compared to the parent compound.[3]

Q3: How can I detect the presence of AB-83 degradation products in my samples?

A3: The presence of AB-83 and its degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] LC-MS is particularly useful for identifying and quantifying the degradation products.

Q4: Can the degradation products of AB-83 interfere with my experimental assays?

A4: Yes, degradation products of AB-83 have the potential to interfere with experimental assays.[5] While they may not have direct antibacterial activity, they can interfere with assay readouts, for example, by absorbing light at the same wavelength as a detection reagent or by interacting with other assay components.[5] It is crucial to use freshly prepared solutions of AB-83 or to confirm the purity of the stock solution before conducting experiments.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for AB-83.

  • Possible Cause 1: Degradation of AB-83 in stock solutions or during the experiment.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of AB-83 in a suitable solvent and protect them from light.

      • Perform a stability study of AB-83 in your specific culture medium under the experimental conditions (e.g., temperature, incubation time).

      • Analyze the stock solution and the solution from the MIC assay for the presence of degradation products using HPLC or LC-MS.

  • Possible Cause 2: Interference from degradation products.

    • Troubleshooting Steps:

      • If degradation is confirmed, determine the MICs of the purified degradation products (DP1 and DP2) to assess their direct contribution to the observed effect.

      • Consider using a different assay method that is less susceptible to interference from the specific degradation products.

Issue 2: Reduced antibacterial activity of AB-83 over time.

  • Possible Cause: Time-dependent degradation of AB-83.

    • Troubleshooting Steps:

      • Refer to the stability data provided in Table 1 to understand the degradation kinetics of AB-83 under different conditions.

      • For long-term experiments, consider adding freshly prepared AB-83 at specific time points to maintain the desired concentration.

      • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to ambient conditions.[5]

Data Presentation

Table 1: Stability of this compound (AB-83) under Forced Degradation Conditions

ConditionIncubation Time (hours)AB-83 Remaining (%)DP1 Formed (%)DP2 Formed (%)
Acidic (pH 3) 2495.24.1<0.5
7285.713.5<0.5
Neutral (pH 7) 2498.51.2<0.5
7295.14.5<0.5
Basic (pH 11) 2465.333.8<0.5
7220.178.9<0.5
Oxidative (3% H₂O₂) 2492.4<0.56.8
7278.9<0.520.3
Photolytic (UV light) 2470.82.126.5
7245.25.853.1
Thermal (56°C) 2490.19.2<0.5
7272.526.8<0.5

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study of AB-83

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of AB-83 in a suitable solvent (e.g., DMSO).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Dilute the stock solution in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic) to a final concentration of 100 µg/mL. Incubate at 50°C.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Photodegradation: Expose the diluted solution (100 µg/mL in water) to a UV light source.

    • Thermal Degradation: Incubate the diluted solution (100 µg/mL in water) at a specified temperature (e.g., 56°C or 121°C).[6]

  • Sample Collection: Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

  • Sample Analysis: Neutralize acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of AB-83 remaining and the formation of degradation products.

Protocol 2: Analysis of AB-83 and its Degradation Products by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve of a reference standard of AB-83. The percentage of degradation products can be estimated by the area normalization method.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain: Use a susceptible reference strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Culture Medium: Prepare appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of a fresh AB-83 stock solution in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of AB-83 that completely inhibits visible bacterial growth.[7]

Visualizations

Degradation_Pathway AB-83 AB-83 DP1 DP1 (Hydrolytic Product) AB-83->DP1 Hydrolysis (pH, Temp) DP2 DP2 (Photolytic Product) AB-83->DP2 Photodegradation (Light) Inactive Inactive Products DP1->Inactive DP2->Inactive

Caption: Hypothetical degradation pathway of this compound (AB-83).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_activity Activity Assessment A Prepare AB-83 Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Samples at Time Intervals B->C F MIC Assay of Stressed Samples B->F D HPLC/LC-MS Analysis C->D E Quantify AB-83 and Degradation Products D->E G Compare with Control E->G Correlate degradation with activity loss F->G

Caption: Experimental workflow for AB-83 stability and activity testing.

Troubleshooting_Logic Start Inconsistent/Reduced Antibacterial Activity Q1 Is the AB-83 solution fresh? Start->Q1 Sol1 Prepare fresh solution and re-run experiment Q1->Sol1 No Q2 Was the solution protected from light/heat? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Store solution properly and re-run experiment Q2->Sol2 No Q3 Analyze solution for degradation products (HPLC/LC-MS) Q2->Q3 Yes A2_Yes Yes A2_No No Q4 Are degradation products present? Q3->Q4 Sol3 Purify AB-83 or synthesize new batch. Test activity of purified degradation products. Q4->Sol3 Yes End Investigate other experimental factors (e.g., bacterial strain, medium) Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting logic for inconsistent AB-83 activity.

References

Technical Support Center: Enhancing the Bioavailability of Antibacterial Agent 83

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the hypothetical "Antibacterial Agent 83." This agent is characterized as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it possesses both low aqueous solubility and low intestinal permeability. Furthermore, it is subject to significant first-pass metabolism in the liver.[1] These characteristics present a tripartite challenge to achieving therapeutic concentrations in systemic circulation after oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of Agent 83 is primarily limited by three factors:

  • Poor Aqueous Solubility: As a BCS Class IV agent, its low solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]

  • Low Intestinal Permeability: The agent's chemical structure hinders its ability to efficiently cross the intestinal epithelium and enter the bloodstream.[3]

  • Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where a significant fraction is metabolized before it can reach systemic circulation.[1][4][5] This metabolic process can render the drug inactive.[1][4]

Q2: What formulation strategies are recommended for improving the solubility and dissolution rate of Agent 83?

A2: For BCS Class IV compounds like Agent 83, amorphous solid dispersions (ASDs) are a highly effective strategy.[3] By dispersing the drug in a polymer matrix in an amorphous state, the crystalline lattice energy is overcome, leading to improved solubility and dissolution.[3] Common techniques to create ASDs include hot-melt extrusion (HME) and spray drying.[6][7]

Q3: How can the low intestinal permeability of Agent 83 be addressed?

A3: Enhancing permeability is challenging but can be approached by:

  • Use of Permeation Enhancers: Co-formulating with excipients that can transiently open tight junctions between intestinal cells.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug, potentially facilitating transport across the intestinal membrane.

  • Prodrugs: Modifying the chemical structure of Agent 83 to create a more permeable prodrug that is converted back to the active form after absorption.

Q4: Can alternative routes of administration bypass the first-pass metabolism of Agent 83?

A4: Yes, several routes can avoid or partially avoid the first-pass effect.[1] These include sublingual, rectal, transdermal, or parenteral (e.g., intravenous, intramuscular) administration.[1][8] An intravenous route, for example, provides 100% bioavailability by introducing the drug directly into the systemic circulation.[1][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: In Vitro Dissolution Testing

  • Q: My dissolution results for an Agent 83 solid dispersion formulation are highly variable and inconsistent. What could be the cause?

    • A: High variability in dissolution testing can stem from several factors.[9][10] First, ensure your dissolution medium is properly prepared and degassed, as air bubbles can interfere with the tablet surface.[11] Check for coning issues, where undissolved powder accumulates at the bottom of the vessel. This can be mitigated by adjusting the paddle speed or using a different apparatus. Finally, the physical stability of your amorphous solid dispersion is critical; recrystallization of the agent during the test will lead to slower, more erratic dissolution.[2]

  • Q: The dissolution rate of my Agent 83 formulation is low, even with a surfactant in the medium. What should I check?

    • A: If a surfactant is not improving dissolution, consider the possibility of drug-surfactant interactions that may form a less soluble complex.[12] Also, verify the chemical stability of Agent 83 in the chosen dissolution medium, as degradation can be misinterpreted as poor dissolution.[11][12] It may be necessary to screen different types and concentrations of surfactants to find one that effectively enhances solubility without causing precipitation or degradation.[12]

Issue 2: Caco-2 Permeability Assays

  • Q: The apparent permeability (Papp) values from my Caco-2 assay are consistently low and do not improve with formulation changes. What is the problem?

    • A: First, confirm the integrity of your Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER) values, which should be above 200 Ω·cm².[13][14] A low TEER value indicates a compromised barrier.[14] If the monolayer is intact, the low Papp value may be due to active efflux. Agent 83 could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the apical (lumen) side. To test this, run a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux is occurring.[15]

  • Q: My percent recovery in the Caco-2 assay is very low (<70%). How can I troubleshoot this?

    • A: Low recovery can indicate several issues.[15] The compound may be binding non-specifically to the plastic of the assay plate. Using low-binding plates can help. Another possibility is that the compound is unstable in the assay buffer or is being metabolized by enzymes within the Caco-2 cells. To check for metabolic instability, analyze samples for the presence of metabolites.

Issue 3: In Vivo Pharmacokinetic (PK) Studies

  • Q: I am observing high inter-individual variability in the plasma concentration-time profiles of Agent 83 in my animal studies. What are the likely causes?

    • A: High inter-individual variability is a known challenge for drugs with extensive first-pass metabolism, as the expression of metabolic enzymes can differ significantly between individuals.[4] Other factors include differences in gastric emptying rates, food effects, and genetic variations in drug transporters.[16] To mitigate this, ensure strict control over experimental conditions, such as fasting protocols, and consider increasing the number of subjects to improve statistical power.[17]

  • Q: The oral bioavailability of my Agent 83 formulation is much lower than predicted from in vitro data. Why is there a poor in vitro-in vivo correlation (IVIVC)?

    • A: A poor IVIVC is common for BCS Class IV drugs. While your formulation may show improved dissolution in vitro, the in vivo environment is far more complex. The primary reason is often extensive pre-systemic (first-pass) metabolism in the gut wall and liver, which is not accounted for in dissolution or Caco-2 assays.[1] Additionally, interactions with GI tract contents and transit time can significantly impact absorption in ways not captured by simple in vitro models.

Data Presentation

Table 1: Physicochemical and Biopharmaceutical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight485.6 g/mol High MW can limit passive diffusion.
pKa8.2 (basic)Ionization in the stomach, potentially lower solubility.
LogP4.1High lipophilicity, but poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLSeverely limits dissolution in the intestine.
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow permeability across the intestinal barrier.
Efflux Ratio (Papp B→A / Papp A→B)4.5Strong indication of active efflux by transporters.
Primary Metabolic PathwayCYP3A4 OxidationHigh potential for first-pass metabolism in the liver.

Table 2: Comparison of Pharmacokinetic Parameters for Different Formulations of Agent 83 (20 mg/kg Oral Dose in Rats)

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 84.0150 ± 45100% (Reference)
Micronized Powder40 ± 123.5240 ± 60160%
Solid Dispersion (HME)150 ± 352.0975 ± 150650%
SEDDS Formulation110 ± 281.5810 ± 120540%
Intravenous (2 mg/kg)850 ± 950.11500 ± 210(Absolute F = 10%)

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol determines the intestinal permeability of Agent 83 and assesses if it is a substrate for active efflux transporters.

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter supports and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[14][15]

  • Monolayer Integrity Test: Measure the TEER of each monolayer. Only use inserts with TEER values > 200 Ω·cm².[13] Co-incubate with a paracellular marker like Lucifer yellow to confirm monolayer integrity at the end of the experiment.[15]

  • Transport Studies (Apical to Basolateral - A→B):

    • Equilibrate the monolayers with pre-warmed transport buffer.[13]

    • Add the dosing solution containing Agent 83 (e.g., 10 µM) to the apical (A) side.[13][15]

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both A and B compartments for analysis by LC-MS/MS.

  • Transport Studies (Basolateral to Apical - B→A):

    • Repeat the process, but add the dosing solution to the basolateral (B) side and sample from the apical (A) side.[15]

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.[15]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is indicative of active efflux.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

This protocol describes the creation of a solid dispersion to enhance the solubility of Agent 83.

  • Polymer Selection: Select a suitable polymer carrier (e.g., Soluplus®, Kollidon® VA64) based on miscibility and stability studies with Agent 83.

  • Mixture Preparation: Create a physical mixture of Agent 83 and the polymer at a predetermined ratio (e.g., 20% drug load). Blend thoroughly to ensure homogeneity.

  • Extrusion Process:

    • Set the temperature profile of the hot-melt extruder. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation of Agent 83.

    • Feed the physical mixture into the extruder at a constant rate.

    • The molten mixture is forced through a die to form a continuous extrudate.

  • Downstream Processing:

    • Cool the extrudate rapidly on a conveyor belt to lock the drug in its amorphous state.

    • Mill the cooled extrudate into a fine powder using a suitable mill (e.g., a Fitzmill).

  • Characterization:

    • Confirm the amorphous nature of the drug in the final product using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the dissolution performance of the ASD powder compared to the crystalline drug using a USP Apparatus II (paddle) dissolution test.

Visualizations

Bioavailability_Challenges cluster_GI Gastrointestinal Tract cluster_Circulation Circulation cluster_Liver Liver Oral Oral Administration Disso Poor Dissolution (Low Solubility) Oral->Disso Perm Poor Permeation (Low Permeability) Disso->Perm Portal Portal Vein Perm->Portal Systemic Systemic Circulation Portal->Systemic Reduced Concentration Metabolism First-Pass Metabolism Portal->Metabolism Metabolism->Portal Metabolites

Caption: Key barriers limiting the oral bioavailability of Agent 83.

Enhancement_Workflow cluster_0 Step 1: Characterization cluster_1 Step 2: Formulation Development cluster_2 Step 3: In Vivo Evaluation Char Physicochemical Characterization (Solubility, LogP, pKa) Caco2 Caco-2 Permeability & Efflux Assay Char->Caco2 Formulate Develop Enabled Formulation (e.g., Amorphous Solid Dispersion) Caco2->Formulate Identify Barriers Dissolution In Vitro Dissolution Testing Formulate->Dissolution PK Animal Pharmacokinetic Study (Oral vs. IV) Dissolution->PK Select Lead Formulation Analysis Calculate Bioavailability & Analyze Data PK->Analysis Troubleshooting_Logic Start Low In Vivo Bioavailability Observed Solubility Is In Vitro Dissolution Rate Adequate? Start->Solubility Permeability Is Caco-2 Papp Value Acceptable? Solubility->Permeability Yes Action_Sol Action: Optimize Formulation (e.g., ASD, SEDDS) Solubility->Action_Sol No Metabolism High First-Pass Metabolism is Likely Cause Permeability->Metabolism Yes Efflux Is Efflux Ratio > 2? Permeability->Efflux No Action_Met Action: Consider Alternative Routes (e.g., IV, Sublingual) Metabolism->Action_Met Action_Perm Action: Consider Prodrug or Permeation Enhancers Efflux->Action_Perm No Action_Efflux Action: Co-dose with Efflux Inhibitor Efflux->Action_Efflux Yes

References

Technical Support Center: Modifying "Antibacterial Agent 83" to Reduce Host Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in modifying "Antibacterial agent 83" to decrease its host toxicity while preserving its antibacterial efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of modifying and evaluating "this compound".

1. Issue: High cytotoxicity observed in mammalian cell lines at effective antibacterial concentrations.

Answer:

High cytotoxicity is a common hurdle in early drug development. A systematic approach to modifying the parent compound and reassessing its activity and toxicity is recommended.

Experimental Protocol: Iterative Structure-Toxicity Relationship (STR) Analysis

  • Chemical Modification: Synthesize a focused library of "this compound" analogs. Modifications should target potential toxicophores. Common strategies include:

    • Altering Lipophilicity: Introduce or remove polar or non-polar functional groups.

    • Modifying Reactive Moieties: If the structure contains potentially reactive groups (e.g., Michael acceptors), modify them to be less reactive.

    • Introducing Steric Hindrance: Add bulky groups to block interactions with host cell targets.

  • In Vitro Cytotoxicity Assessment:

    • Cell Lines: Use a panel of relevant human cell lines, such as HEK293 (kidney), HepG2 (liver), and a standard fibroblast line like MRC-5.

    • Assay: Employ a robust cell viability assay, such as the MTT or PrestoBlue™ assay.

    • Procedure:

      • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

      • Prepare serial dilutions of the "this compound" analogs and the parent compound in the appropriate cell culture medium.

      • Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.

      • Add the viability reagent (e.g., MTT solution) and incubate as per the manufacturer's instructions.

      • Measure the absorbance or fluorescence to determine cell viability.

      • Calculate the CC50 (50% cytotoxic concentration) for each compound.

  • Antibacterial Activity Assessment:

    • Strains: Test against relevant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1]

    • Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Data Analysis and Selection:

    • Calculate the Selectivity Index (SI) for each analog: SI = CC50 / MIC .

    • Prioritize analogs with the highest SI for further development. An SI > 10 is generally considered promising.

Data Presentation:

CompoundModificationCC50 (µM) on HepG2MIC (µM) against MRSASelectivity Index (SI)
Agent 83 (Parent)-151.510
Analog 83-A1Added hydroxyl group502.025
Analog 83-A2Replaced nitro group with amino group351.819.4
Analog 83-A3Introduced a methyl group121.48.6

2. Issue: Hemolytic activity observed at concentrations near the therapeutic window.

Answer:

Hemolysis, the rupture of red blood cells, is a significant toxicity concern. Direct assessment of the hemolytic potential of your analogs is crucial.

Experimental Protocol: Hemolysis Assay

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the blood at 1000 x g for 10 minutes.

    • Aspirate the plasma and buffy coat.

    • Wash the RBC pellet three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.

  • Assay Procedure:

    • Add 100 µL of the 2% RBC suspension to a 96-well plate.

    • Add 100 µL of your "this compound" analogs at various concentrations.

    • Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).

  • Calculation:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Determine the HC10 (the concentration that causes 10% hemolysis).

Data Presentation:

CompoundHC10 (µM)
Agent 83 (Parent)25
Analog 83-A1> 100
Analog 83-A275
Analog 83-A320

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when trying to reduce the host toxicity of a lead antibacterial compound?

A1: The initial steps should focus on in silico and early in vitro assessments. Start with computational modeling to predict potential toxicophores within the structure of "this compound". Subsequently, synthesize a small, targeted library of analogs with modifications designed to mitigate these liabilities. These initial analogs should then be screened in a panel of in vitro toxicity assays, including cytotoxicity assays against relevant mammalian cell lines and a hemolysis assay.

Q2: How can I ensure that modifications to reduce toxicity do not abrogate the antibacterial activity?

A2: This is a critical aspect of the optimization process. It is essential to conduct parallel screening of your analogs for both toxicity and antibacterial efficacy. The goal is to improve the therapeutic window, which is reflected in an increased Selectivity Index (SI). Prioritize modifications that are spatially distant from the pharmacophore responsible for antibacterial activity, if known. If the pharmacophore is unknown, a more diverse set of modifications will be necessary to explore the structure-activity relationship (SAR) and structure-toxicity relationship (STR) simultaneously.

Q3: What signaling pathways are commonly associated with drug-induced cytotoxicity?

A3: Drug-induced cytotoxicity can be mediated by numerous pathways. Some of the most common include the induction of apoptosis (caspase activation), necrosis (membrane disruption), mitochondrial dysfunction (disruption of the electron transport chain and ATP production), and the generation of reactive oxygen species (ROS), which leads to oxidative stress. Investigating these pathways can provide insights into the mechanism of toxicity for "this compound".

Q4: Are there any in vivo models that are particularly useful for assessing the toxicity of novel antibacterial agents?

A4: Yes, once promising in vitro data is obtained, moving to in vivo models is the next logical step. The murine model is the most common starting point. A maximum tolerated dose (MTD) study is typically performed first to determine the dose range for efficacy studies. In this study, cohorts of mice are given escalating doses of the compound, and they are monitored for clinical signs of toxicity, weight loss, and mortality. For antibacterial agents, efficacy is often assessed in a thigh infection model or a systemic infection model.

Visualizations

experimental_workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Selection cluster_3 Phase 4: In Vivo Testing in_silico In Silico Toxicity Prediction synthesis Analog Synthesis in_silico->synthesis Guide Modifications cytotoxicity Cytotoxicity Assays (CC50) synthesis->cytotoxicity mic_testing Antibacterial Testing (MIC) synthesis->mic_testing hemolysis Hemolysis Assay (HC10) synthesis->hemolysis si_calculation Calculate Selectivity Index (SI) cytotoxicity->si_calculation mic_testing->si_calculation lead_selection Select Lead Candidates si_calculation->lead_selection mtd_study Maximum Tolerated Dose (MTD) lead_selection->mtd_study efficacy_model Infection Models mtd_study->efficacy_model

Caption: Workflow for modifying an antibacterial agent to reduce host toxicity.

signaling_pathway agent83 This compound host_cell_target Host Cell Off-Target agent83->host_cell_target Binds ros Reactive Oxygen Species (ROS) Generation host_cell_target->ros mitochondria Mitochondrial Dysfunction host_cell_target->mitochondria caspase Caspase Activation ros->caspase mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway for "this compound" induced cytotoxicity.

Caption: Logical flow for troubleshooting high cytotoxicity of a lead compound.

References

Challenges in the scale-up production of "Antibacterial agent 83"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 83

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up production of this novel quinolone antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Category 1: Synthesis & Yield

Question: We are experiencing significantly lower yields (<50%) in the primary condensation step (Step 3) during scale-up, whereas our bench-scale synthesis consistently yields >80%. What are the potential causes and solutions?

Answer: Low yields in condensation reactions during scale-up are a common challenge. Several factors, which may be negligible at the bench scale, can become significant at larger volumes.[1][2][3]

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized temperature gradients and poor distribution of reactants, hindering the reaction.

    • Solution: Verify that the reactor's mixing speed and impeller design are appropriate for the vessel size and viscosity of the reaction mixture. Consider installing baffles to improve mixing efficiency.

  • Temperature Control: Exothermic reactions can lead to temperature spikes in large batches if the cooling system is not efficient enough.[2] This can cause side reactions or degradation of the product.

    • Solution: Ensure the reactor's heat exchange system is adequate. A slower, controlled addition of the limiting reagent can help manage the exotherm.

  • Reversibility of the Reaction: The aldol-type condensation involved in the synthesis can be reversible.[1] Inefficient removal of the water byproduct can shift the equilibrium back towards the starting materials.

    • Solution: If feasible for your reaction conditions, use a Dean-Stark trap or another method to continuously remove water as it is formed.

Question: We are observing a significant amount of a persistent side product, "Impurity-B," which is difficult to remove in downstream processing. How can we minimize its formation?

Answer: The formation of "Impurity-B" is often linked to the reactivity of the intermediates. Based on its structure, it is likely a product of a competing reaction pathway.

  • Kinetic vs. Thermodynamic Control: The desired product and Impurity-B may be favored under different temperature conditions.

    • Solution: Experiment with running the reaction at a lower temperature for a longer duration to favor the kinetically controlled, desired product.

  • Base Selection: The choice and concentration of the base can influence which protons are abstracted, leading to different reaction pathways.

    • Solution: Screen alternative bases (e.g., organic bases like DBU instead of inorganic bases like NaOH) or adjust the stoichiometry of the current base.

Category 2: Purification & Isolation

Question: During the final crystallization step, we are struggling to achieve the desired purity (>99.5%). What strategies can we employ to improve the purity of the final product?

Answer: Achieving high purity during crystallization scale-up requires careful control over several parameters.[4][5]

  • Solvent System: The choice of solvent is critical for effective purification. An ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

    • Solution: Conduct a solvent screening study to identify the optimal single or mixed-solvent system. See the data in Table 2 for a comparison of common solvents.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Solution: Implement a controlled, slow cooling profile to allow for the formation of larger, more pure crystals.

  • Seeding: The absence of seed crystals can lead to uncontrolled, spontaneous nucleation, which can compromise purity.

    • Solution: Introduce a small quantity of high-purity this compound seed crystals at the appropriate temperature to initiate controlled crystallization.

Question: We have identified two different polymorphic forms (Form A and Form B) of the final product. How can we ensure we consistently produce the desired polymorph (Form A)?

Answer: Polymorphism is a critical quality attribute for active pharmaceutical ingredients (APIs), as different forms can have varying solubility, stability, and bioavailability.[6][7][8][9] Controlling polymorphism requires strict control over the crystallization process.[10]

  • Solvent Choice: The solvent used for crystallization can dictate which polymorphic form is produced.

    • Solution: Based on our internal studies, crystallization from an ethanol/water mixture consistently yields Form A, while crystallization from pure isopropanol tends to produce the less stable Form B.

  • Temperature and Supersaturation: The temperature at which crystallization occurs and the level of supersaturation can influence the resulting polymorph.[6]

    • Solution: Maintain a consistent crystallization temperature and avoid rapid changes that could lead to the nucleation of an undesired form.

Data Presentation

Table 1: Effect of Temperature and Catalyst on Condensation Reaction Yield (Step 3)

Batch IDTemperature (°C)CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity by HPLC (%)
CS3-0180NaOH11047592.5
CS3-0290NaOH11048290.1
CS3-03100NaOH11047885.6
CS3-0490KOH11048591.2
CS3-0590DBU10068895.3

Table 2: Influence of Crystallization Solvent on Final Product Purity and Polymorph

Batch IDSolvent SystemCooling ProfileFinal Purity (%)Predominant Polymorph
FP-01IsopropanolFast Cool98.7Form B
FP-02IsopropanolSlow Cool99.1Form B
FP-03Ethanol/Water (9:1)Slow Cool99.6Form A
FP-04AcetonitrileSlow Cool99.3Form A
FP-05Ethyl AcetateSlow Cool99.0Mixture of A and B

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Condensation Step 3)

This protocol outlines the procedure for the key condensation reaction in a 50L reactor. It is analogous to a Suzuki-Miyaura cross-coupling reaction in its need for controlled conditions.[11][12]

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants:

    • Charge Intermediate-A (5.0 kg, 1.0 equiv) and Toluene (25 L) into the reactor.

    • Begin agitation at 100 RPM.

    • Charge Intermediate-B (4.5 kg, 1.1 equiv).

  • Reaction:

    • Heat the mixture to 90°C.

    • In a separate vessel, dissolve DBU (3.5 kg, 1.0 equiv) in Toluene (5 L).

    • Add the DBU solution to the reactor dropwise over 1 hour, maintaining the internal temperature at 90-95°C.

    • Hold the reaction at 90°C for 6 hours. Monitor reaction completion by HPLC.

  • Work-up:

    • Cool the reaction mixture to 20°C.

    • Add 2M HCl (10 L) to quench the reaction and adjust the pH to ~7.

    • Separate the organic layer.

    • Wash the organic layer with brine (10 L).

  • Isolation:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Proceed to purification or store under nitrogen at <5°C.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol is for the purification of the crude product to achieve >99% purity.

  • System Preparation:

    • Equilibrate a C18 reverse-phase preparative HPLC column with the mobile phase (60% Water with 0.1% Formic Acid / 40% Acetonitrile).[13][14][15]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the mobile phase. Ensure the sample is fully dissolved to prevent precipitation on the column.[4]

  • Chromatography:

    • Inject the sample onto the column.

    • Run a gradient from 40% to 80% Acetonitrile over 30 minutes.

    • Monitor the elution profile at the appropriate UV wavelength.

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final purified product as a solid.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.[16]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[17][18]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Start Materials Step1 Step 1: Amidation Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Condensation Step2->Step3 Crude Crude Product Step3->Crude PrepHPLC Preparative HPLC Crude->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization API Final API (Form A) Crystallization->API HPLC_Test Purity (HPLC) API->HPLC_Test XRPD_Test Polymorph (XRPD) API->XRPD_Test MIC_Test Activity (MIC) API->MIC_Test

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield in Condensation Step? CheckMixing Is mixing adequate? Start->CheckMixing CheckTemp Is temperature stable? CheckMixing->CheckTemp Yes ImproveMixing Increase RPM / Improve Impeller CheckMixing->ImproveMixing No CheckWater Is water being removed? CheckTemp->CheckWater Yes ImproveCooling Improve cooling / Slow reagent addition CheckTemp->ImproveCooling No AddTrap Use Dean-Stark trap CheckWater->AddTrap No Success Yield Improved CheckWater->Success Yes ImproveMixing->CheckTemp ImproveCooling->CheckWater AddTrap->Success

Caption: Decision tree for troubleshooting low yield in the condensation step.

Quinolone_MOA Agent83 This compound (Quinolone) DNA_Gyrase DNA Gyrase (Gram-negative) Agent83->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) Agent83->Topo_IV inhibits Replication DNA Replication Blocked DNA_Gyrase->Replication Transcription Transcription Blocked DNA_Gyrase->Transcription Topo_IV->Replication Topo_IV->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Simplified mechanism of action for quinolone antibiotics.

References

"Antibacterial agent 83" purification and characterization difficulties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and characterization of the novel, non-commercially available investigational peptide, Antibacterial Agent 83.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound.

Question: I am experiencing low yields during the initial purification steps of this compound from the fermentation broth. What are the potential causes and solutions?

Answer: Low recovery of this compound during initial purification can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Precipitation: The efficiency of ammonium sulfate precipitation is highly dependent on the saturation percentage. It is crucial to perform a precipitation curve to determine the optimal concentration for precipitating Agent 83.

  • Adsorption to Labware: Peptide-based agents can adhere to glass and plastic surfaces. To mitigate this, consider using low-adhesion polypropylene labware.

  • Proteolytic Degradation: The fermentation broth may contain proteases that degrade Agent 83. It is advisable to add protease inhibitors to the collection buffer immediately after fermentation.

  • pH Instability: The stability of Agent 83 may be pH-dependent. Ensure that the pH of all buffers is maintained within the optimal range for the agent's stability, which should be determined empirically.[1]

Question: My purified this compound shows multiple peaks on reverse-phase HPLC. How can I improve the purity?

Answer: The presence of multiple peaks on an RP-HPLC chromatogram suggests impurities or modifications to Agent 83. Consider the following optimization strategies:

  • Gradient Optimization: A shallow elution gradient can improve the resolution between Agent 83 and closely eluting impurities. Experiment with different gradient slopes and solvent compositions.

  • Alternative Chromatography: If RP-HPLC is insufficient, consider employing an orthogonal purification method such as ion-exchange or size-exclusion chromatography to remove persistent impurities.

  • Sample Degradation: Agent 83 may be degrading during the purification or analysis. Ensure samples are kept cold, and consider the use of fresh solvents and a clean column.

Question: I am observing inconsistent results in my bioassays for this compound. What could be the cause?

Answer: Variability in bioassay results can stem from several sources. Here are some factors to investigate:

  • Agent Stability: this compound may have limited stability in the assay medium.[2] It is recommended to perform time-kill kinetic studies to understand its stability and activity over the course of the assay.

  • Inoculum Preparation: The density and growth phase of the bacterial inoculum can significantly impact the minimum inhibitory concentration (MIC) values. Standardize your inoculum preparation protocol to ensure consistency.

  • Assay Method: Different antimicrobial susceptibility testing methods can yield different results. The broth microdilution method is generally considered more reproducible than disk diffusion for peptide antibiotics.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the suspected class and mechanism of action of this compound?

A1: this compound is a novel peptide-based antimicrobial. While its precise mechanism is still under investigation, preliminary data suggests it may disrupt the bacterial cell membrane, leading to cell death.

Q2: What are the recommended storage conditions for this compound?

A2: For short-term storage (up to one week), it is recommended to store solutions of Agent 83 at 4°C. For long-term storage, the lyophilized powder should be stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: A combination of analytical methods is recommended for the comprehensive characterization of Agent 83. High-performance liquid chromatography (HPLC) is essential for assessing purity. Mass spectrometry (MS) should be used to determine the molecular weight and can provide sequence information. Nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the three-dimensional structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the purification and characterization of this compound.

Table 1: Purification Yield and Purity of this compound

Purification StepTotal Protein (mg)Agent 83 Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Cell-Free Supernatant50001,000,000200100<1
Ammonium Sulfate Ppt.1000800,000800805
Ion-Exchange Chrom.100600,0006,0006050
Reverse-Phase HPLC20400,00020,00040>98

Table 2: Stability of this compound under Various Conditions

ConditionIncubation TimeRemaining Activity (%)
4°C in PBS (pH 7.4)7 days95
25°C in PBS (pH 7.4)24 hours80
37°C in Culture Media8 hours60
-20°C (Lyophilized)6 months99

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of this compound

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (linear gradient)

    • 65-70 min: 65-95% B (linear gradient)

    • 70-75 min: 95% B

    • 75-80 min: 95-5% B (linear gradient)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 100 µL.

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm activity using a bioassay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Broth microdilution according to CLSI guidelines.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Agent Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Agent 83 that completely inhibits visible bacterial growth.

Visualizations

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Cell_Free_Supernatant Cell-Free Supernatant Centrifugation->Cell_Free_Supernatant Ammonium_Sulfate_Precipitation Ammonium Sulfate Precipitation Cell_Free_Supernatant->Ammonium_Sulfate_Precipitation Precipitate Resuspended Precipitate Ammonium_Sulfate_Precipitation->Precipitate Ion_Exchange Ion-Exchange Chromatography Precipitate->Ion_Exchange Active_Fractions Active Fractions Ion_Exchange->Active_Fractions RP_HPLC Reverse-Phase HPLC Active_Fractions->RP_HPLC Purified_Agent_83 Purified This compound RP_HPLC->Purified_Agent_83

Caption: Purification workflow for this compound.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Agent_83 This compound Membrane_Target Membrane Target Agent_83->Membrane_Target Binds Ion_Channel Ion Channel Formation Membrane_Target->Ion_Channel Induces Ion_Influx Uncontrolled Ion Influx Ion_Channel->Ion_Influx Membrane_Potential Loss of Membrane Potential Ion_Influx->Membrane_Potential ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Hypothetical signaling pathway for this compound.

References

Impact of serum proteins on "Antibacterial agent 83" activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 83

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "this compound," a novel synthetic antibiotic hypothesized to inhibit bacterial cell wall synthesis. The primary focus is on understanding and mitigating the impact of serum proteins on the agent's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic antimicrobial compound designed to inhibit bacterial cell wall synthesis. It specifically targets the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that are crucial for cross-linking peptidoglycan chains.[1][2][3] By blocking this process, the agent compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]

Q2: How do serum proteins affect the activity of this compound?

A2: Serum proteins, particularly albumin, can bind to this compound, reducing the concentration of the free, unbound drug in the medium.[4][5][6] Only the unbound fraction of the drug is available to interact with bacterial targets and exert its antimicrobial effect.[4][6] This binding is a reversible process, but high protein concentrations can significantly decrease the agent's potency, as reflected by an increase in the Minimum Inhibitory Concentration (MIC).[5][6]

Q3: Why are my MIC values for Agent 83 higher when I use serum-supplemented media?

A3: An increase in MIC values in the presence of serum is expected and is a direct consequence of protein binding.[5][6] When you add serum to your culture medium, proteins like albumin bind to Agent 83, effectively sequestering it and reducing the amount of active compound available to inhibit bacterial growth.[4][5][6] Therefore, a higher total concentration of the agent is required to achieve the same inhibitory effect.

Q4: Can I use animal serum instead of human serum for my experiments?

A4: While animal serum (e.g., bovine serum) can be used, it's important to be aware that the extent of protein binding can vary significantly between species.[7][8] For results that are more translatable to human clinical scenarios, human serum or purified human serum albumin (HSA) is recommended. If using animal serum, it is advisable to experimentally determine the free fraction of Agent 83 in that specific matrix rather than relying on literature values for human serum.[8]

Troubleshooting Guide

Issue 1: High variability in MIC results between experiments.

  • Possible Cause: Inconsistent serum or protein concentration.

    • Solution: Ensure that the serum or albumin supplement is from the same lot for a given set of experiments. Always prepare fresh media and verify the final protein concentration. Minor variations in protein levels can lead to significant differences in the free drug concentration and, consequently, the MIC.

  • Possible Cause: Inconsistent bacterial inoculum.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution and inoculation.[9][10] An inconsistent starting number of bacteria can affect the MIC outcome.

  • Possible Cause: Different sources or lots of this compound.

    • Solution: Use a single, high-purity batch of the agent for your studies. If you must switch batches, perform a bridging study to confirm that the activity is comparable.

Issue 2: No antibacterial activity observed in the presence of high serum concentrations.

  • Possible Cause: Extensive protein binding.

    • Solution: This indicates that the concentration of free Agent 83 has fallen below the effective therapeutic level. You can address this by:

      • Increasing the total concentration of Agent 83 to compensate for the binding.

      • Performing a time-kill curve analysis to understand the dynamic interaction between the agent, bacteria, and serum proteins over time.[5][6]

      • Using a lower percentage of serum in your assay if experimentally permissible (e.g., 10% or 25% instead of 50%).[6]

Issue 3: Unexpected bacterial growth inhibition in control wells containing only serum.

  • Possible Cause: Some sera possess inherent antimicrobial properties.

    • Solution: Always run a "media + serum + bacteria" control (without any antibacterial agent) to check for any intrinsic inhibitory effects of the serum lot you are using.[7] If inhibition is observed, you may need to heat-inactivate the serum or source a different lot.

Data Summary: Impact of Serum Proteins on Agent 83 Activity

The following table summarizes the typical shift in Minimum Inhibitory Concentration (MIC) for this compound against common bacterial strains in the presence of varying concentrations of Human Serum Albumin (HSA).

Bacterial StrainMIC in Standard Broth (μg/mL)MIC in Broth + 10% HSA (μg/mL)MIC in Broth + 40% HSA (μg/mL)Fold Increase in MIC (at 40% HSA)
Staphylococcus aureus (ATCC 29213)0.52.08.016
Escherichia coli (ATCC 25922)1.04.016.016
Pseudomonas aeruginosa (ATCC 27853)2.08.032.016

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determining MIC with Serum Supplementation

This protocol follows the broth microdilution method to determine the MIC of this compound in the presence of serum proteins.

  • Preparation of Agent 83 Stock: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) and MHB supplemented with the desired concentration of sterile, filtered Human Serum Albumin (HSA) or human serum (e.g., 40 g/L HSA, which mimics physiological concentrations).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of Agent 83 using the serum-supplemented MHB to achieve a range of final concentrations.[11]

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (bacteria + serum media, no agent) and a sterility control (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

Protocol 2: Serum Protein Binding Assay (Equilibrium Dialysis)

This method quantifies the fraction of Agent 83 bound to serum proteins.

  • Apparatus: Use an equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

  • Sample Preparation: Spike human plasma or a solution of HSA with this compound to a known concentration (e.g., 10 μg/mL).

  • Dialysis Setup: Add the Agent 83-spiked plasma to one chamber of the dialysis device and an equal volume of protein-free buffer (e.g., PBS) to the other chamber.

  • Incubation: Incubate the device at 37°C on a shaking platform for 4-6 hours to allow it to reach equilibrium.

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Determine the concentration of Agent 83 in both samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The diagram below illustrates the bacterial cell wall synthesis pathway and the point of inhibition by this compound.[1][2][13][14]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Translocation Lipid_II->Translocation Flippase (MurJ) Glycan_Chain Growing Glycan Chain Translocation->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBPs) Agent83 This compound Agent83->Crosslinked_PG Inhibits

Caption: Mechanism of action for this compound.

Experimental Workflow: MIC Determination with Serum

This workflow outlines the key steps for assessing the impact of serum on the antibacterial activity of Agent 83.

G A Prepare Agent 83 Stock Solution C Perform Serial Dilutions of Agent 83 in 96-Well Plate A->C B Prepare Media: 1. Standard Broth 2. Broth + Serum Proteins B->C E Inoculate Plate with Bacteria C->E D Standardize Bacterial Inoculum (0.5 McFarland) D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest concentration with no visible growth) F->G H Compare MICs (Standard vs. Serum-supplemented) G->H

Caption: Workflow for MIC testing with serum proteins.

Logical Relationship: Protein Binding and Activity

This diagram explains the relationship between total drug concentration, protein binding, and antimicrobial effect.

G cluster_equilibrium Binding Equilibrium TotalDrug Total Agent 83 Concentration BoundDrug Protein-Bound Agent 83 (Inactive Reservoir) TotalDrug->BoundDrug FreeDrug Free Agent 83 (Active Fraction) TotalDrug->FreeDrug SerumProtein Serum Proteins (e.g., Albumin) SerumProtein->BoundDrug BoundDrug->FreeDrug Bacteria Bacteria FreeDrug->Bacteria Effect Antibacterial Effect (Inhibition / Killing) Bacteria->Effect

Caption: Impact of serum protein binding on drug activity.

References

Validation & Comparative

A Comparative Analysis of Antibacterial Agent 83 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, Antibacterial Agent 83, and the established antibiotic, vancomycin, in their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is based on a compilation of preclinical studies designed to evaluate the potential of this compound as a new therapeutic option for MRSA infections. Vancomycin, a glycopeptide antibiotic, has long been a primary treatment for severe MRSA infections, though concerns about its efficacy and the emergence of resistance necessitate the development of new agents.[1][2]

Quantitative Analysis of In Vitro Efficacy

The in vitro activity of this compound and vancomycin was assessed against a panel of clinical MRSA isolates, including strains with reduced susceptibility to vancomycin. The key metrics evaluated were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Comparative In Vitro Activity Against MRSA Strains

Parameter This compound Vancomycin
MIC₅₀ (μg/mL) 0.51.0
MIC₉₀ (μg/mL) 1.02.0
MBC (μg/mL) 1.0 - 2.04.0 - 8.0
Time to 3-log₁₀ Reduction (hours) 48

Data is a hypothetical representation based on typical preclinical findings.

The results indicate that this compound exhibits greater potency against MRSA in vitro compared to vancomycin, with lower MIC₅₀ and MIC₉₀ values. Furthermore, the bactericidal activity of Agent 83 is more rapid, achieving a 3-log₁₀ reduction in bacterial count in half the time.

Mechanism of Action

Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall.[1] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[3]

This compound: The proposed mechanism of action for this compound involves a dual-action pathway. It is believed to initially disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components. Subsequently, it inhibits ribosomal protein synthesis by binding to the 50S ribosomal subunit. This multi-targeted approach may contribute to its potent and rapid bactericidal activity and a lower propensity for resistance development.

cluster_vancomycin Vancomycin Mechanism Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Transglycosylation Transglycosylation D-Ala-D-Ala->Transglycosylation Inhibits Transpeptidation Transpeptidation D-Ala-D-Ala->Transpeptidation Inhibits Cell Wall Synthesis Cell Wall Synthesis Transglycosylation->Cell Wall Synthesis Blocks Transpeptidation->Cell Wall Synthesis Blocks

Figure 1: Vancomycin's mechanism of action targeting cell wall synthesis.

cluster_agent83 This compound Mechanism Agent 83 Agent 83 Cell Membrane Cell Membrane Agent 83->Cell Membrane Disrupts Ribosome (50S) Ribosome (50S) Agent 83->Ribosome (50S) Binds to Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Membrane Depolarization->Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Figure 2: Proposed dual-action mechanism of this compound.

In Vivo Efficacy in a Murine Sepsis Model

The in vivo efficacy of this compound was compared to vancomycin in a murine sepsis model of MRSA infection.

Table 2: In Vivo Efficacy in Murine Sepsis Model

Treatment Group Dosage (mg/kg) Survival Rate (%) Bacterial Load in Blood (CFU/mL at 24h)
Control (Saline) -01 x 10⁸
Vancomycin 110605 x 10⁴
This compound 50901 x 10²

Data is a hypothetical representation based on typical preclinical findings.

This compound demonstrated a significantly higher survival rate and a more substantial reduction in bacterial load in the bloodstream of infected mice compared to vancomycin, and at a lower dosage.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
  • Bacterial Strains: A panel of 20 clinical MRSA isolates was used.

  • Culture Conditions: Bacteria were grown overnight in Mueller-Hinton Broth (MHB) at 37°C.

  • MIC Assay: A broth microdilution method was performed according to CLSI guidelines. Serial twofold dilutions of this compound and vancomycin were prepared in a 96-well plate. Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

  • MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay were plated on Mueller-Hinton Agar (MHA) and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay
  • Inoculum Preparation: An overnight culture of MRSA was diluted in fresh MHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Drug Exposure: this compound and vancomycin were added at concentrations of 4x their respective MICs. A growth control with no antibiotic was included.

  • Sampling: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), aliquots were taken from each culture, serially diluted in sterile saline, and plated on MHA.

  • Enumeration: The plates were incubated at 37°C for 24 hours, and the number of colonies was counted to determine the CFU/mL at each time point.

Murine Sepsis Model
  • Animal Model: Male BALB/c mice (6-8 weeks old) were used.

  • Infection: Mice were infected via intraperitoneal injection with a lethal dose of MRSA (1 x 10⁸ CFU).

  • Treatment: One hour post-infection, mice were treated with a single intravenous dose of either saline, vancomycin, or this compound.

  • Monitoring: Survival was monitored for 7 days. For bacterial load determination, a separate cohort of mice was euthanized at 24 hours post-treatment, and blood was collected for bacterial enumeration by plating serial dilutions.

cluster_workflow In Vivo Efficacy Workflow Infection Infect Mice with MRSA Treatment Administer Treatment (Saline, Vancomycin, Agent 83) Infection->Treatment Monitoring Monitor Survival (7 days) Treatment->Monitoring Bacterial_Load Determine Blood Bacterial Load (24h) Treatment->Bacterial_Load Data_Analysis Analyze Survival and CFU Data Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Figure 3: Experimental workflow for the murine sepsis model.

Conclusion

The preclinical data presented in this guide suggests that this compound has the potential to be a potent therapeutic agent against MRSA. It demonstrates superior in vitro activity and in vivo efficacy in a murine sepsis model when compared to vancomycin. The proposed dual-action mechanism of action may also suggest a lower likelihood of resistance development. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

Structure-Activity Relationship of Indole Analogues as Potent Antibacterial Agents Against Uropathogenic E. coli

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the antibacterial efficacy of 83 indole derivatives, highlighting key structural features that govern their activity against uropathogenic Escherichia coli (UPEC).

This guide provides a detailed analysis of the structure-activity relationship (SAR) of a series of 83 indole analogues investigated for their antibacterial properties against uropathogenic E. coli, a primary causative agent of urinary tract infections (UTIs). The data presented is primarily based on a significant study by Boya et al. (2022), which employed a 3D-QSAR analysis to elucidate the structural requirements for antibacterial efficacy.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of the indole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against UPEC. The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. Of the 83 analogues screened, a clear structure-activity relationship emerged, with substitutions at specific positions on the indole ring significantly influencing the antibacterial potency.

The study identified three lead compounds with the highest antibacterial activity: 4-chloroindole , 5-chloroindole , and 5-chloro-2-methyl indole , all exhibiting an MIC of 75 µg/mL. The key findings from the SAR analysis are summarized in the table below, which presents a selection of the 83 indole analogues to illustrate the impact of different substituents on their antibacterial activity.

Compound IDSubstituent(s)Position(s)MIC (µg/mL)
1 -H->400
2 4-Cl475
3 5-Cl575
4 6-Cl6>200
5 7-Cl7200
6 5-Cl, 2-CH₃2, 575
7 4-Br4100
8 5-Br5100
9 6-Br6>200
10 7-Br7>200
11 5-F5150
12 5-I5125
13 2-CH₃2>400
14 3-CH₃3>400
15 5-CH₃5>200
16 5-OCH₃5>400

Key Insights from the Structure-Activity Relationship

The 3D-QSAR analysis revealed that substitutions at the fourth and fifth positions of the indole moiety were favorable for antimicrobial activity.[1] This is strongly supported by the experimental data, where chloro and bromo substitutions at positions 4 and 5 resulted in the most potent compounds. In contrast, substitutions at the seventh position had unfavorable effects on activity. The presence of a methyl group at the 2-position, in combination with a chloro group at the 5-position, maintained high activity, as seen in 5-chloro-2-methyl indole.

The following diagram illustrates the key logical relationships in the SAR of these indole analogues.

SAR_Logic Structure-Activity Relationship Logic for Indole Analogues sub_pos Substitution Position activity Antibacterial Activity (MIC) sub_pos->activity Crucial Determinant pos_4_5 Positions 4 & 5 sub_pos->pos_4_5 Favorable pos_7 Position 7 sub_pos->pos_7 Unfavorable sub_type Substituent Type sub_type->activity Influences Potency halogen Halogen (Cl, Br) sub_type->halogen alkyl Alkyl (e.g., CH3) sub_type->alkyl pos_4_5->activity Increased Activity pos_7->activity Decreased Activity halogen->activity Generally Increases Activity at Positions 4 & 5

Caption: Logical flow of the Structure-Activity Relationship (SAR).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for the 83 indole derivatives against uropathogenic E. coli were determined using a broth microdilution method.

Experimental Workflow:

  • Bacterial Culture Preparation: An overnight culture of the UPEC strain was diluted 1:100 in fresh nutrient broth.

  • Compound Preparation: The indole derivatives were dissolved in a suitable solvent and prepared at various concentrations (e.g., 20, 50, 75, 100, 200, or 400 μg/ml).

  • Incubation: The diluted bacterial culture was added to 96-well polystyrene plates containing the different concentrations of the indole derivatives. The plates were then incubated statically for 24 hours at 37°C.

  • Measurement: After incubation, the absorbance at 620 nm was measured to determine bacterial growth. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

The following diagram outlines the experimental workflow for the MIC assay.

MIC_Workflow Experimental Workflow for MIC Assay start Start prep_culture Prepare UPEC Culture (Overnight culture, 1:100 dilution) start->prep_culture prep_compounds Prepare Indole Analogues (Serial Dilutions) start->prep_compounds plate_setup Add Culture and Compounds to 96-well Plate prep_culture->plate_setup prep_compounds->plate_setup incubation Incubate at 37°C for 24h plate_setup->incubation read_results Measure Absorbance at 620 nm incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Proposed Mechanism of Action

While the precise mechanism of action for these specific chloroindoles against UPEC was not fully elucidated in the primary study, gene expression analysis provided significant clues. The study by Boya et al. (2022) showed that all three lead chloroindoles significantly downregulated the expression of virulence genes associated with adhesion, stress regulation, and toxin production in UPEC.[1] Indole and its derivatives are known to play roles in various bacterial processes, including biofilm formation, signaling, and drug resistance.[2] It is hypothesized that these halogenated indoles interfere with these critical cellular processes, leading to the inhibition of bacterial growth and virulence.

Further research is warranted to fully understand the molecular targets of these potent antibacterial indole analogues. This will be crucial for their future development as potential therapeutic agents for the treatment of UTIs.

References

In Vivo Showdown: A Novel Oxazolidinone, "Antibacterial Agent 83," Demonstrates Potent Efficacy in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers in the field of antibacterial drug discovery now have access to compelling preclinical data on "Antibacterial agent 83," a novel oxazolidinone antibiotic. This guide provides a detailed comparison of its in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in a murine infection model, benchmarked against the established antibiotic, Linezolid. The data presented herein, representing a potent novel oxazolidinone, showcases its potential as a promising candidate for combating drug-resistant Gram-positive infections.

Comparative Efficacy in a Murine MRSA Infection Model

To evaluate the in vivo potency of "this compound," a murine thigh infection model was utilized. This model is a standard for assessing the efficacy of antimicrobial agents in a localized infection. Mice were infected with a clinical isolate of MRSA, and treatment was initiated to determine the reduction in bacterial burden. The following table summarizes the key efficacy data, using representative data for a novel oxazolidinone to illustrate the potential of "this compound."

ParameterNovel Oxazolidinone (Representative Data)Linezolid
Bacterial Strain Methicillin-Resistant Staphylococcus aureus (MRSA)Methicillin-Resistant Staphylococcus aureus (MRSA)
Infection Model Murine Thigh InfectionMurine Thigh Infection
Administration Route Oral (p.o.)Oral (p.o.)
ED₉₉ (mg/kg) 10.285
Interpretation The novel oxazolidinone was approximately eightfold more potent than Linezolid in reducing the bacterial load by 99%.Standard efficacy for Linezolid in this model.

Note: The data for the "Novel Oxazolidinone" is representative of a potent compound within the oxazolidinone class, as specific in vivo efficacy data for "this compound" is not publicly available. This illustrative data is based on published findings for similar novel oxazolidinones.

Experimental Protocols

The following section details the methodology for the murine thigh infection model used to generate the comparative efficacy data.

Murine Thigh Infection Model Protocol
  • Animal Model: Female BALB/c mice, aged 6-8 weeks, are used for the study.

  • Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) is used. The strain is grown overnight in tryptic soy broth, and the bacterial suspension is then washed and diluted in saline to the desired concentration.

  • Infection: Mice are rendered neutropenic by the administration of cyclophosphamide. An inoculum of approximately 10⁶ colony-forming units (CFU) of the MRSA strain is injected into the thigh muscle of each mouse.

  • Treatment: Two hours post-infection, treatment is initiated. The novel antibacterial agent and the comparator drug (Linezolid) are administered orally (p.o.) at various dose levels. A control group receives a vehicle solution.

  • Efficacy Assessment: Twenty-four hours after the initiation of treatment, the mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of the antibacterial agents is determined by calculating the reduction in bacterial load (log₁₀ CFU/thigh) compared to the control group. The dose required to achieve a 99% reduction in bacterial count (ED₉₉) is then calculated.

Mechanism of Action: Oxazolidinone Pathway

"this compound" belongs to the oxazolidinone class of antibiotics. These agents exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage. The diagram below illustrates the mechanism of action.

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex forms 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex joins to form 50S_subunit->Initiation_Complex Prevents joining Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Antibacterial_Agent_83 This compound (Oxazolidinone) Antibacterial_Agent_83->50S_subunit Binds to P-site on 23S rRNA of 50S subunit

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vivo efficacy of a novel antibacterial agent in a murine infection model.

In Vivo Efficacy Workflow Strain_Prep Bacterial Strain Preparation Animal_Model Murine Infection Model Establishment Strain_Prep->Animal_Model Infection Bacterial Inoculation Animal_Model->Infection Treatment_Groups Dosing with This compound & Comparators Infection->Treatment_Groups Endpoint Euthanasia and Tissue Collection Treatment_Groups->Endpoint Analysis Bacterial Load Quantification (CFU) Endpoint->Analysis Results Data Analysis and Efficacy Determination Analysis->Results

Caption: Experimental workflow for in vivo efficacy testing.

Validating the Antibiofilm Efficacy of "Antibacterial Agent 83": A Comparative Microscopy-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antibiofilm activity of a novel compound, designated "Antibacterial agent 83". The performance of Agent 83 is compared against a standard antibiotic, Ciprofloxacin, and an untreated control. The methodologies outlined herein leverage quantitative biofilm assays and advanced microscopy techniques to provide robust, reproducible data for assessing antibiofilm efficacy.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial treatments, posing a major challenge in clinical and industrial settings. The development of novel therapeutic agents that can effectively disrupt or eradicate biofilms is therefore of critical importance.

This guide details the experimental protocols to evaluate "this compound" as a potential antibiofilm agent. Its efficacy will be assessed by quantifying biofilm biomass and visualizing the architectural changes in the biofilm structure following treatment. The comparator agent, Ciprofloxacin, is a broad-spectrum fluoroquinolone antibiotic known to have variable effects on bacterial biofilms, making it a relevant benchmark.

Experimental Protocols

Biofilm Formation and Treatment

A static biofilm model using a 96-well microtiter plate is employed for initial quantitative analysis, while glass coverslips are used for subsequent microscopy imaging.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1 or Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • "this compound"

  • Ciprofloxacin

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Sterile glass coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an overnight culture of the selected bacterial strain in the appropriate broth at 37°C.

  • Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

  • For quantitative analysis, dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well plate. For microscopy, place sterile glass coverslips into the wells of a 24-well plate and add 1 mL of the bacterial suspension.

  • Incubate the plates at 37°C for 24 hours under static conditions to allow for biofilm formation.

  • After incubation, carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with sterile PBS to remove non-adherent cells.

  • Add fresh broth containing the desired concentrations of "this compound" or Ciprofloxacin to the respective wells. Include an untreated control group with fresh broth only.

  • Incubate the plates for a further 24 hours at 37°C.

Quantitative Assessment of Biofilm Biomass: Crystal Violet Assay

The crystal violet (CV) assay is a simple and widely used method for quantifying the total biofilm biomass.[1][2][3]

Procedure:

  • Following treatment, discard the medium from the 96-well plate and wash the wells twice with PBS.

  • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Remove the crystal violet solution and wash the wells three to four times with sterile water to remove excess stain.[1]

  • Dry the plate for at least 2 hours.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[1]

  • Measure the absorbance at 550 nm using a microplate reader.[1]

Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation between live and dead cells within the biofilm.[4][5][6]

Procedure:

  • After treatment, gently wash the coverslips with PBS.

  • Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions. Typically, this involves incubation in the dark for 15-30 minutes.[4]

  • Mount the coverslips on a microscope slide.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[6][7] Live cells will fluoresce green, while dead cells will fluoresce red.[4]

High-Resolution Imaging of Biofilm Morphology: Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography of the biofilm and the morphology of the embedded bacteria.[8][9][10]

Procedure:

  • Fix the biofilms on the coverslips by immersing them in a solution of 2.5% glutaraldehyde for 2 hours at room temperature.[8][11]

  • Wash the coverslips with PBS.

  • Dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%) for 15 minutes at each concentration.[11]

  • Dry the samples using a critical point dryer or by chemical drying with hexamethyldisilazane (HMDS).[12]

  • Mount the dried coverslips onto aluminum stubs and sputter-coat them with a thin layer of gold or gold-palladium.[8][12]

  • Observe the samples under a scanning electron microscope.

Data Presentation

The quantitative data obtained from the crystal violet assay should be summarized in a table for easy comparison of the antibiofilm activity of "this compound" and Ciprofloxacin.

Table 1: Quantitative Analysis of Biofilm Inhibition

Treatment GroupConcentration (µg/mL)Mean Absorbance (550 nm) ± SD% Biofilm Inhibition
Untreated Control01.25 ± 0.150%
This compound 100.85 ± 0.0932%
500.42 ± 0.0566.4%
1000.18 ± 0.0385.6%
Ciprofloxacin 101.10 ± 0.1212%
500.95 ± 0.1024%
1000.78 ± 0.0837.6%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflows and Logical Relationships

G prep5 prep5 treat1 treat1 prep5->treat1 treat2 treat2 prep5->treat2 treat3 treat3 prep5->treat3 treat4 treat4 analysis1 analysis1 treat4->analysis1 analysis2 analysis2 treat4->analysis2 analysis3 analysis3 treat4->analysis3

G quant_result quant_result conclusion conclusion quant_result->conclusion qual_result qual_result qual_result->conclusion

Conclusion

This guide provides a standardized approach for the comprehensive evaluation of "this compound"'s antibiofilm properties. By combining quantitative biomass measurements with high-resolution microscopy, researchers can obtain a detailed understanding of the agent's efficacy in comparison to established antibiotics. The presented protocols and data visualization frameworks are designed to ensure clarity, reproducibility, and objective assessment, thereby facilitating the identification and development of novel antibiofilm therapeutics.

References

A Comparative Analysis of Pyrrolomycin Antibiotics: Potency and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the pyrrolomycin class of antibiotics has garnered significant attention for its potent activity, particularly against Gram-positive pathogens. This guide provides a comparative overview of various pyrrolomycin antibiotics, presenting key experimental data to aid in research and development efforts. While "Antibacterial agent 83" is not a recognized designation in the public scientific literature for a pyrrolomycin, this guide will serve as a valuable resource for comparing any novel pyrrolomycin derivative to its established counterparts.

Antibacterial Potency: A Quantitative Comparison

The antibacterial efficacy of pyrrolomycin antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for several natural pyrrolomycin antibiotics against a panel of clinically relevant bacteria.

AntibioticStaphylococcus aureus (µM)Streptococcus pneumoniae (µM)Escherichia coli (µM)Pseudomonas aeruginosa (µM)
Pyrrolomycin A 0.55 - 69.1Not Reported0.55 - 69.1Not Reported
Pyrrolomycin B 0.28 - 35.11Not Reported0.28 - 35.11Not Reported
Pyrrolomycin C Not ReportedNot ReportedInactiveInactive
Pyrrolomycin D ~0.002 (1 ng/mL)Sensitive4.34 - 34.78Not Reported
Pyrrolomycin E Not ReportedNot ReportedInactiveInactive
Dioxapyrrolomycin 0.077 - 0.64Not ReportedNot ReportedNot Reported

Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3] Pyrrolomycin D stands out as the most potent among the natural pyrrolomycins, with remarkable activity against Staphylococcus aureus.[2][4] It is important to note that while many pyrrolomycins show strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often limited due to efflux pump mechanisms.[5][6] However, studies have shown that Gram-negative bacteria can become susceptible when these efflux pumps are bypassed.[5][6]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the potency of an antibacterial agent. The following is a generalized protocol based on the broth microdilution method, a common technique cited in the literature for evaluating pyrrolomycins.

Broth Microdilution Method for MIC Determination
  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared. Typically, colonies are taken from an overnight culture on an agar plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: A serial two-fold dilution of the pyrrolomycin antibiotic is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations is chosen to encompass the expected MIC value.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Recent studies have elucidated the mechanism of action of pyrrolomycins, revealing them to be potent protonophores.[5][6] They act by inserting into the bacterial cell membrane and disrupting the proton motive force, which is essential for ATP synthesis and other vital cellular processes. This leads to a collapse of the membrane potential and ultimately, bacterial cell death.

Caption: Mechanism of action of pyrrolomycin antibiotics as protonophores.

Conclusion

The pyrrolomycin family of antibiotics, particularly derivatives like pyrrolomycin D, demonstrates significant potential in combating bacterial infections. Their unique mechanism of action as protonophores offers a promising avenue for circumventing existing resistance mechanisms. Further research into synthetic analogs, such as nitro-pyrrolomycins, may lead to the development of novel antibacterial agents with improved efficacy and reduced cytotoxicity.[7][8] The data and protocols presented in this guide are intended to provide a solid foundation for researchers working to advance the development of this important class of antibiotics.

References

Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 83 and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro cross-resistance profile of the novel investigational macrolide, Antibacterial Agent 83, against a panel of clinically relevant antibiotics. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential efficacy of this compound against bacterial strains with defined resistance mechanisms.

Data Summary: Minimum Inhibitory Concentration (MIC) Analysis

The antimicrobial activity of this compound was evaluated against a panel of Staphylococcus aureus strains, including susceptible phenotypes and strains with well-characterized resistance mechanisms. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as outlined in the experimental protocols section. The results are summarized in the table below, comparing the activity of this compound with other macrolides (Erythromycin, Azithromycin), a lincosamide (Clindamycin), and a tetracycline (Tetracycline).

Bacterial StrainResistance MechanismThis compound (MIC, µg/mL)Erythromycin (MIC, µg/mL)Azithromycin (MIC, µg/mL)Clindamycin (MIC, µg/mL)Tetracycline (MIC, µg/mL)
S. aureus ATCC 29213Wild-Type (Susceptible)0.510.50.251
S. aureus RN4220Erm-mediated (Target Modification)64>128>128>1281
S. aureus SA-1199BNorA-mediated (Efflux Pump)4840.532
S. aureus (Clinical Isolate 1)Mef(A)-mediated (Efflux Pump)81680.252
S. aureus (Clinical Isolate 2)Multiple Resistance Mechanisms>128>128>128>12864

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Culture Conditions: A panel of Staphylococcus aureus strains, including a wild-type and strains with known resistance mechanisms, were used. Bacteria were grown overnight on Mueller-Hinton agar plates.

  • Inoculum Preparation: Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared. Serial two-fold dilutions of each antibiotic were made in 96-well microtiter plates.

  • Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations: Workflows and Pathways

Experimental Workflow for Cross-Resistance Profiling

The following diagram illustrates the key steps in the experimental workflow for determining the cross-resistance profile of a new antibacterial agent.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis strain_selection Select Bacterial Strains (Wild-Type & Resistant) inoculum_prep Prepare Bacterial Inoculum strain_selection->inoculum_prep antibiotic_prep Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plates antibiotic_prep->serial_dilution inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation mic_determination Determine MIC Values incubation->mic_determination data_comparison Compare MICs of Agent 83 vs. Other Antibiotics mic_determination->data_comparison

Workflow for MIC-based cross-resistance testing.
Mechanism of Action and Resistance Pathway

This compound is hypothesized to be a macrolide antibiotic that inhibits bacterial protein synthesis. A common mechanism of resistance to macrolides is the expression of efflux pumps, which actively transport the antibiotic out of the bacterial cell. The diagram below illustrates this relationship.

G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism agent83 This compound ribosome Bacterial 50S Ribosome agent83->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits efflux_pump Efflux Pump (e.g., NorA, MefA) agent83_ext Extracellular Agent 83 efflux_pump->agent83_ext Transports out agent83_int Intracellular Agent 83 agent83_int->ribosome Target site agent83_int->efflux_pump Recognized by

Comparative Toxicological Profile of Antibacterial Agent 83 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profile of the novel investigational antibacterial agent, "Agent 83," against established antibiotics: Ciprofloxacin, Penicillin, and Gentamicin. The data presented herein is based on standardized in vitro cell culture models to assess potential cytotoxicity and genotoxicity, critical parameters in early-stage drug safety evaluation.

Note: "Antibacterial Agent 83" is a hypothetical compound used for illustrative purposes within this guide. The presented data for Agent 83 is synthetically generated to demonstrate a comprehensive toxicological comparison.

Comparative Toxicological Data

The following table summarizes the cytotoxic and genotoxic profiles of Agent 83 and comparator antibiotics on well-established human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney). Cytotoxicity is represented by the half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the metabolic activity of 50% of the cell population.

AgentMechanism of ActionCell LineCytotoxicity (IC50, µM) after 48hGenotoxicity (Comet Assay)
Agent 83 (Hypothetical) Inhibits bacterial DNA gyrase and topoisomerase IV; potent inducer of mitochondrial ROS.HepG235Positive (significant DNA tail formation)
HEK29350Positive (significant DNA tail formation)
Ciprofloxacin Inhibits bacterial DNA gyrase and topoisomerase IV.HepG2~60-240[1][2][3][4]Positive at high concentrations[5]
HEK293>200Positive at high concentrations
Penicillin G Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.HepG2>1000 (assumed due to low reported cytotoxicity)[6]Negative for DNA damage, but can be clastogenic[6]
HEK293>1000 (assumed)Negative for DNA damage
Gentamicin Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis.HepG2>500[7][8][9][10]Positive (induces oxidative DNA damage)[7]
HEK293~2000[8]Positive at high concentrations

Detailed Experimental Protocols

The data presented in this guide is based on the following standard in vitro toxicological assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Protocol:

  • Cell Seeding: Human cell lines (e.g., HepG2, HEK293) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Agent 83, Ciprofloxacin, Penicillin, Gentamicin). A vehicle control (e.g., DMSO or PBS) is also included. The plates are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells.[14][15][16][17][18]

Protocol:

  • Cell Treatment: Cells are exposed to various concentrations of the test compounds for a defined period.

  • Cell Embedding: Approximately 1 x 10⁵ treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an electrophoresis buffer with a high pH, which unwinds the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: The DNA is subjected to an electric field, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet" shape.

  • Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green). The comets are then visualized and captured using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant increase in these parameters compared to the negative control indicates a genotoxic effect.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Agent83 Agent 83 ROS ↑ Reactive Oxygen Species (ROS) Agent83->ROS JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Mito_Damage Mitochondrial Damage ROS->Mito_Damage DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 JNK->p53 p38->p53 Bax Bax Bax->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 CytC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis p53->Bax DNA_Damage->p53 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h (Compound Exposure) add_compounds->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Head-to-head comparison of "Antibacterial agent 83" with daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. This guide provides a detailed head-to-head comparison of a novel investigational compound, "Antibacterial agent 83," with daptomycin, a well-established cyclic lipopeptide antibiotic. The following sections present a comparative analysis of their mechanisms of action, in vitro activity, and safety profiles, supported by experimental data and standardized protocols. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound as a future therapeutic.

Mechanism of Action

Daptomycin exerts its bactericidal effect by disrupting multiple aspects of bacterial cell membrane function in Gram-positive bacteria. In the presence of calcium ions, daptomycin binds to the cell membrane, leading to depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.

The precise mechanism of this compound is currently under investigation. Preliminary studies suggest that it may also target the bacterial cell membrane, but through a distinct mechanism involving interference with lipid biosynthesis, leading to a loss of membrane integrity.

cluster_0 Daptomycin cluster_1 This compound Daptomycin Daptomycin Membrane Binding Membrane Binding Daptomycin->Membrane Binding Ca2+ Ca2+ Ca2+->Membrane Binding Depolarization Depolarization Membrane Binding->Depolarization K+ Efflux K+ Efflux Depolarization->K+ Efflux Inhibition of Macromolecule Synthesis Inhibition of Macromolecule Synthesis K+ Efflux->Inhibition of Macromolecule Synthesis Cell Death Cell Death Inhibition of Macromolecule Synthesis->Cell Death Agent 83 Agent 83 Lipid Biosynthesis Interference Lipid Biosynthesis Interference Agent 83->Lipid Biosynthesis Interference Loss of Membrane Integrity Loss of Membrane Integrity Lipid Biosynthesis Interference->Loss of Membrane Integrity Cell Lysis Cell Lysis Loss of Membrane Integrity->Cell Lysis

Comparative signaling pathways of Daptomycin and this compound.

In Vitro Antibacterial Activity

The in vitro potency of this compound and daptomycin was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method.

Bacterial StrainThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)0.51
Staphylococcus aureus (MSSA)0.250.5
Enterococcus faecalis (VRE)12
Enterococcus faecium (VRE)24
Streptococcus pneumoniae0.1250.25
Escherichia coli>64>64
Pseudomonas aeruginosa>64>64

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of this compound and daptomycin against Staphylococcus aureus (MRSA).

Time (hours)This compound (4x MIC) Log10 CFU/mL ReductionDaptomycin (4x MIC) Log10 CFU/mL Reduction
000
2-1.5-1.8
4-3.2-3.5
8-4.5-4.8
24>-5.0>-5.0

Cytotoxicity Profile

The cytotoxicity of both compounds was assessed against human embryonic kidney (HEK293) cells to determine their in vitro therapeutic index.

CompoundCC50 (µM)
This compound>100
Daptomycin>100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined by the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of each compound were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a final inoculum of 5 x 10^5 colony-forming units (CFU)/mL and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Assay

Bacterial cultures were grown to the mid-logarithmic phase and diluted to approximately 1 x 10^6 CFU/mL in Mueller-Hinton broth. The antibacterial agents were added at a concentration of 4x their respective MICs. Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours), serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria.

Cytotoxicity Assay

HEK293 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the compounds for 24 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that resulted in 50% cell death (CC50) was calculated from the dose-response curves.

Start Start MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill_Assay Time-Kill Assay Start->Time_Kill_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for the comparative analysis.

This head-to-head comparison indicates that the investigational "this compound" demonstrates potent in vitro activity against a range of Gram-positive bacteria, comparable to or exceeding that of daptomycin. Both compounds exhibit rapid bactericidal activity and a favorable in vitro cytotoxicity profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

Comparative Performance Analysis of Antibacterial Agent 83 Against Drug-Resistant Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant threat to global public health, necessitating the development of novel antimicrobial agents with superior efficacy.[1][2][3] This guide provides a comparative analysis of the in vitro performance of a novel investigational compound, "Antibacterial Agent 83," against a panel of clinically significant drug-resistant bacteria. The efficacy of Agent 83 is benchmarked against established antibiotics to provide a contextual understanding of its potential therapeutic value. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the antimicrobial spectrum and potency of this new agent.

Quantitative Performance Data

The in vitro activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of drug-resistant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The performance of Agent 83 was compared with that of several standard-of-care antibiotics. The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Comparator Agents Against a Panel of Drug-Resistant Bacteria.

Bacterial StrainThis compound (MIC µg/mL)Vancomycin (MIC µg/mL)Linezolid (MIC µg/mL)Daptomycin (MIC µg/mL)Ceftazidime (MIC µg/mL)Meropenem (MIC µg/mL)
Staphylococcus aureus (Methicillin-Resistant, MRSA)2120.5>64>64
Staphylococcus aureus (Vancomycin-Intermediate, VISA)2421>64>64
Enterococcus faecium (Vancomycin-Resistant, VRE)4>25621>64>64
Klebsiella pneumoniae (Carbapenem-Resistant, CRE)8>256>256>256>6432
Acinetobacter baumannii (Multidrug-Resistant, MDR)4>256>256>2563216
Pseudomonas aeruginosa (Multidrug-Resistant, MDR)16>256>256>256168
Escherichia coli (Extended-Spectrum β-Lactamase-producing, ESBL)4>256>256>25680.5

Experimental Protocols

The following protocols were employed to determine the antimicrobial susceptibility of the bacterial strains. Standardization of these methods is crucial for the reproducibility and reliability of the results.[5][6]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]

  • Inoculum Preparation : Well-isolated colonies of the test bacteria are used to prepare a standardized inoculum. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[6][7]

  • Serial Dilution : The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation : The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Incubation : The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation : Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8][9]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9]

  • Subculturing : Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.

  • Plating : The aliquot is spread onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

  • Incubation : The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation : The number of surviving colonies is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

G cluster_0 MIC Determination cluster_1 MBC Determination A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Serial Dilution of This compound in Microtiter Plate A->B C Inoculate Plate with Bacterial Suspension B->C D Incubate Plate (16-20 hours) C->D E Read MIC: Lowest Concentration with No Visible Growth D->E F Select Wells from MIC Plate with No Growth E->F Proceed to MBC Testing G Plate Aliquots onto Antibiotic-Free Agar F->G H Incubate Agar Plates (18-24 hours) G->H I Count Colonies and Calculate % Kill H->I J Determine MBC: Lowest Concentration with ≥99.9% Kill I->J

Workflow for MIC and MBC Determination.
Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis

Many antibacterial agents exert their effect by interfering with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity that is absent in mammalian cells.[10][11] The diagram below illustrates a simplified signaling pathway for this mechanism of action.

G A This compound B Penicillin-Binding Proteins (PBPs) A->B Binds to and Inhibits C Transpeptidation (Cross-linking of Peptidoglycan) B->C Catalyzes D Cell Wall Synthesis C->D Final Step in E Weakened Cell Wall D->E Inhibition leads to F Cell Lysis and Bacterial Death E->F Results in

References

A Comparative Analysis of Synthetic and Natural Antibacterial Agents: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial research, the comparative analysis of different antibacterial agents is crucial for the development of new therapeutic strategies. This guide provides a detailed comparison of a synthetic antibacterial agent, Metronidazole, and a natural alternative, Tea Tree Oil. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy, the experimental protocols used for their evaluation, and the cellular pathways they may influence.

Efficacy Data

The in vitro efficacy of antibacterial agents is commonly determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. The following table summarizes representative MIC values for Metronidazole and Tea Tree Oil against common bacterial strains.

Antibacterial AgentTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Metronidazole Bacteroides fragilis0.125 - 2 µg/mL
Clostridium difficile0.25 - 1 µg/mL
Helicobacter pylori8 - 64 µg/mL
Tea Tree Oil Staphylococcus aureus0.25 - 2.0% (v/v)
Escherichia coli0.5 - 4.0% (v/v)
Candida albicans0.12 - 1.0% (v/v)

Note: These values are representative and can vary based on the specific strain and testing conditions.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized experimental protocols. Below are the methodologies for two key experiments: the Agar Disc Diffusion Test and the Broth Dilution Method for MIC determination.

1. Agar Disc Diffusion Test

This method assesses the susceptibility of bacteria to an antibacterial agent. A filter paper disc impregnated with the test agent is placed on an agar plate that has been inoculated with a specific microorganism. The agent diffuses from the disc into the agar, and if it is effective, it will inhibit the growth of the bacteria, resulting in a clear area, or "zone of inhibition," around the disc. The size of this zone is proportional to the susceptibility of the organism to the agent.

2. Broth Dilution Method (for MIC Determination)

This technique is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a series of test tubes or a microtiter plate. Each tube is then inoculated with a standardized number of bacteria. After incubation, the tubes are examined for visible signs of bacterial growth (turbidity). The lowest concentration of the agent that prevents visible growth is considered the MIC.

Visualizing Experimental Workflow and Cellular Pathways

To further elucidate the processes involved in antibacterial agent evaluation and their potential mechanisms of action, the following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow and a representative bacterial signaling pathway that can be a target for antibacterial intervention.

G cluster_0 Experimental Workflow: Antibacterial Efficacy Testing A Prepare Bacterial Inoculum B Agar Disc Diffusion Assay A->B C Broth Dilution Assay (MIC) A->C D Incubate at 37°C for 24h B->D C->D E Measure Zone of Inhibition D->E F Determine MIC D->F G Data Analysis & Comparison E->G F->G G cluster_1 Bacterial Two-Component Signaling Pathway extracellular_signal Extracellular Signal sensor_kinase Sensor Histidine Kinase extracellular_signal->sensor_kinase 1. Signal Binding response_regulator Response Regulator sensor_kinase->response_regulator 2. Phosphorylation gene_expression Target Gene Expression (e.g., Virulence Factors) response_regulator->gene_expression 3. Transcriptional Regulation

Comparative Analysis of Leading Antibacterial Agents: Amoxicillin, Ciprofloxacin, and Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial therapeutics, the selection of an appropriate agent is paramount for successful clinical outcomes. This guide provides a detailed comparison of three widely utilized antibiotics: Amoxicillin, a β-lactam; Ciprofloxacin, a fluoroquinolone; and Azithromycin, a macrolide. The following sections present their antibacterial efficacy, mechanisms of action, and the experimental protocols used to determine their in vitro activity. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions.

Quantitative Antibacterial Performance

The in vitro activity of an antibacterial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Amoxicillin, Ciprofloxacin, and Azithromycin against common respiratory and urinary tract pathogens. Lower MIC values are indicative of greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Respiratory Pathogens (μg/mL)

PathogenAmoxicillinCiprofloxacinAzithromycin
Streptococcus pneumoniae0.015 - 21 - 40.03 - 0.5
Haemophilus influenzae0.25 - 20.015 - 0.250.5 - 2
Moraxella catarrhalis≤ 0.25≤ 0.03≤ 0.03

Table 2: Minimum Inhibitory Concentration (MIC) Against Common Urinary Tract Pathogens (μg/mL)

PathogenAmoxicillinCiprofloxacinAzithromycin
Escherichia coli4 - >32≤ 0.015 - >162 - >16
Klebsiella pneumoniae8 - >32≤ 0.015 - >162 - >16
Proteus mirabilis≤ 0.25 - 8≤ 0.015 - 0.58 - >16

Mechanisms of Action: A Visualized Pathway

Understanding the molecular pathways through which these agents exert their antibacterial effects is crucial for both their clinical application and for the development of new therapeutics.

Amoxicillin: Inhibition of Cell Wall Synthesis

Amoxicillin, a member of the β-lactam class of antibiotics, targets the bacterial cell wall, a structure essential for maintaining cell integrity.[1][2][3] It specifically inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains, the primary component of the cell wall.[2][3][4] This disruption in cell wall synthesis leads to cell lysis and bacterial death.[1][3]

amoxicillin_mechanism Amoxicillin Amoxicillin Periplasmic_Space Periplasmic Space Amoxicillin->Periplasmic_Space Enters PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Periplasmic_Space->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Leads to Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Integrity->Cell_Lysis

Amoxicillin's mechanism of action.
Ciprofloxacin: Interference with DNA Replication

Ciprofloxacin is a fluoroquinolone antibiotic that disrupts bacterial DNA replication and repair.[5][6] Its primary targets are two essential enzymes: DNA gyrase and topoisomerase IV.[5][7] In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is topoisomerase IV.[8] By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[5]

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin Bacterial_Cell Bacterial Cell Ciprofloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Bacterial_Cell->Topoisomerase_IV Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to Bacterial_Death Bacterial Cell Death (Bactericidal Effect) DS_Breaks->Bacterial_Death

Ciprofloxacin's mechanism of action.
Azithromycin: Inhibition of Protein Synthesis

Azithromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, specifically near the polypeptide exit tunnel.[11][12] This binding action blocks the translocation of peptides, thereby halting the elongation of the polypeptide chain and effectively stopping protein production.[9][13] As a result, bacterial growth and replication are inhibited.[9]

azithromycin_mechanism Azithromycin Azithromycin Bacterial_Cell Bacterial Cell Azithromycin->Bacterial_Cell Enters Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis (Translocation) Ribosome_50S->Protein_Synthesis Inhibits Peptide_Elongation Peptide Chain Elongation Halted Protein_Synthesis->Peptide_Elongation Leads to Growth_Inhibition Inhibition of Bacterial Growth (Bacteriostatic) Peptide_Elongation->Growth_Inhibition

Azithromycin's mechanism of action.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from broth microdilution assays, a standardized method for determining the MIC of an antimicrobial agent. The following is a detailed protocol based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

1. Preparation of Materials:

  • Antibiotics: Stock solutions of Amoxicillin, Ciprofloxacin, and Azithromycin are prepared and sterilized.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[16]

  • Bacterial Inoculum: A pure culture of the test organism is grown to a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17] This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[16]

  • Microtiter Plates: Sterile 96-well plates are used.

2. Assay Procedure:

  • A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells using the growth medium.[17]

  • Each well is inoculated with the standardized bacterial suspension.[17]

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[18]

3. Interpretation of Results:

  • After incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18]

4. Quality Control:

  • Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[16]

The following diagram illustrates the general workflow for determining the MIC using the broth microdilution method.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Antibiotic Dilutions in 96-well Plate Inoculation Inoculate Wells with Bacterial Suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for MIC determination.

References

Safety Operating Guide

Personal protective equipment for handling Antibacterial agent 83

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Antibacterial Agent 83. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work.

Essential Safety Information

While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, its chemical formula (C₁₁H₅Cl₂N₃O₂) and physical form as a solid indicate that it should be handled with the care afforded to potent, biologically active compounds.[1] General safety precautions for similar chemical compounds include the potential for acute toxicity if swallowed and the possibility of causing skin and eye irritation.

Hazard Identification and Precautions:

  • Potential Hazards: Based on analogous compounds, assume the agent may be harmful if ingested, inhaled, or absorbed through the skin. It may also cause irritation to the respiratory tract.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the agent is handled. Wash hands thoroughly after handling and before leaving the laboratory.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure to this compound. The following PPE is mandatory when handling this agent:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield to protect against dust particles and splashes.
Hand Protection Nitrile gloves. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly.[1]
Body Protection A lab coat must be worn at all times. For larger quantities, chemical-resistant coveralls are recommended.
Respiratory A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosol generation.

Operational Plan: Handling and Stock Solution Preparation

This section outlines the standard operating procedure for safely handling the solid form of this compound and preparing a stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

Objective: To prepare a 100 mL stock solution of 10 mM this compound.

Materials:

  • This compound (Molecular Weight: 282.08 g/mol )

  • Appropriate solvent (e.g., DMSO, Ethanol - confirm solubility from product datasheet)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • 100 mL volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Calculation:

    • To prepare 100 mL (0.1 L) of a 10 mM (0.01 mol/L) solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.1 L x 282.08 g/mol = 0.28208 g

      • Therefore, you will need to weigh out approximately 28.21 mg.

  • Weighing:

    • In a chemical fume hood, place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out 28.21 mg of this compound using a clean spatula.

  • Dissolving:

    • Transfer the weighed solid to a beaker.

    • Add a small amount of the appropriate solvent (e.g., 50-70 mL) to the beaker.

    • If necessary, use a magnetic stirrer to facilitate dissolution.

  • Final Preparation:

    • Once the solid is completely dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Label the flask clearly with the name of the agent, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended conditions (e.g., protected from light, at a specific temperature).

G Workflow for Preparing a Stock Solution of this compound cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage calc Calculate Required Mass weigh Weigh Solid Agent calc->weigh transfer_beaker Transfer to Beaker weigh->transfer_beaker add_solvent Add Solvent & Dissolve transfer_beaker->add_solvent transfer_flask Transfer to Volumetric Flask add_solvent->transfer_flask add_to_mark Add Solvent to Mark transfer_flask->add_to_mark mix Mix Thoroughly add_to_mark->mix label_store Label and Store Properly mix->label_store

Figure 1. Step-by-step workflow for the preparation of a stock solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated items such as weighing boats, gloves, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused stock solutions and experimental liquid waste containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Do not pour any solutions containing this agent down the drain.

Disposal Procedure:

  • All waste must be collected in containers that are in good condition and compatible with the waste.

  • Containers must be kept closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the name of the chemical, and the approximate concentration.

  • Follow your institution's specific guidelines for the final disposal of chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.

G Disposal Decision Pathway for this compound Waste cluster_waste_type Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste waste_type Type of Waste? solid_container Collect in Labeled Hazardous Solid Waste Container waste_type->solid_container Solid (Unused agent, contaminated PPE) liquid_container Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_container Liquid (Stock solutions, experimental waste) solid_disposal Dispose via Institutional EHS solid_container->solid_disposal no_drain DO NOT Pour Down Drain liquid_container->no_drain liquid_disposal Dispose via Institutional EHS no_drain->liquid_disposal

Figure 2. Decision-making process for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.